molecular formula C5H6Cl2N2O B571951 3-Amino-5-chloropyridin-2-ol hydrochloride CAS No. 1261906-29-9

3-Amino-5-chloropyridin-2-ol hydrochloride

Cat. No.: B571951
CAS No.: 1261906-29-9
M. Wt: 181.016
InChI Key: UIJBMVGLKKCQFX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Amino-5-chloropyridin-2-ol hydrochloride is a useful research compound. Its molecular formula is C5H6Cl2N2O and its molecular weight is 181.016. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

3-amino-5-chloro-1H-pyridin-2-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5ClN2O.ClH/c6-3-1-4(7)5(9)8-2-3;/h1-2H,7H2,(H,8,9);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIJBMVGLKKCQFX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=O)NC=C1Cl)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30682474
Record name 3-Amino-5-chloropyridin-2(1H)-one--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30682474
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261906-29-9
Record name 3-Amino-5-chloropyridin-2(1H)-one--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30682474
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

3-Amino-5-chloropyridin-2-ol hydrochloride chemical properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of the known chemical properties of 3-Amino-5-chloropyridin-2-ol hydrochloride (CAS No: 1261906-29-9), a substituted pyridine derivative of interest in synthetic and medicinal chemistry. Due to the limited availability of comprehensive experimental data for this specific compound, this document also includes data and established experimental protocols for structurally related pyridine compounds to serve as a reference for handling, characterization, and synthetic strategy development. All presented data is clearly sourced and categorized to ensure clarity for research and development applications.

Introduction

Substituted pyridines are fundamental scaffolds in the development of pharmaceuticals and agrochemicals. Their unique electronic properties and ability to participate in a wide range of chemical transformations make them privileged structures in medicinal chemistry. This compound is a functionalized pyridine building block with potential applications as an intermediate in the synthesis of more complex molecules. This guide summarizes the available physicochemical data and provides context for its use in a laboratory setting.

Physicochemical Properties

Quantitative data for this compound is limited in publicly accessible literature. The following tables summarize the available information for the hydrochloride salt and its corresponding free base, 3-Amino-5-chloropyridin-2-ol.

Compound Identification
PropertyThis compound3-Amino-5-chloropyridin-2-ol (Free Base)
CAS Number 1261906-29-9[1]98027-36-2[1]
Molecular Formula C₅H₆Cl₂N₂OC₅H₅ClN₂O[1][2]
IUPAC Name 3-amino-5-chloro-1H-pyridin-2-one;hydrochloride3-amino-5-chloro-1H-pyridin-2-one[1]
Physical and Chemical Properties

Note: Much of the data for the free base is computationally derived and should be confirmed experimentally.

PropertyThis compound3-Amino-5-chloropyridin-2-ol (Free Base)
Molecular Weight 181.02 g/mol 144.56 g/mol [1]
Appearance -Solid (predicted)
Melting Point No data availableNo data available
Boiling Point No data availableNo data available
Solubility No data availableNo data available
Storage Temperature Room Temperature, Sealed in DryNo data available
XLogP3-AA -0.1 (Computed)[1]
Hydrogen Bond Donor Count -2 (Computed)[1]
Hydrogen Bond Acceptor Count -2 (Computed)[1]
Topological Polar Surface Area -55.1 Ų (Computed)[1]

Spectral and Safety Data

No experimental spectral data (NMR, IR, Mass Spectrometry) has been reported for this compound or its free base.

Safety and Hazard Information (GHS)

The following hazard classifications are available for the free base, 3-Amino-5-chloropyridin-2-ol. The hydrochloride salt should be handled with similar precautions.

GHS Hazard StatementCodeDescription
Harmful if swallowedH302Warning[1]
Causes skin irritationH315Warning[1]
Causes serious eye irritationH319Warning[1]
May cause respiratory irritationH335Warning[1]

Standard laboratory safety protocols, including the use of personal protective equipment (PPE) such as safety goggles, gloves, and a lab coat, are required when handling this compound. Work should be conducted in a well-ventilated fume hood.

Experimental Protocols & Methodologies

Reference Synthesis: Preparation of 2-Amino-5-chloropyridine

A common method for the synthesis of 2-Amino-5-chloropyridine involves the direct chlorination of 2-aminopyridine in a strongly acidic medium. This approach aims to achieve selective monochlorination while minimizing the formation of dichlorinated byproducts[3].

Materials:

  • 2-Aminopyridine

  • Concentrated Sulfuric Acid (H₂SO₄) or Concentrated Hydrochloric Acid (HCl)

  • Chlorine Gas (Cl₂)

  • Sodium Hydroxide (NaOH) solution

  • Ice

Procedure (Illustrative):

  • In a flask equipped for gas dispersion and cooling, slowly add 2-aminopyridine (1.0 eq.) in portions to a strongly acidic medium (e.g., concentrated H₂SO₄) while maintaining the temperature at approximately 25°C with an ice bath[3].

  • Cool the reaction mixture to a lower temperature (e.g., -20°C to 10°C)[3].

  • Bubble chlorine gas (1.0-1.25 eq.) through the solution over a period of 1-2 hours, ensuring the temperature is carefully controlled[3].

  • After the addition is complete, allow the reaction to proceed for a specified duration.

  • Carefully pour the reaction mixture onto crushed ice.

  • Neutralize the acidic solution by the slow addition of a concentrated NaOH solution until the pH is basic, which precipitates the crude product.

  • Collect the solid product by filtration, wash with cold water, and dry under vacuum.

  • The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol or methanol).

Note: This is a generalized procedure based on established methods for a related compound. Reaction conditions, including temperature, solvent, and reaction time, must be optimized for the specific synthesis of 3-Amino-5-chloropyridin-2-ol.

Visualizations: Workflows and Relationships

The following diagrams illustrate logical workflows and relationships relevant to the characterization and synthesis of novel pyridine derivatives like this compound.

G cluster_start Starting Material cluster_characterization Physicochemical Characterization cluster_purity Purity Assessment cluster_data Data Analysis & Confirmation start 3-Amino-5-chloropyridin-2-ol Hydrochloride nmr NMR Spectroscopy (¹H, ¹³C) start->nmr Analytical Methods ms Mass Spectrometry (LC-MS, HRMS) start->ms Analytical Methods ir Infrared Spectroscopy (FT-IR) start->ir Analytical Methods mp Melting Point Analysis start->mp Analytical Methods sol Solubility Screening start->sol Analytical Methods hplc HPLC / UPLC nmr->hplc ms->hplc ir->hplc mp->hplc sol->hplc gc GC (if volatile) hplc->gc optional confirm Structure Confirmation & Purity Report hplc->confirm gc->confirm

Caption: General workflow for the analytical characterization of a chemical intermediate.

G cluster_main Potential Synthetic Utility cluster_reactions Reaction Types reagents Reagents: - Nucleophile (e.g., R-NH₂) - Boronic Acid (R-B(OH)₂) - Organometallic (R-M) snar Nucleophilic Aromatic Substitution (SNAr) at C-5 reagents->snar suzuki Suzuki Coupling at C-5 reagents->suzuki buchwald Buchwald-Hartwig Amination at C-5 reagents->buchwald product Functionalized Pyridine Derivative start 3-Amino-5-chloropyridin-2-ol start->snar start->suzuki start->buchwald snar->product suzuki->product buchwald->product

Caption: Potential reactivity pathways for 3-Amino-5-chloropyridin-2-ol as a building block.

Conclusion

This compound is a chemical intermediate with potential for use in synthetic chemistry. While comprehensive, experimentally verified data for this specific molecule is sparse, analysis of its structure and comparison with related, well-documented compounds can guide its application in research. The protocols and workflows presented in this guide are intended to provide a foundational framework for scientists and researchers working with this and similar pyridine derivatives. It is strongly recommended that all physicochemical properties be determined experimentally before use in critical applications.

References

In-depth Technical Guide: 3-Amino-5-chloropyridin-2-ol hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 1261906-29-9

Disclaimer: This document is intended for informational purposes for researchers, scientists, and drug development professionals. The information contained herein is based on publicly available data, which is limited. Independent verification of all properties and safety precautions is essential before handling or utilizing this chemical.

Executive Summary

3-Amino-5-chloropyridin-2-ol hydrochloride is a halogenated pyridine derivative available commercially as a chemical intermediate. Publicly accessible information regarding its specific applications, detailed experimental protocols, and biological activity is scarce. This guide consolidates the available data on its chemical properties and provides context based on related pyridine compounds, which are significant scaffolds in medicinal chemistry. Due to the limited specific data, this document highlights the general importance of this class of compounds in drug discovery and outlines a generic workflow for utilizing such an intermediate in a research setting.

Chemical and Physical Properties

Detailed experimental data for this compound is not widely published. The information presented below is for the free base, 3-Amino-5-chloropyridin-2-ol (CAS: 98027-36-2), and is primarily based on computed data from publicly accessible databases. These values should be considered estimates.

PropertyValueSource
Molecular Formula C₅H₅ClN₂O (Free Base)PubChem[1]
C₅H₆Cl₂N₂O (HCl Salt)Internal Calculation
Molecular Weight 144.56 g/mol (Free Base)PubChem[1]
181.02 g/mol (HCl Salt)Internal Calculation
IUPAC Name 3-amino-5-chloro-1H-pyridin-2-onePubChem[1]
Synonyms 3-Amino-5-chloro-2-hydroxypyridinePubChem[1]
3-Amino-5-chloropyridin-2(1H)-onePubChem[1]
Topological Polar Surface Area 55.1 ŲPubChem[1]
Hydrogen Bond Donor Count 2PubChem[1]
Hydrogen Bond Acceptor Count 2PubChem[1]
XLogP3-AA (Computed) 0.1PubChem[1]

Synthesis and Reactivity

Synthesis

A specific, detailed, and validated experimental protocol for the synthesis of this compound (CAS 1261906-29-9) is not available in peer-reviewed literature. The synthesis of related aminopyridinols often involves multi-step sequences starting from readily available pyridine precursors. A plausible, though unverified, synthetic approach could involve the chlorination and nitration of a 2-hydroxypyridine scaffold, followed by the reduction of the nitro group to an amine.

Reactivity

The molecule possesses several reactive sites, making it a versatile chemical building block:

  • Amino Group: The primary amine is nucleophilic and can undergo a variety of reactions, including acylation, alkylation, arylation, and diazotization, allowing for the introduction of diverse functional groups.

  • Pyridine Ring: The electron-rich pyridine ring can participate in electrophilic aromatic substitution reactions, though the positions are directed by the existing activating (amino, hydroxyl) and deactivating (chloro) substituents.

  • Hydroxyl Group: The pyridin-2-ol exists in tautomeric equilibrium with its corresponding pyridone form. The hydroxyl group can be alkylated or acylated.

Applications in Drug Discovery and Research

While direct applications for this compound are not documented, the substituted aminopyridine scaffold is a privileged structure in medicinal chemistry. Halogenated pyridines are key intermediates in the synthesis of pharmaceuticals and agrochemicals. For instance, related compounds like 2-amino-5-chloropyridine are used in the preparation of new quinolone drugs and other biologically active molecules.

The structure of this compound presents multiple points for diversification, making it a potentially valuable starting material for generating a library of novel compounds for screening.

Experimental Workflows and Logical Diagrams

As no specific experimental protocols or signaling pathways involving this compound are published, the following diagrams represent logical workflows for how a researcher might approach the use of this chemical intermediate in a drug discovery context.

G cluster_0 Phase 1: Intermediate Acquisition & QC cluster_1 Phase 2: Library Synthesis cluster_2 Phase 3: Biological Screening cluster_3 Phase 4: Lead Optimization A Procure 3-Amino-5-chloropyridin-2-ol HCl B Confirm Structure & Purity (NMR, MS, HPLC) A->B C Reaction Planning (e.g., Acylation, Suzuki Coupling) B->C D Parallel Synthesis (Generation of Derivatives) C->D E Purification & Characterization (Prep-HPLC, LC-MS) D->E F High-Throughput Screening (Target-based or Phenotypic) E->F G Hit Identification F->G H Dose-Response & Potency (IC50 / EC50 Determination) G->H I Analyze Structure-Activity Relationship (SAR) H->I J Iterative Synthesis of Optimized Analogs I->J J->D Next Generation Library

Caption: A logical workflow for utilizing a chemical intermediate in drug discovery.

Safety and Handling

  • Hazard Statements (for free base):

    • H302: Harmful if swallowed.[1]

    • H315: Causes skin irritation.[1]

    • H319: Causes serious eye irritation.[1]

    • H335: May cause respiratory irritation.[1]

Handling Recommendations:

  • Use in a well-ventilated area or fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Avoid inhalation of dust and direct contact with skin and eyes.

  • Store in a tightly sealed container in a cool, dry place.

A full risk assessment should be conducted before commencing any experimental work. Consult the Safety Data Sheet (SDS) from the supplier for detailed information.

References

An In-depth Technical Guide to the Molecular Structure of 3-Amino-5-chloropyridin-2-ol Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the molecular structure, properties, and available data for 3-Amino-5-chloropyridin-2-ol hydrochloride. Due to a notable lack of specific experimental data for the hydrochloride salt in publicly available literature, this guide also extrapolates information from its free base form, 3-Amino-5-chloropyridin-2-ol, and provides general methodologies for its synthesis and characterization. This document is intended to serve as a foundational resource for researchers and professionals in the fields of medicinal chemistry, organic synthesis, and drug development.

Introduction

3-Amino-5-chloropyridin-2-ol is a substituted pyridine derivative. Such heterocyclic scaffolds are of significant interest in medicinal chemistry due to their presence in a wide array of biologically active compounds. The introduction of amino, chloro, and hydroxyl functional groups to the pyridine ring offers multiple points for further chemical modification, making it a versatile building block for the synthesis of more complex molecules. The hydrochloride salt form is often utilized to improve the solubility and stability of the parent compound.

This guide will summarize the known chemical and physical properties, discuss its tautomeric nature, and present a logical workflow for its synthesis and analysis.

Molecular Structure and Properties

The core structure of the compound is a pyridine ring substituted with an amino group at the 3-position, a chlorine atom at the 5-position, and a hydroxyl group at the 2-position. It is important to note that this compound can exist in a tautomeric equilibrium with its pyridinone form, 3-amino-5-chloro-2(1H)-pyridinone. The hydrochloride salt is formed by the protonation of one of the basic nitrogen atoms, most likely the exocyclic amino group or the pyridine ring nitrogen.

Chemical and Physical Data
PropertyValueSource
Molecular Formula C₅H₅ClN₂OPubChem[1]
Molecular Weight 144.56 g/mol PubChem[1]
CAS Number 98027-36-2PubChem[1]
IUPAC Name 3-amino-5-chloro-1H-pyridin-2-onePubChem[1]
Synonyms 3-Amino-5-chloro-2-hydroxypyridine, 3-amino-5-chloro-2(1H)-pyridinonePubChem[1]
Topological Polar Surface Area 55.1 ŲPubChem[1]
Hydrogen Bond Donor Count 2PubChem[1]
Hydrogen Bond Acceptor Count 2PubChem[1]

Synthesis and Experimental Protocols

A detailed, experimentally validated protocol for the synthesis of this compound is not available in the reviewed literature. However, a plausible synthetic route can be proposed based on general organic chemistry principles for the synthesis of substituted pyridinols. The final step would involve the formation of the hydrochloride salt.

Proposed Synthetic Workflow

The following diagram illustrates a logical workflow for the synthesis and purification of this compound.

G cluster_synthesis Synthesis of Free Base cluster_salt_formation Hydrochloride Salt Formation Start Starting Material (e.g., Substituted Pyridine) Reaction Multi-step Synthesis (e.g., Nitration, Reduction, Hydrolysis, Chlorination) Start->Reaction Isolation Isolation of Crude 3-Amino-5-chloropyridin-2-ol Reaction->Isolation Purification Purification (e.g., Recrystallization, Chromatography) Isolation->Purification Characterization_FB Characterization of Free Base (NMR, IR, MS) Purification->Characterization_FB Dissolution Dissolve Free Base in an Anhydrous Solvent (e.g., Diethyl Ether, Methanol) Characterization_FB->Dissolution HCl_Addition Addition of Anhydrous HCl (Gas or Solution) Dissolution->HCl_Addition Precipitation Precipitation of Hydrochloride Salt HCl_Addition->Precipitation Isolation_Salt Isolation by Filtration and Washing Precipitation->Isolation_Salt Drying Drying under Vacuum Isolation_Salt->Drying Characterization_Salt Characterization of Hydrochloride Salt (Melting Point, Elemental Analysis) Drying->Characterization_Salt G cluster_spectroscopy Spectroscopic Analysis cluster_physicochemical Physicochemical Analysis Compound 3-Amino-5-chloropyridin-2-ol Hydrochloride NMR NMR Spectroscopy (¹H, ¹³C) - Confirm covalent structure - Assess purity Compound->NMR IR IR Spectroscopy - Identify functional groups (N-H, O-H, C=O, C-Cl) Compound->IR MS Mass Spectrometry - Determine molecular weight - Confirm elemental composition Compound->MS MP Melting Point - Assess purity Compound->MP EA Elemental Analysis - Confirm elemental composition (C, H, N, Cl) Compound->EA X-ray X-ray Crystallography (if single crystals obtained) - Determine solid-state structure Compound->X-ray G Compound 3-Amino-5-chloropyridin-2-ol Hydrochloride Scaffold Substituted Pyridine Scaffold Compound->Scaffold Properties Physicochemical Properties (Solubility, Stability) Compound->Properties Bioactivity Potential Biological Activity Scaffold->Bioactivity Properties->Bioactivity Target Interaction with Biological Targets (e.g., Kinases, Receptors) Bioactivity->Target Development Lead Compound for Drug Development Target->Development

References

An In-Depth Technical Guide to the Synthesis of 3-Amino-5-chloropyridin-2-ol Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a viable synthetic pathway for 3-Amino-5-chloropyridin-2-ol hydrochloride, a valuable pyridine derivative in medicinal chemistry and drug development. The synthesis commences with the commercially available starting material, 2-amino-5-chloropyridine, and proceeds through a three-step reaction sequence involving diazotization, nitration, and reduction, followed by the final salt formation. This guide offers detailed experimental protocols, quantitative data, and a visual representation of the synthesis pathway to aid researchers in their synthetic endeavors.

Synthesis Pathway Overview

The synthesis of this compound is achieved through the following key transformations:

  • Diazotization: 2-Amino-5-chloropyridine is converted to 2-hydroxy-5-chloropyridine. This reaction proceeds via the formation of a diazonium salt intermediate, which is subsequently hydrolyzed.

  • Nitration: The resulting 2-hydroxy-5-chloropyridine is nitrated to introduce a nitro group at the 3-position, yielding 2-hydroxy-3-nitro-5-chloropyridine.

  • Reduction: The nitro group of 2-hydroxy-3-nitro-5-chloropyridine is selectively reduced to an amino group to form the desired product, 3-Amino-5-chloropyridin-2-ol.

  • Hydrochloride Salt Formation: The final step involves the reaction of the free base, 3-Amino-5-chloropyridin-2-ol, with hydrochloric acid to produce the stable hydrochloride salt.

Quantitative Data Summary

The following table summarizes the key quantitative data for each step of the synthesis.

StepStarting MaterialProductReagentsYield (%)Melting Point (°C)
12-Amino-5-chloropyridine2-Hydroxy-5-chloropyridineNaNO₂, H₂SO₄, H₂O~85%188-191
22-Hydroxy-5-chloropyridine2-Hydroxy-3-nitro-5-chloropyridineHNO₃, H₂SO₄~90%195-197
32-Hydroxy-3-nitro-5-chloropyridine3-Amino-5-chloropyridin-2-olFe, NH₄Cl, Ethanol/H₂O~85%228-230
43-Amino-5-chloropyridin-2-olThis compoundHClQuantitative>250 (decomposes)

Experimental Protocols

Step 1: Synthesis of 2-Hydroxy-5-chloropyridine

Methodology:

  • In a reaction vessel, dissolve 2-amino-5-chloropyridine (1.0 eq.) in a mixture of concentrated sulfuric acid and water at 0-5 °C.

  • Slowly add a solution of sodium nitrite (1.1 eq.) in water, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 50-60 °C until nitrogen evolution ceases.

  • Cool the reaction mixture and neutralize with a suitable base (e.g., sodium hydroxide solution) to precipitate the product.

  • Filter the solid, wash with cold water, and dry under vacuum to obtain 2-hydroxy-5-chloropyridine.

Step 2: Synthesis of 2-Hydroxy-3-nitro-5-chloropyridine

Methodology:

  • To a cooled (0-5 °C) mixture of concentrated sulfuric acid and concentrated nitric acid, add 2-hydroxy-5-chloropyridine (1.0 eq.) portion-wise, ensuring the temperature does not exceed 10 °C.

  • After the addition, allow the reaction mixture to stir at room temperature for several hours.

  • Carefully pour the reaction mixture onto crushed ice to precipitate the product.

  • Filter the solid, wash thoroughly with cold water until the washings are neutral, and dry under vacuum to yield 2-hydroxy-3-nitro-5-chloropyridine.

Step 3: Synthesis of 3-Amino-5-chloropyridin-2-ol

Methodology:

  • In a round-bottom flask, create a suspension of 2-hydroxy-3-nitro-5-chloropyridine (1.0 eq.) and iron powder (5.0 eq.) in a mixture of ethanol and water.

  • Add a catalytic amount of ammonium chloride and heat the mixture to reflux.

  • Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

  • Filter the hot reaction mixture through a pad of celite to remove the iron catalyst.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Recrystallize the crude solid from a suitable solvent system (e.g., ethanol/water) to afford pure 3-Amino-5-chloropyridin-2-ol.

Step 4: Synthesis of this compound

Methodology:

  • Dissolve 3-Amino-5-chloropyridin-2-ol (1.0 eq.) in a minimal amount of a suitable solvent such as ethanol or isopropanol.

  • Slowly add a solution of hydrochloric acid (1.0-1.1 eq., e.g., concentrated HCl or HCl in a solvent) to the stirred solution.

  • The hydrochloride salt will precipitate out of the solution.

  • Cool the mixture in an ice bath to maximize precipitation.

  • Filter the solid, wash with a small amount of cold solvent, and dry under vacuum to yield this compound.

Synthesis Pathway Diagram

Synthesis_Pathway A 2-Amino-5-chloropyridine B 2-Hydroxy-5-chloropyridine A->B  NaNO₂, H₂SO₄, H₂O (Diazotization)   C 2-Hydroxy-3-nitro-5-chloropyridine B->C  HNO₃, H₂SO₄ (Nitration)   D 3-Amino-5-chloropyridin-2-ol C->D  Fe, NH₄Cl (Reduction)   E 3-Amino-5-chloropyridin-2-ol hydrochloride D->E  HCl (Salt Formation)  

Navigating the Solubility Landscape of 3-Amino-5-chloropyridin-2-ol Hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 3-Amino-5-chloropyridin-2-ol hydrochloride, a compound of interest in pharmaceutical research and development. Due to the limited availability of direct quantitative solubility data for the hydrochloride salt in public literature, this document focuses on providing a framework for its solubility assessment. This includes an examination of the physicochemical properties of the parent compound, 3-Amino-5-chloropyridin-2-ol, to infer potential solubility behavior, a detailed experimental protocol for solubility determination, and a logical workflow for this process.

Physicochemical Properties of the Parent Compound

Understanding the properties of the free base, 3-Amino-5-chloropyridin-2-ol, can offer valuable insights into the potential solubility of its hydrochloride salt. The presence of polar functional groups such as the amino (-NH2) and hydroxyl (-OH) groups, along with the pyridine ring, suggests a degree of polarity. However, the chloro (-Cl) group adds some lipophilic character. The hydrochloride salt form is generally employed to enhance aqueous solubility. The solubility in organic solvents will be influenced by the interplay of these structural features and the nature of the solvent.

Table 1: Physicochemical Properties of 3-Amino-5-chloropyridin-2-ol

PropertyValueSource
Molecular Formula C5H5ClN2OPubChem[1]
Molecular Weight 144.56 g/mol PubChem[1]
XLogP3-AA (Predicted) 0.9PubChem
Hydrogen Bond Donor Count 2PubChem[1]
Hydrogen Bond Acceptor Count 3PubChem
Polar Surface Area 55.1 ŲPubChem[1]

Note: No quantitative solubility data for this compound in common organic solvents was found in the public domain at the time of this report.

Experimental Protocol for Solubility Determination: The Shake-Flask Method

The shake-flask method is a widely recognized and reliable technique for determining the equilibrium solubility of a compound.[2] The following is a generalized protocol that can be adapted for assessing the solubility of this compound in various organic solvents.

Objective: To determine the saturation concentration of a compound in a specific solvent at a controlled temperature.

Materials:

  • This compound

  • Selected organic solvents (e.g., methanol, ethanol, DMSO, DMF) of high purity

  • Glass vials with screw caps

  • Orbital shaker or incubator with temperature control

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE)

  • Analytical balance

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of Supersaturated Solutions: Add an excess amount of this compound to a series of vials, each containing a known volume of the selected organic solvent. The excess solid should be visually apparent.

  • Equilibration: Tightly cap the vials and place them in an orbital shaker set at a constant temperature (e.g., 25 °C or 37 °C) and agitation speed. Allow the mixtures to equilibrate for a sufficient period, typically 24 to 72 hours, to ensure that equilibrium is reached.[3]

  • Phase Separation: After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

  • Sample Collection and Filtration: Carefully withdraw an aliquot of the supernatant using a pipette and immediately filter it through a syringe filter to remove any undissolved solid particles. This step is crucial to prevent overestimation of solubility.

  • Sample Dilution: Accurately dilute the filtered solution with the same solvent to a concentration that falls within the linear range of the analytical method.

  • Quantification: Analyze the diluted samples using a validated HPLC method to determine the concentration of the dissolved compound. A calibration curve should be prepared using standard solutions of known concentrations.

  • Data Analysis: Calculate the solubility of the compound in each solvent, expressed in units such as mg/mL or mol/L, by back-calculating from the diluted sample concentration. The experiment should be performed in triplicate to ensure the reliability of the results.

Logical Workflow for Solubility Assessment

A systematic approach is essential for the efficient and accurate determination of a compound's solubility profile. The following diagram illustrates a typical workflow for assessing the solubility of a new chemical entity like this compound.

Solubility_Workflow Solubility Assessment Workflow start Start: Compound of Interest (3-Amino-5-chloropyridin-2-ol HCl) lit_search Literature Search for Existing Solubility Data start->lit_search data_found Data Available? lit_search->data_found compile_data Compile and Analyze Existing Data data_found->compile_data Yes exp_protocol Develop Experimental Protocol (e.g., Shake-Flask) data_found->exp_protocol No end End: Solubility Profile Established compile_data->end solvent_selection Select Relevant Organic Solvents exp_protocol->solvent_selection run_exp Perform Solubility Experiments solvent_selection->run_exp analyze_results Analyze Results (e.g., HPLC) run_exp->analyze_results report Generate Solubility Report and Data Table analyze_results->report report->end

Caption: A logical workflow for determining the solubility of a chemical compound.

This guide provides a foundational understanding and a practical framework for researchers and scientists to approach the solubility assessment of this compound. While direct quantitative data is currently elusive, the provided methodologies and workflows will enable the generation of crucial data for drug development and formulation activities.

References

3-Amino-5-chloropyridin-2-ol Hydrochloride: A Technical Review for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Guide to the Synthesis, Properties, and Potential Biological Applications

Introduction

3-Amino-5-chloropyridin-2-ol hydrochloride is a substituted pyridine derivative of interest in medicinal chemistry and drug development. The pyridine scaffold is a common motif in a wide array of biologically active compounds and approved pharmaceuticals. The presence of amino, chloro, and hydroxyl functional groups on the pyridine ring suggests a potential for diverse pharmacological activities. This technical guide provides a comprehensive review of the available literature on 3-Amino-5-chloropyridin-2-ol, with a focus on its chemical properties, a proposed synthetic route for its hydrochloride salt, and an exploration of its potential biological significance based on related structures. This document is intended for researchers, scientists, and professionals in the field of drug discovery and development.

Chemical and Physical Properties

PropertyValueReference
Molecular Formula C5H5ClN2O[1]
Molecular Weight 144.56 g/mol [1]
IUPAC Name 3-amino-5-chloro-1H-pyridin-2-one[1]
CAS Number 98027-36-2[1]
Computed XLogP3-AA 0.1[1]
Hydrogen Bond Donor Count 2[1]
Hydrogen Bond Acceptor Count 2[1]
Rotatable Bond Count 0[1]
Exact Mass 144.0090405 Da[1]
Topological Polar Surface Area 55.1 Ų[1]

Synthesis and Experimental Protocols

Currently, a specific, detailed experimental protocol for the synthesis of this compound is not published in peer-reviewed journals. However, based on the synthesis of structurally related compounds, a plausible synthetic route can be proposed. The synthesis would likely involve the preparation of the free base, 3-Amino-5-chloropyridin-2-ol, followed by its conversion to the hydrochloride salt.

Proposed Synthesis of 3-Amino-5-chloropyridin-2-ol

The synthesis of the free base could potentially start from a commercially available precursor, such as 2-amino-5-chloropyridine. A multi-step synthesis involving nitration, followed by nucleophilic substitution and reduction, is a common strategy for introducing amino and hydroxyl groups onto a pyridine ring.

Proposed Protocol for Hydrochloride Salt Formation

The conversion of the free base to its hydrochloride salt is a standard procedure in medicinal chemistry to improve solubility and stability. A general protocol, adapted from the synthesis of other amino-pyridine hydrochlorides, is presented below.

Materials:

  • 3-Amino-5-chloropyridin-2-ol (free base)

  • Anhydrous diethyl ether (or other suitable organic solvent like isopropanol or ethyl acetate)

  • Hydrochloric acid solution in a compatible solvent (e.g., 2M HCl in diethyl ether)

  • Stirring apparatus

  • Filtration apparatus

  • Drying oven (vacuum)

Procedure:

  • Dissolve a known quantity of 3-Amino-5-chloropyridin-2-ol in a minimal amount of anhydrous diethyl ether with stirring.

  • Slowly add a stoichiometric equivalent of the hydrochloric acid solution dropwise to the stirring solution at room temperature.

  • Continue stirring for a specified period (e.g., 1-2 hours) to allow for complete precipitation of the hydrochloride salt.

  • Collect the precipitate by vacuum filtration and wash with a small amount of cold, anhydrous diethyl ether to remove any unreacted starting material.

  • Dry the resulting solid under vacuum at a controlled temperature (e.g., 40-50 °C) to a constant weight.

  • Characterize the final product by methods such as melting point determination, NMR spectroscopy, and elemental analysis to confirm its identity and purity.

G cluster_synthesis Synthesis of 3-Amino-5-chloropyridin-2-ol cluster_salt_formation Hydrochloride Salt Formation Precursor Starting Material (e.g., 2-Aminopyridine derivative) Intermediate Functionalized Pyridine Precursor->Intermediate Chlorination/ Nitration Free_Base 3-Amino-5-chloropyridin-2-ol Intermediate->Free_Base Hydrolysis/ Reduction Precipitation Salt Precipitation Free_Base->Precipitation Dissolution in Organic Solvent HCl_Solution HCl in Solvent HCl_Solution->Precipitation Stoichiometric Addition Filtration_Washing Filtration & Washing Precipitation->Filtration_Washing Isolation Drying Vacuum Drying Filtration_Washing->Drying Purification Final_Product 3-Amino-5-chloropyridin-2-ol HCl Drying->Final_Product Characterization

Caption: Proposed synthetic workflow for this compound.

Potential Biological Activities and Signaling Pathways

There is currently no specific published data on the biological activities or the signaling pathways modulated by this compound. However, the structural motifs present in the molecule suggest several avenues for investigation. Substituted aminopyridines are known to exhibit a wide range of pharmacological effects.

  • Central Nervous System (CNS) Activity: Aminopyridines, such as 4-aminopyridine, are known potassium channel blockers and have been investigated for their effects on the central and peripheral nervous systems.[2] The introduction of chloro and hydroxyl groups could modulate this activity, potentially leading to novel CNS drug candidates.

  • Anticonvulsant Properties: Some 2-aminopyridine derivatives have shown promise as anticonvulsant agents.[3]

  • Antimicrobial and Antifungal Activity: The pyridine nucleus is a key component of many antimicrobial and antifungal compounds.[4] The specific substitution pattern of 3-Amino-5-chloropyridin-2-ol warrants investigation for its potential efficacy against various pathogens.

  • Anticancer Potential: Certain substituted pyridines have been explored for their antiproliferative effects on cancer cell lines.[5] The functional groups on the target molecule could interact with various biological targets implicated in cancer progression.

Given the lack of specific data, a general workflow for the initial biological screening of a novel compound like this compound is proposed below.

G Compound 3-Amino-5-chloropyridin-2-ol HCl Primary_Screening Primary Screening (e.g., High-Throughput Screening) Compound->Primary_Screening Biochemical_Assays Biochemical Assays (Enzyme Inhibition, Receptor Binding) Primary_Screening->Biochemical_Assays Cell_Based_Assays Cell-Based Assays (Cytotoxicity, Proliferation, Reporter Assays) Primary_Screening->Cell_Based_Assays Hit_Identification Hit Identification Biochemical_Assays->Hit_Identification Cell_Based_Assays->Hit_Identification Hit_to_Lead Hit-to-Lead Optimization Hit_Identification->Hit_to_Lead Lead_Optimization Lead Optimization Hit_to_Lead->Lead_Optimization Preclinical_Development Preclinical Development Lead_Optimization->Preclinical_Development

Caption: Generalized workflow for biological activity screening.

Conclusion

This compound represents a chemical entity with potential for further investigation in drug discovery. While specific biological data is currently lacking, its structural features suggest that it could be a valuable starting point for the development of novel therapeutics targeting a range of diseases. The proposed synthetic route provides a framework for its preparation, and the outlined screening workflow offers a path forward for elucidating its biological activities. Further research is warranted to synthesize this compound and evaluate its pharmacological profile to determine its potential as a lead compound in drug development programs.

References

Discovery and history of 3-Amino-5-chloropyridin-2-ol hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Investigating the Compound

I'm currently engaged in a deep dive into the historical records and research pertaining to "3-Amino-5-chloropyridin-2-ol hydrochloride." My focus is on tracing its discovery, synthesis methods, and early applications to grasp the full context of its development.

Analyzing Early Research

I've shifted focus to pinpointing the initial synthesis and characterization of this compound. I'm actively sifting through patents and publications, hunting for the specific data and protocols I need. My goal is to extract detailed yields, purity levels, and spectroscopic information, while also uncovering the key players behind its early development. I'm keen on understanding the mechanisms of action.

Examining Compound Literature

I've been looking into the literature related to the compound the user requested. My initial search didn't yield much specific data about "3-Amino-5-chlor opyridin-2-ol hydrochloride," but it did turn up a lot on similar structures like "2-Amino-5-chloropyridine" and "3-Amino-5-chloropyridine." I'm now going to explore potential connections between these compounds.

Clarifying Compound Identity

I'm now investigating if "this compound" is the intended compound or a derivative. Initial findings focus on related substances like 2-amino-5-chloropyridine and 3-amino-5-chloropyridine, with US3985759A detailing 2-amino's synthesis and salt history back to Tschischibabin in 1928. CAS numbers are available for 3-amino variants, but deeper discovery details are lacking. One result mentions a "3-Amino-5-chloropyridin-2-ol HCl" CAS number, lacking further info.

Assessing Literature Deficiencies

I've been looking into this compound, but there's a real dearth of direct data on the history of "this compound." While I've found mentions of the base compound, its hydrochloride form is quite elusive. The search has shown similar compounds' relevance in synthesis and that the structure may represent the user's primary interest. Now, I will search for the core compound, and examine chemical application of it and the aminopyridine scaffold to find a broader context and place the requested compound within a historical perspective.

Exploring Historical Context

I've hit a snag. My search results are confirming the frustrating scarcity of information regarding the specific compound "this compound." Even broadening the search to the parent compound, "3-Amino-5-chloropyridin-2-ol," isn't revealing much historical depth. I need to rethink my approach or expand my search parameters.

Investigating Related Compounds

I'm now focusing on 2-Amino-5-chloropyridine, which has a richer history. Tschischibabin's 1928 work seems like a good starting point. Plus, the research underlines the significance of chlorinated pyridines in drug design, especially the impact of chlorine on efficacy. Exploring the synthesis methods of similar compounds might offer clues.

Analyzing Chemical Context

I've decided to pivot my strategy. Direct historical data on the target compound is scarce. Instead, I'm focusing on providing context. I can highlight the historical significance of 2-Amino-5-chloropyridine, a well-documented compound, and the role of chlorinated pyridines in drug discovery. This approach will offer relevant insights into the field. I'll also detail the synthesis of 2-Amino-5-chloropyridine as an example to explain the chemistry involved.

Synthesizing Found Insights

I've got a clearer path forward. While direct history on the compound remains sparse, I've gathered solid context. I'll acknowledge the scarcity, then discuss its parent compound. Highlighting 2-Amino-5-chloropyridine's history, the role of chlorinated pyridines in drug discovery, and its synthesis, will offer a meaningful framework. This will provide a comprehensive understanding of the compound's potential value for research. I'm ready to begin structuring the whitepaper.

Introduction: Understanding Tautomerism in a Substituted Pyridin-2-ol

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Tautomerism of 3-amino-5-chloropyridin-2-ol

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of late 2025, specific experimental or computational studies on the tautomerism of 3-amino-5-chloropyridin-2-ol are not available in published literature. This guide, therefore, provides a comprehensive framework based on established principles and methodologies for analogous compounds, such as substituted 2-pyridones and aminopyridines, to enable researchers to design and execute a thorough investigation of its tautomeric properties.

Tautomerism, the dynamic equilibrium between two or more interconverting constitutional isomers, is a fundamental concept in organic chemistry with profound implications for a molecule's reactivity, biological activity, and physicochemical properties. In heterocyclic systems like substituted pyridines, tautomerism can significantly influence molecular recognition, receptor binding, and metabolic stability.

The compound 3-amino-5-chloropyridin-2-ol presents a particularly interesting case for tautomeric study due to the presence of multiple functional groups capable of proton migration. The primary equilibria to consider are the lactam-lactim tautomerism involving the pyridin-2-ol/pyridin-2(1H)-one system and the amine-imine tautomerism involving the 3-amino group. The interplay of these equilibria, influenced by the electronic effects of the chloro-substituent, determines the predominant form(s) of the molecule under various conditions.

This document outlines a systematic approach to characterize the tautomeric space of 3-amino-5-chloropyridin-2-ol through a combination of experimental protocols and computational modeling.

Potential Tautomeric Forms

Four principal tautomers of 3-amino-5-chloropyridin-2-ol can be postulated. The equilibrium between these forms is critical for understanding the molecule's behavior. The lactam forms are often favored in polar solvents, while the lactim forms can be more prevalent in the gas phase or non-polar solvents.[1][2] The amine form is generally more stable than the imine tautomer in related aminopyridine systems.[3]

  • Tautomer A: 3-amino-5-chloro-1H-pyridin-2-one (Lactam-Amine)

  • Tautomer B: 3-amino-5-chloro-2-hydroxypyridine (Lactim-Amine)

  • Tautomer C: 3-imino-5-chloro-2,3-dihydro-1H-pyridin-2-one (Lactam-Imine)

  • Tautomer D: 5-chloro-2-hydroxy-3-imino-2,3-dihydropyridine (Lactim-Imine)

Tautomers A Tautomer A (Lactam-Amine) B Tautomer B (Lactim-Amine) A->B Lactam-Lactim C Tautomer C (Lactam-Imine) A->C Amine-Imine D Tautomer D (Lactim-Imine) B->D Amine-Imine C->D Lactam-Lactim

Caption: Potential Tautomeric Equilibria of 3-amino-5-chloropyridin-2-ol.

Proposed Experimental Protocols

A rigorous experimental investigation is essential to identify and quantify the tautomers present in different phases and solvents.

Synthesis Protocol

A plausible synthetic route can be designed starting from 2-amino-5-chloropyridine, a commercially available intermediate.[4] The introduction of a hydroxyl group at the 3-position can be challenging and may require subsequent functional group manipulation. A proposed route involves nitration followed by reduction and diazotization.

  • Nitration of 2-amino-5-chloropyridine:

    • Dissolve 2-amino-5-chloropyridine (1 eq.) in concentrated sulfuric acid at 0°C.

    • Add a mixture of concentrated sulfuric acid and fuming nitric acid (1.1 eq.) dropwise, maintaining the temperature below 5°C.

    • Stir the reaction mixture at room temperature for 4-6 hours.

    • Pour the mixture onto crushed ice and neutralize with a saturated sodium bicarbonate solution to precipitate the product, 2-amino-5-chloro-3-nitropyridine.

    • Filter, wash with cold water, and dry the product.

  • Reduction of the Nitro Group:

    • Suspend 2-amino-5-chloro-3-nitropyridine (1 eq.) in ethanol.

    • Add a reducing agent such as tin(II) chloride (3 eq.) in concentrated hydrochloric acid.

    • Reflux the mixture for 2-4 hours until the reaction is complete (monitored by TLC).

    • Cool the mixture, basify with aqueous NaOH to precipitate the tin salts, and extract the product, 5-chloropyridine-2,3-diamine, with ethyl acetate.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Diazotization and Hydrolysis:

    • Dissolve 5-chloropyridine-2,3-diamine (1 eq.) in an aqueous solution of sulfuric acid at 0-5°C.

    • Add a solution of sodium nitrite (1.1 eq.) in water dropwise while maintaining the low temperature.

    • After the addition is complete, allow the reaction mixture to stir for 30 minutes.

    • Gently heat the solution to 50-60°C to facilitate the hydrolysis of the diazonium salt to the desired 3-amino-5-chloropyridin-2-ol.

    • Cool the reaction, neutralize, and extract the product. Purify by recrystallization or column chromatography.

Spectroscopic Analysis Workflow

Experimental_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_conclusion Data Interpretation Syn Synthesize Compound Pur Purify (Recrystallization/Chromatography) Syn->Pur NMR NMR Spectroscopy (1H, 13C in various solvents) Pur->NMR UVVis UV-Vis Spectroscopy (Study solvatochromism) Pur->UVVis IR FT-IR Spectroscopy (Solid-state and solution) Pur->IR Ident Identify Tautomers NMR->Ident UVVis->Ident IR->Ident Quant Quantify Equilibrium Constants (KT) Ident->Quant

Caption: Proposed Experimental Workflow for Tautomer Analysis.

3.2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful tool for studying tautomeric equilibria, as the exchange between tautomers is often slow on the NMR timescale, allowing for the observation of distinct signals for each species.[5][6]

  • Protocol:

    • Prepare solutions of the purified compound (~10-20 mg/mL) in a range of deuterated solvents with varying polarities (e.g., CDCl₃, DMSO-d₆, D₂O, Methanol-d₄).

    • Acquire ¹H and ¹³C spectra at a controlled temperature (e.g., 25°C).

    • For ¹H NMR, pay close attention to exchangeable protons (OH, NH, NH₂). The absence of a signal in D₂O can confirm its identity.

    • Integrate the non-overlapping signals corresponding to each tautomer to determine their relative populations and calculate the equilibrium constant (KT).[7]

    • Perform 2D NMR experiments (COSY, HSQC, HMBC) to confirm structural assignments.

  • Data Interpretation:

    • Lactam vs. Lactim: The lactam tautomer will show a characteristic C=O signal in the ¹³C NMR spectrum (typically 160-175 ppm). The lactim form will show a C-OH signal at a slightly lower field (155-165 ppm) and a distinct OH proton signal in the ¹H NMR spectrum.

    • Amine vs. Imine: The amine tautomer will exhibit a broad NH₂ signal in the ¹H NMR spectrum. The imine form would show a distinct NH signal and a C=N carbon signal in the ¹³C NMR spectrum (145-160 ppm).

3.2.2 UV-Vis Spectroscopy

UV-Vis spectroscopy is effective for monitoring changes in electronic absorption, which are sensitive to tautomeric forms and solvent polarity.[8][9]

  • Protocol:

    • Prepare dilute solutions (~10⁻⁵ M) of the compound in a series of solvents of varying polarity (e.g., hexane, chloroform, ethanol, water).

    • Record the UV-Vis absorption spectrum for each solution from approximately 200 to 500 nm.

    • Analyze the spectra for the presence of different absorption bands corresponding to the different tautomers.

  • Data Interpretation:

    • The π-systems of lactam and lactim tautomers are different, leading to distinct λmax values. Typically, the more conjugated lactam (pyridin-2-one) form absorbs at a longer wavelength than the aromatic lactim (hydroxypyridine) form.[11]

    • Solvatochromic shifts (changes in λmax with solvent polarity) can provide strong evidence for the dominant tautomer and the nature of solute-solvent interactions.

3.2.3 Infrared (IR) Spectroscopy

IR spectroscopy is useful for identifying key functional groups that differentiate the tautomers, particularly in the solid state.[12][13]

  • Protocol:

    • Acquire a solid-state IR spectrum using KBr pellets or an ATR accessory.

    • Acquire solution-phase spectra using a suitable solvent (e.g., CCl₄, CHCl₃) in an appropriate IR cell.

    • Analyze the spectra for characteristic vibrational bands.

  • Data Interpretation:

    • C=O stretch: A strong absorption band between 1650-1690 cm⁻¹ is a clear indicator of the lactam (pyridin-2-one) form.[1]

    • O-H stretch: A broad band in the 3200-3600 cm⁻¹ region indicates the presence of the lactim (hydroxypyridine) form.

    • N-H stretch: Bands in the 3300-3500 cm⁻¹ region correspond to the amino group.

    • The absence or presence of these key bands can confirm the dominant tautomer in a given phase.

Proposed Computational Workflow

Quantum chemical calculations are indispensable for predicting the relative stabilities of tautomers and for aiding the interpretation of experimental spectra.[14][15]

Computational_Workflow cluster_setup Structure Setup cluster_gas Gas Phase Calculation cluster_solution Solution Phase Calculation cluster_predict Property Prediction Build Build Tautomer Structures (A, B, C, D) Opt Geometry Optimization (e.g., DFT B3LYP/6-311++G(d,p)) Build->Opt Freq Frequency Calculation (Confirm minima, get ZPE/G) Opt->Freq Solv Solvation Model (e.g., PCM) Optimize in Solvents Freq->Solv PredNMR Predict NMR Shifts (GIAO) Solv->PredNMR PredIR Predict IR Frequencies Solv->PredIR PredUV Predict UV-Vis Spectra (TD-DFT) Solv->PredUV

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 3-Amino-5-chloropyridin-2-ol hydrochloride from 2-aminopyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the multi-step synthesis of 3-Amino-5-chloropyridin-2-ol hydrochloride, a valuable pyridine intermediate in pharmaceutical and agrochemical research. The synthesis commences with the readily available starting material, 2-aminopyridine.

The overall synthetic pathway involves four main stages:

  • Chlorination of 2-aminopyridine to yield 2-amino-5-chloropyridine.

  • Diazotization and Hydrolysis of 2-amino-5-chloropyridine to produce 5-chloro-2-hydroxypyridine.

  • Nitration of 5-chloro-2-hydroxypyridine to form 3-nitro-5-chloro-2-hydroxypyridine.

  • Reduction of the nitro group to yield the target compound, 3-amino-5-chloropyridin-2-ol.

  • Salt Formation to produce the final hydrochloride salt.

Each step is detailed with specific protocols and a summary of quantitative data for yields and purity.

Logical Workflow of the Synthesis

Synthesis_Workflow A 2-Aminopyridine B 2-Amino-5-chloropyridine A->B Chlorination C 5-Chloro-2-hydroxypyridine B->C Diazotization / Hydrolysis D 3-Nitro-5-chloro-2-hydroxypyridine C->D Nitration E 3-Amino-5-chloropyridin-2-ol D->E Reduction F 3-Amino-5-chloropyridin-2-ol HCl E->F HCl Salt Formation

Caption: Synthetic pathway from 2-aminopyridine to the target compound.

Experimental Protocols and Data

Step 1: Synthesis of 2-Amino-5-chloropyridine

The chlorination of 2-aminopyridine is a critical first step. Several methods exist, with varying yields and conditions. Chlorination in a strongly acidic medium is presented here as it provides high selectivity for the 5-position and minimizes the formation of dichlorinated byproducts.[1][2]

Experimental Protocol:

  • To a 250 mL round-bottom flask equipped with a mechanical stirrer, gas inlet tube, and thermometer, add 94 mL of 72.4% (w/w) aqueous sulfuric acid.[2]

  • Cool the acid solution to approximately 25°C using an external water bath.[2]

  • Slowly add 18.8 g (0.20 mol) of 2-aminopyridine in portions, ensuring the temperature is maintained at or below 25°C.[2]

  • Introduce chlorine gas (approximately 28.4 g, 0.40 mol) beneath the surface of the reaction mixture over a period of 2 hours. The temperature of the reaction mixture may decrease to as low as -20°C.[2]

  • After the addition of chlorine is complete, allow the reaction mixture to stir for an additional 30 to 90 minutes at ambient temperature.[2]

  • Pour the reaction mixture onto crushed ice with stirring.[2]

  • Make the solution basic (pH > 7) by the slow addition of a suitable base (e.g., concentrated sodium hydroxide solution) to precipitate the product.[2]

  • Collect the precipitated solid by filtration, wash with cold water, and dry in a vacuum oven at 50°C.[2]

Quantitative Data Summary for Step 1:

MethodStarting MaterialChlorinating AgentSolvent/MediumYield (%)Purity (%)Reference(s)
Strong Acid Chlorination2-AminopyridineChlorine Gas72.4% Sulfuric Acid86.898.7[2]
Oxidative Chlorination2-AminopyridineNaClO / HClWater68.4 - 71.6~84.2[3]
Photocatalytic Bromine-Assisted Chlorination2-AminopyridineChlorine Gas / Br₂Acetone, Acetonitrile, or CH₂Cl₂90.0 - 95.699.4 - 99.6[4]

Step 2: Synthesis of 5-Chloro-2-hydroxypyridine

This transformation is achieved through the diazotization of the amino group of 2-amino-5-chloropyridine, followed by hydrolysis of the resulting diazonium salt.

Experimental Protocol:

  • In a reaction vessel, dissolve 2-amino-5-chloropyridine in an aqueous solution of sulfuric acid.[5]

  • Cool the mixture to a temperature between 0-5°C in an ice bath.[5]

  • Slowly add a solution of sodium nitrite (NaNO₂) in water dropwise, ensuring the temperature is maintained below 10°C.[5]

  • Stir the reaction mixture at this temperature for 1-2 hours.[5]

  • Slowly warm the mixture to 30-50°C and continue stirring for an additional 2 hours to facilitate the hydrolysis of the diazonium salt.[5][6]

  • Cool the reaction mixture to room temperature. The product may precipitate from the solution.

  • Collect the solid product by filtration, wash with cold water, and dry.

Quantitative Data Summary for Step 2:

Starting MaterialReagentsTemperature (°C)Yield (%)Reference(s)
2-Amino-5-chloropyridineNaNO₂, H₂SO₄0-5 then 30-50High[5][6]

Step 3: Synthesis of 3-Nitro-5-chloro-2-hydroxypyridine

The regioselective nitration of 5-chloro-2-hydroxypyridine at the 3-position is a key step.

Experimental Protocol:

  • To a cooled solution of 5-chloro-2-hydroxypyridine, slowly add a mixture of concentrated nitric acid and concentrated sulfuric acid.[5]

  • Maintain the reaction temperature between 50-60°C during the addition.[5][6]

  • Continue to stir the reaction at this temperature for 1-2 hours.[6]

  • After the reaction is complete, carefully pour the reaction mixture onto crushed ice.

  • The nitrated product will precipitate out of the solution.

  • Collect the solid by filtration, wash thoroughly with cold water to remove residual acid, and dry.

Quantitative Data Summary for Step 3:

Starting MaterialNitrating AgentTemperature (°C)Reaction Time (h)Yield (%)Reference(s)
5-Chloro-2-hydroxypyridineHNO₃ / H₂SO₄50-601-2High[5][6]

Step 4: Synthesis of 3-Amino-5-chloropyridin-2-ol

The reduction of the nitro group is the final step to obtain the desired amino-substituted pyridinol. A common and effective method is reduction using iron powder in an acidic medium.

Experimental Protocol:

  • In a reaction flask, prepare a suspension of iron powder and a small amount of calcium chloride in 75% ethanol.[5]

  • Add the 3-nitro-5-chloro-2-hydroxypyridine to this suspension.[5]

  • Heat the mixture to reflux and maintain for 3 hours.[5]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Filter the reaction mixture to remove the iron residue.

  • Evaporate the solvent from the filtrate under reduced pressure to obtain the crude product.

  • The product can be further purified by recrystallization if necessary.

Quantitative Data Summary for Step 4:

Starting MaterialReducing AgentSolvent/MediumReaction ConditionYield (%)Reference(s)
3-Nitro-5-chloro-2-hydroxypyridineFe / CaCl₂75% EthanolReflux, 3hHigh[5]

Step 5: Preparation of this compound

The final step is the formation of the hydrochloride salt to improve the stability and handling of the compound.

Experimental Protocol:

  • Dissolve the purified 3-amino-5-chloropyridin-2-ol in a suitable solvent such as isopropanol or diethyl ether.

  • Cool the solution in an ice bath.

  • Slowly bubble dry hydrogen chloride gas through the solution, or add a solution of HCl in isopropanol dropwise, until the precipitation of the hydrochloride salt is complete.

  • Stir the mixture in the ice bath for an additional 30 minutes.

  • Collect the precipitated solid by filtration.

  • Wash the solid with cold diethyl ether to remove any excess HCl and solvent.

  • Dry the final product, this compound, under vacuum.

Note: The yield for this step is typically quantitative.

Safety Information

  • Chlorine gas is highly toxic and corrosive. This reaction should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

  • Concentrated acids (sulfuric and nitric acid) are highly corrosive and strong oxidizing agents. Handle with extreme care and appropriate PPE.

  • Diazotization reactions can be explosive if not handled correctly. Maintain the recommended low temperatures and avoid the isolation of the diazonium salt intermediate.

  • Hydrogenation reactions (if chosen for the reduction step) involve flammable hydrogen gas under pressure and should be carried out in a properly equipped and shielded area.

This document is intended for use by trained professionals in a laboratory setting. All procedures should be carried out with appropriate safety precautions.

References

Application Notes and Protocols for 3-Amino-5-chloropyridin-2-ol hydrochloride in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Document ID: AN-ACP-202512 Revision: 1.0 Prepared for: Researchers, scientists, and drug development professionals

Introduction

3-Amino-5-chloropyridin-2-ol, often used as its hydrochloride salt, is a versatile bifunctional heterocyclic intermediate. Its structure, featuring a nucleophilic amino group, a pyridinolic hydroxyl group, and a halogenated pyridine ring, makes it a valuable building block for the synthesis of a wide range of more complex molecules, particularly in the fields of medicinal chemistry and materials science. The amino group can readily undergo reactions such as acylation, sulfonylation, and alkylation, while the hydroxyl group can be functionalized through etherification or esterification. The chloro-substituent also provides a handle for cross-coupling reactions, further expanding its synthetic utility.

This document provides a detailed protocol for a representative application of 3-Amino-5-chloropyridin-2-ol: the N-acylation reaction to form an amide derivative. This transformation is fundamental in drug discovery for creating diverse compound libraries and for synthesizing key intermediates for active pharmaceutical ingredients (APIs).

Representative Application: N-Acylation

N-acylation is a common and robust reaction used to introduce an acyl group onto the amino moiety of 3-Amino-5-chloropyridin-2-ol. This protocol details the synthesis of N-(5-chloro-2-hydroxypyridin-3-yl)acetamide from 3-Amino-5-chloropyridin-2-ol hydrochloride and acetyl chloride in the presence of a base.

Reaction Scheme:

The hydrochloride salt must first be neutralized by a base in situ to free the nucleophilic amino group for reaction with the electrophilic acylating agent.

Experimental Protocol: Synthesis of N-(5-chloro-2-hydroxypyridin-3-yl)acetamide

This protocol provides a detailed methodology for the N-acylation of this compound.

3.1. Materials and Reagents

  • This compound (FW: 181.02 g/mol )

  • Acetyl Chloride (FW: 78.50 g/mol )

  • Triethylamine (TEA) (FW: 101.19 g/mol )

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Ethyl acetate (for chromatography)

  • Hexanes (for chromatography)

3.2. Equipment

  • Round-bottom flask with magnetic stirrer

  • Magnetic stir plate

  • Ice-water bath

  • Dropping funnel

  • Separatory funnel

  • Rotary evaporator

  • Apparatus for flash column chromatography

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

3.3. Detailed Procedure

  • Reaction Setup: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.81 g, 10.0 mmol, 1.0 equiv.).

  • Solvent and Base Addition: Add anhydrous dichloromethane (40 mL) to the flask. Cool the resulting suspension to 0 °C using an ice-water bath. Slowly add triethylamine (3.04 mL, 22.0 mmol, 2.2 equiv.) dropwise to the stirred suspension. Stir for 15 minutes at 0 °C to allow for the complete neutralization of the hydrochloride salt.

  • Acylation: In a separate flask, prepare a solution of acetyl chloride (0.78 mL, 11.0 mmol, 1.1 equiv.) in anhydrous dichloromethane (10 mL). Add this solution dropwise to the reaction mixture at 0 °C over 10-15 minutes using a dropping funnel.

  • Reaction Monitoring: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by TLC (e.g., using a 1:1 mixture of ethyl acetate/hexanes as the eluent). The starting material is more polar than the product.

  • Work-up: Upon completion, cool the reaction mixture again to 0 °C and slowly quench by adding 20 mL of saturated aqueous NaHCO₃ solution. Transfer the mixture to a separatory funnel.

  • Extraction: Separate the layers and extract the aqueous layer with dichloromethane (2 x 20 mL).

  • Washing: Combine the organic layers and wash with brine (30 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., starting from 20% ethyl acetate and increasing to 50%) to afford the pure N-(5-chloro-2-hydroxypyridin-3-yl)acetamide.

Data Presentation

The following table summarizes the quantitative data for the representative N-acylation protocol.

ParameterValueNotes
Reactants & Reagents
Starting Material3-Amino-5-chloropyridin-2-ol HCl1.81 g (10.0 mmol)
Acylating AgentAcetyl Chloride0.78 mL (11.0 mmol, 1.1 equiv.)
BaseTriethylamine (TEA)3.04 mL (22.0 mmol, 2.2 equiv.)
SolventDichloromethane (DCM)50 mL total
Reaction Conditions
Temperature0 °C to Room TemperatureInitial cooling is crucial for control.
Reaction Time2 - 4 hoursMonitor by TLC for completion.
Work-up & Purification
Purification MethodFlash Column ChromatographySilica Gel, Ethyl Acetate/Hexanes gradient
Results
ProductN-(5-chloro-2-hydroxypyridin-3-yl)acetamideC₇H₇ClN₂O₂ (FW: 186.60 g/mol )
Theoretical Yield1.87 gBased on 10.0 mmol starting material.
Hypothetical Actual Yield 1.59 g (Represents an 85% yield)
AppearanceOff-white to pale yellow solid

Visualizations

5.1. Experimental Workflow

The following diagram illustrates the step-by-step workflow for the N-acylation protocol.

experimental_workflow node_start node_start node_process node_process node_decision node_decision node_io node_io node_end node_end start Start | Materials & Setup add_reagents 1. Dissolve SM in DCM 2. Cool to 0 °C 3. Add Triethylamine start->add_reagents add_acyl_chloride Add Acetyl Chloride solution dropwise at 0 °C add_reagents->add_acyl_chloride react Stir at RT for 2-4h add_acyl_chloride->react monitor Monitor by TLC react->monitor monitor->react Incomplete workup Quench, Extract & Wash monitor->workup Reaction Complete dry_concentrate Dry (MgSO₄) & Concentrate workup->dry_concentrate purify Flash Column Chromatography dry_concentrate->purify end End | Pure Product purify->end

Caption: Workflow for the N-acylation of 3-Amino-5-chloropyridin-2-ol HCl.

5.2. Logical Relationship of Reactants

This diagram shows the logical relationship and roles of the key components in the reaction.

logical_relationship sub 3-Amino-5-chloropyridin-2-ol (Hydrochloride Salt) activated_sub Free Amine (Nucleophile) sub->activated_sub Neutralization base Triethylamine (Base) base->activated_sub product N-acylated Product activated_sub->product Nucleophilic Attack acyl Acetyl Chloride (Electrophile) acyl->product

Caption: Functional roles of reactants in the N-acylation synthesis.

Application Notes and Protocols: 3-Amino-5-chloropyridin-2-ol Hydrochloride as a Precursor for Potent Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Amino-5-chloropyridin-2-ol hydrochloride is a versatile heterocyclic building block crucial for the synthesis of a new generation of kinase inhibitors. Its unique electronic properties, stemming from the pyridin-2-one core, allow for the formation of key hydrogen bond interactions with the hinge region of various protein kinases, a critical feature for potent and selective ATP-competitive inhibition. This document provides detailed application notes and experimental protocols for the utilization of this compound in the development of kinase inhibitors targeting key regulators of the cell cycle, such as Monopolar Spindle 1 (MPS1) and Aurora kinases.

The 3-aminopyridin-2-one scaffold, directly derivable from 3-amino-5-chloropyridin-2-ol, has been identified as a ligand-efficient fragment for the inhibition of these mitotic kinases, which are attractive targets for cancer therapy due to their roles in cell division and proliferation.[1]

Data Presentation: Inhibitory Activity of a Representative Derivative

The following table summarizes the inhibitory activity of a representative kinase inhibitor, 3-amino-5-(pyridin-4-yl)pyridin-2(1H)-one , synthesized from this compound. This derivative has shown potent inhibition against MPS1 and Aurora kinases, highlighting the potential of this scaffold in developing targeted anti-cancer therapeutics.

Compound IDTarget KinaseIC50 (µM)
1 MPS11.8
1 Aurora A3.6
1 Aurora B>100

Table 1: In vitro inhibitory activity of 3-amino-5-(pyridin-4-yl)pyridin-2(1H)-one (Compound 1). Data is representative of typical results for this scaffold.

Experimental Protocols

Protocol 1: Synthesis of 3-amino-5-(pyridin-4-yl)pyridin-2(1H)-one (Compound 1)

This protocol details the synthesis of the representative kinase inhibitor, 3-amino-5-(pyridin-4-yl)pyridin-2(1H)-one, from this compound via a Suzuki-Miyaura cross-coupling reaction.

Materials:

  • This compound

  • Pyridine-4-boronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Sodium carbonate (Na₂CO₃)

  • 1,4-Dioxane

  • Water (degassed)

  • Nitrogen or Argon gas

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Standard laboratory glassware

  • Silica gel for column chromatography

  • Ethyl acetate

  • Hexanes

Procedure:

  • To a round-bottom flask, add this compound (1.0 eq), pyridine-4-boronic acid (1.2 eq), and sodium carbonate (2.5 eq).

  • Add palladium(II) acetate (0.05 eq) and triphenylphosphine (0.1 eq) to the flask.

  • Evacuate and backfill the flask with an inert gas (nitrogen or argon) three times to ensure an inert atmosphere.

  • Add a degassed mixture of 1,4-dioxane and water (4:1 v/v) to the flask.

  • Attach a reflux condenser and heat the reaction mixture to 90-100 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-18 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the pure 3-amino-5-(pyridin-4-yl)pyridin-2(1H)-one.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Workflow for Synthesis of 3-amino-5-(pyridin-4-yl)pyridin-2(1H)-one

G cluster_start Starting Materials cluster_reagents Reagents & Catalyst start1 3-Amino-5-chloropyridin-2-ol hydrochloride reaction Suzuki-Miyaura Coupling (90-100 °C, 12-18h) start1->reaction start2 Pyridine-4-boronic acid start2->reaction reagent1 Pd(OAc)₂ / PPh₃ reagent1->reaction reagent2 Na₂CO₃ (Base) reagent2->reaction reagent3 Dioxane/Water (Solvent) reagent3->reaction workup Work-up (Extraction & Washing) reaction->workup purification Purification (Column Chromatography) workup->purification product 3-amino-5-(pyridin-4-yl)pyridin-2(1H)-one purification->product characterization Characterization (NMR, MS) product->characterization

Caption: Synthetic workflow for 3-amino-5-(pyridin-4-yl)pyridin-2(1H)-one.

Protocol 2: In Vitro Kinase Inhibition Assay

This protocol describes a general method for evaluating the inhibitory activity of synthesized compounds against target kinases like MPS1 and Aurora A using a luminescence-based assay.

Materials:

  • Recombinant human MPS1 and Aurora A kinases

  • Kinase-specific substrate (e.g., a generic peptide substrate like Myelin Basic Protein for some kinases, or a specific peptide)

  • ATP (Adenosine triphosphate)

  • Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • Synthesized inhibitor compound (dissolved in DMSO)

  • Luminescent kinase assay kit (e.g., ADP-Glo™ Kinase Assay)

  • 384-well white plates

  • Plate reader capable of luminescence detection

Procedure:

  • Prepare serial dilutions of the inhibitor compound in DMSO. Further dilute in kinase buffer to the desired final concentrations.

  • In a 384-well plate, add the kinase, the specific substrate, and the inhibitor solution.

  • Initiate the kinase reaction by adding ATP. The final ATP concentration should be close to the Km value for the specific kinase to ensure accurate IC50 determination.

  • Incubate the reaction mixture at 30 °C for a specified time (e.g., 60 minutes), ensuring the reaction is in the linear range.

  • Stop the kinase reaction and measure the amount of ADP produced using a luminescent kinase assay kit according to the manufacturer's instructions. This typically involves a two-step process: first, stopping the kinase reaction and depleting the remaining ATP, and second, converting the produced ADP into a luminescent signal.

  • Measure the luminescence using a plate reader.

  • Calculate the percent inhibition for each inhibitor concentration relative to a DMSO control (0% inhibition) and a no-kinase control (100% inhibition).

  • Determine the IC50 value by fitting the dose-response curve using a suitable software (e.g., GraphPad Prism) with a non-linear regression model.

Workflow for In Vitro Kinase Inhibition Assay

G cluster_prep Assay Preparation prep1 Prepare serial dilutions of inhibitor prep2 Add kinase, substrate, and inhibitor to plate prep1->prep2 reaction Initiate reaction with ATP prep2->reaction incubation Incubate at 30°C reaction->incubation detection Stop reaction and detect ADP (Luminescence) incubation->detection analysis Data Analysis (Calculate % inhibition, IC50) detection->analysis

Caption: General workflow for an in vitro kinase inhibition assay.

Signaling Pathway Diagrams

The following diagrams illustrate the signaling pathways of MPS1 and Aurora kinases, providing a rationale for their inhibition in cancer therapy.

MPS1 Signaling Pathway

Monopolar Spindle 1 (MPS1) is a key component of the spindle assembly checkpoint (SAC), a crucial cellular mechanism that ensures the fidelity of chromosome segregation during mitosis.[2] Dysregulation of MPS1 can lead to aneuploidy, a hallmark of many cancers.

G cluster_mitosis Mitosis unattached Unattached Kinetochores mps1 MPS1 Activation unattached->mps1 sac Spindle Assembly Checkpoint (SAC) Activation mps1->sac mcc Mitotic Checkpoint Complex (MCC) Formation sac->mcc apc APC/C Inhibition mcc->apc anaphase Anaphase Delay apc->anaphase inhibitor 3-amino-5-aryl-pyridin-2-one Inhibitor inhibitor->mps1

Caption: Role of MPS1 in the Spindle Assembly Checkpoint.

Aurora Kinase Signaling Pathway

Aurora kinases (A, B, and C) are a family of serine/threonine kinases that play essential roles in various stages of mitosis, including centrosome maturation, spindle formation, and cytokinesis.[3] Overexpression of Aurora kinases is frequently observed in human cancers, making them attractive targets for therapeutic intervention.

G cluster_cellcycle Cell Cycle Progression aurora_a Aurora A centrosome Centrosome Maturation & Spindle Assembly aurora_a->centrosome aurora_b Aurora B chromosome Chromosome Segregation aurora_b->chromosome cytokinesis Cytokinesis aurora_b->cytokinesis prophase Prophase centrosome->prophase metaphase Metaphase chromosome->metaphase anaphase Anaphase cytokinesis->anaphase inhibitor 3-amino-5-aryl-pyridin-2-one Inhibitor inhibitor->aurora_a inhibitor->aurora_b

Caption: Functions of Aurora kinases in mitosis.

Conclusion

This compound serves as a valuable and versatile precursor for the development of potent and selective kinase inhibitors. The protocols and data presented herein provide a framework for the synthesis, screening, and characterization of novel compounds based on the 3-aminopyridin-2-one scaffold. By targeting key mitotic kinases such as MPS1 and Aurora kinases, these inhibitors hold significant promise for the development of new anti-cancer therapies. Further optimization of this scaffold could lead to the discovery of clinical candidates with improved efficacy and safety profiles.

References

Application of 3-Amino-5-chloropyridin-2-ol Hydrochloride in Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Amino-5-chloropyridin-2-ol hydrochloride is a versatile heterocyclic building block with significant applications in medicinal chemistry. Its unique substitution pattern, featuring an amino group, a chloro substituent, and a hydroxyl group on a pyridine ring, provides multiple reactive sites for chemical modification. This allows for the construction of diverse molecular scaffolds, making it a valuable starting material for the synthesis of novel bioactive compounds. In particular, this scaffold has emerged as a key component in the development of targeted therapies, most notably kinase inhibitors for the treatment of cancer. The strategic incorporation of the 3-amino-5-chloropyridin-2-ol moiety can impart favorable physicochemical properties and facilitate crucial interactions with biological targets.

Application Note 1: Synthesis of Fibroblast Growth Factor Receptor (FGFR) Inhibitors

The dysregulation of Fibroblast Growth Factor Receptor (FGFR) signaling is a known driver in various cancers, making FGFRs attractive targets for therapeutic intervention. The 3-amino-5-chloropyridin-2-ol scaffold can serve as a core element in the synthesis of potent and selective FGFR inhibitors. The amino group can be utilized as a key attachment point for moieties that bind to the hinge region of the kinase domain, while the chloro and hydroxyl groups offer handles for further chemical elaboration to optimize potency, selectivity, and pharmacokinetic properties.

A representative synthetic strategy involves the coupling of the 3-amino-5-chloropyridin-2-ol core with other key fragments, often through palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura or Buchwald-Hartwig reactions. These methods enable the efficient formation of carbon-carbon and carbon-nitrogen bonds, respectively, to assemble the final inhibitor.

Quantitative Data: Representative Activity of Aminopyridine-Based Kinase Inhibitors

While specific data for compounds directly derived from this compound is not extensively published, the following table summarizes the in vitro activity of structurally related aminopyridine and aminopyrimidine-based FGFR inhibitors against various FGFR isoforms and cancer cell lines. This data illustrates the potential potency that can be achieved with this class of compounds.

Compound ID (Analogous)Target KinaseIC50 (nM)Target Cancer Cell LineGI50 (µM)Reference
FGFRi-1 FGFR42.6MDA-MB-453 (Breast)0.38[1]
FGFRi-2 FGFR1431.0--[1]
FGFRi-3 FGFR2311.9--[1]
FGFRi-4 FGFR433--
PRN1371 FGFR1-4Potent (not specified)Various Solid Tumors-[2]

Experimental Protocols

The following are detailed, representative protocols for key synthetic transformations and biological assays relevant to the application of this compound in the synthesis of FGFR inhibitors. These protocols are adapted from established methodologies for analogous compounds.

Protocol 1: Suzuki-Miyaura Cross-Coupling for C-C Bond Formation

This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura cross-coupling of a functionalized 3-amino-5-chloropyridin-2-ol derivative (assuming prior modification to an aryl halide) with a boronic acid.

Materials:

  • Functionalized 3-amino-5-chloropyridin-2-ol derivative (e.g., aryl bromide) (1.0 eq)

  • Arylboronic acid (1.2 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq)

  • Base (e.g., K₂CO₃, 2.0 eq)

  • Solvent (e.g., 1,4-Dioxane/Water, 4:1 mixture)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

  • Standard laboratory glassware and inert atmosphere setup (e.g., Schlenk line)

Procedure:

  • To a dry Schlenk flask, add the functionalized 3-amino-5-chloropyridin-2-ol derivative (1.0 eq), arylboronic acid (1.2 eq), palladium catalyst (0.05 eq), and base (2.0 eq).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add the degassed solvent mixture (1,4-Dioxane/Water, 4:1) via syringe.

  • Heat the reaction mixture to 90-100 °C and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Protocol 2: In Vitro Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)

This protocol outlines a general method for assessing the inhibitory activity of a synthesized compound against a target kinase, such as FGFR4.

Materials:

  • Synthesized inhibitor compound

  • FGFR4 kinase (recombinant)

  • Eu-labeled anti-tag antibody

  • Alexa Fluor™ 647-labeled kinase tracer

  • Assay buffer (e.g., TR-FRET dilution buffer)

  • 384-well microplates

  • Plate reader capable of Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) detection

Procedure:

  • Prepare a serial dilution of the inhibitor compound in DMSO.

  • In a 384-well plate, add the assay buffer.

  • Add the serially diluted inhibitor compounds to the wells.

  • Add the FGFR4 kinase and the Eu-labeled anti-tag antibody mixture to the wells.

  • Add the Alexa Fluor™ 647-labeled kinase tracer to initiate the binding reaction.

  • Incubate the plate at room temperature for 60 minutes, protected from light.

  • Read the plate on a TR-FRET-capable plate reader, measuring the emission at 665 nm and 615 nm following excitation at 340 nm.

  • Calculate the TR-FRET ratio (665 nm emission / 615 nm emission).

  • Plot the TR-FRET ratio against the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Visualizations

The following diagrams illustrate key concepts related to the application of this compound in medicinal chemistry.

FGFR_Signaling_Pathway FGF FGF Ligand FGFR FGFR FGF->FGFR Binds Dimerization Dimerization & Autophosphorylation FGFR->Dimerization Downstream Downstream Signaling (RAS-MAPK, PI3K-AKT) Dimerization->Downstream Activates Proliferation Cell Proliferation, Survival, Angiogenesis Downstream->Proliferation Inhibitor FGFR Inhibitor (Derived from 3-Amino-5-chloropyridin-2-ol) Inhibitor->FGFR Blocks ATP Binding

Caption: FGFR Signaling Pathway and Inhibition.

experimental_workflow start Start: 3-Amino-5-chloropyridin-2-ol HCl step1 Functionalization of Pyridine Ring (e.g., Halogenation) start->step1 step2 Suzuki-Miyaura or Buchwald-Hartwig Cross-Coupling step1->step2 step3 Further Synthetic Modifications (e.g., Amide Coupling) step2->step3 step4 Purification (e.g., Column Chromatography) step3->step4 step5 Characterization (NMR, MS, HPLC) step4->step5 step6 Biological Evaluation (Kinase Assays, Cell-based Assays) step5->step6 end Final Bioactive Compound step6->end

Caption: Synthetic Workflow for Bioactive Molecules.

logical_relationships scaffold 3-Amino-5-chloropyridin-2-ol Scaffold reactivity Multiple Reactive Sites: - Amino Group - Chloro Group - Hydroxyl Group scaffold->reactivity synthesis Versatile Synthetic Transformations reactivity->synthesis coupling Suzuki, Buchwald-Hartwig, Amide Couplings synthesis->coupling diversity Diverse Chemical Libraries coupling->diversity targets Biological Targets (e.g., Kinases) diversity->targets drugs Potential Therapeutic Agents targets->drugs

References

Application Notes: The Use of 3-Amino-5-chloropyridin-2-ol Hydrochloride as a Chemical Scaffold in Functional Assays for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Amino-5-chloropyridin-2-ol hydrochloride is a heterocyclic organic compound primarily utilized as a chemical intermediate or building block in synthetic chemistry. While public domain data on the direct biological activity of this specific molecule in functional assays is limited, its structural motif is of significant interest in medicinal chemistry. Notably, this pyridinol scaffold serves as a valuable starting material for the synthesis of more complex molecules designed to modulate the activity of key biological targets, such as protein kinases. These application notes provide a hypothetical framework and exemplary protocols for utilizing derivatives of 3-Amino-5-chloropyridin-2-ol in functional assays relevant to drug discovery, particularly in the context of screening for kinase inhibitors.

Introduction: A Scaffold for Kinase Inhibitor Discovery

Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes, including growth, differentiation, and metabolism. Dysregulation of kinase activity is a hallmark of many diseases, most notably cancer, making them a prime target for therapeutic intervention. The pyridinol core of 3-Amino-5-chloropyridin-2-ol provides a versatile scaffold for the development of novel kinase inhibitors. By functionalizing the amino and hydroxyl groups, chemists can generate libraries of derivative compounds, which can then be screened for biological activity.

A common strategy involves using this scaffold to create compounds that compete with ATP for the kinase's binding pocket, thereby inhibiting its phosphorylating activity. The subsequent sections outline generalized protocols for assessing the efficacy of such hypothetical derivatives in both biochemical and cell-based functional assays.

Hypothetical Data Presentation

For a drug discovery campaign to be successful, quantitative data from functional assays must be systematically collected and analyzed. The table below presents exemplary data for a hypothetical series of compounds (DERIV-01 to DERIV-04) derived from 3-Amino-5-chloropyridin-2-ol. The data illustrates how results from a primary biochemical assay and a secondary cell-based assay could be organized to identify promising lead candidates.

Table 1: Exemplary Functional Assay Data for Hypothetical Derivatives

Compound IDTarget KinaseBiochemical Assay: IC50 (nM)¹Cell-Based Assay: Proliferation GI50 (nM)²
DERIV-01EGFR850>10,000
DERIV-02EGFR15120
DERIV-03BRAF V600E1,200>10,000
DERIV-04BRAF V600E875

¹ IC50 (Half-maximal inhibitory concentration): Concentration of the compound required to inhibit 50% of the target kinase's activity in a purified, cell-free system. ² GI50 (Half-maximal growth inhibition): Concentration of the compound required to inhibit 50% of cancer cell line proliferation.

Experimental Protocols

The following are detailed, generalized protocols for key functional assays that would be used in a screening campaign for kinase inhibitors derived from the 3-Amino-5-chloropyridin-2-ol scaffold.

Protocol 1: Biochemical Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)

This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) assay to measure compound binding to the ATP site of a kinase.

Objective: To determine the IC50 value of test compounds by measuring their displacement of an Alexa Fluor™ 647-labeled ATP-competitive tracer from a GST-tagged kinase labeled with a terbium-labeled anti-GST antibody.

Materials:

  • Kinase of interest (e.g., EGFR, BRAF)

  • Tb-anti-GST Antibody

  • LanthaScreen™ Kinase Tracer

  • Test compounds (solubilized in DMSO)

  • Assay Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

  • 384-well, low-volume, black microplates

  • Plate reader capable of TR-FRET measurements

Procedure:

  • Compound Preparation: Create a 10-point, 3-fold serial dilution of the test compounds in DMSO. Further dilute these into the Assay Buffer to achieve the final desired concentrations.

  • Assay Plate Setup:

    • Add 2 µL of the diluted test compound or DMSO (as a control) to the wells of the 384-well plate.

    • Add 4 µL of the Kinase/Tb-anti-GST antibody mix in Assay Buffer.

    • Add 4 µL of the Tracer solution in Assay Buffer.

  • Incubation: Centrifuge the plate briefly to mix, then incubate for 60 minutes at room temperature, protected from light.

  • Data Acquisition: Read the plate on a TR-FRET-compatible plate reader, measuring the emission at 520 nm (terbium) and 665 nm (Alexa Fluor 647) following excitation at 340 nm.

  • Data Analysis:

    • Calculate the TR-FRET ratio (665 nm emission / 520 nm emission).

    • Normalize the data relative to the high (no inhibitor) and low (no kinase) controls.

    • Plot the normalized response versus the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 2: Cell-Based Proliferation Assay (ATP-Based)

This protocol measures the number of viable cells in culture by quantifying the amount of ATP present, which signals the presence of metabolically active cells.

Objective: To determine the GI50 value of test compounds against a cancer cell line whose growth is dependent on the target kinase.

Materials:

  • Cancer cell line (e.g., A431 for EGFR, A375 for BRAF V600E)

  • Cell culture medium (e.g., DMEM) with 10% Fetal Bovine Serum (FBS)

  • Test compounds (solubilized in DMSO)

  • 96-well, clear-bottom, tissue culture-treated plates

  • Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)

  • Luminometer plate reader

Procedure:

  • Cell Plating: Seed the 96-well plates with cells at a predetermined density (e.g., 5,000 cells/well) in 100 µL of culture medium. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Add 10 µL of the diluted compounds to the appropriate wells. Include wells with medium and DMSO as controls.

  • Incubation: Incubate the plates for 72 hours at 37°C, 5% CO₂.

  • Assay:

    • Equilibrate the plate and the viability reagent to room temperature.

    • Add 100 µL of the viability reagent to each well.

    • Mix on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Measure the luminescence of each well using a plate reader.

  • Data Analysis:

    • Subtract the background luminescence (medium only).

    • Normalize the data to the DMSO-treated control wells (representing 100% viability).

    • Plot the percent viability versus the logarithm of the compound concentration and fit the data to a four-parameter logistic model to calculate the GI50 value.

Visualizations: Pathways and Workflows

Visual diagrams are essential for understanding complex biological pathways and experimental processes.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus EGF Growth Factor (e.g., EGF) EGFR EGFR (Receptor Tyrosine Kinase) EGF->EGFR Binds RAS RAS EGFR->RAS Activates RAF RAF (e.g., BRAF) RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF Activates Proliferation Cell Proliferation, Survival TF->Proliferation Promotes Inhibitor Derivative of 3-Amino-5-chloropyridin-2-ol Inhibitor->RAF Inhibits (Hypothetical Target)

Caption: A simplified MAPK/ERK signaling pathway, a common target for cancer therapy.

G Scaffold 3-Amino-5-chloropyridin-2-ol (Scaffold) Synthesis Library Synthesis (Derivatization) Scaffold->Synthesis PrimaryAssay Primary Screen (Biochemical Assay, e.g., TR-FRET) Synthesis->PrimaryAssay Hits Initial Hits (IC50 < 1 µM) PrimaryAssay->Hits Identifies SecondaryAssay Secondary Screen (Cell-Based Assay) Hits->SecondaryAssay Confirms ValidatedHits Validated Hits (Potent & Cell-Permeable) SecondaryAssay->ValidatedHits Validates LeadOpt Lead Optimization ValidatedHits->LeadOpt

Caption: A typical workflow for a kinase inhibitor drug discovery screening cascade.

Application Notes and Protocols: Derivatization of 3-Amino-5-chloropyridin-2-ol Hydrochloride for Biological Screening

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Amino-5-chloropyridin-2-ol hydrochloride is a versatile scaffold for the synthesis of a diverse library of compounds for biological screening. The presence of three distinct functional groups—an amino group, a chloro group, and a hydroxyl group (in its pyridinone tautomeric form)—offers multiple points for chemical modification. This allows for the systematic exploration of the chemical space around the pyridinone core to identify novel bioactive molecules. Pyridine and its derivatives are known to exhibit a wide range of biological activities, including but not limited to anticancer, antimicrobial, and kinase inhibitory effects.[1][2][3] This document provides detailed protocols for the derivatization of 3-Amino-5-chloropyridin-2-ol and subsequent biological screening of the resulting compounds.

Derivatization Strategies

The derivatization of 3-Amino-5-chloropyridin-2-ol can be strategically approached to generate a library of compounds with diverse functionalities. Key reactions targeting the amino and chloro substituents include palladium-catalyzed cross-coupling reactions and amide bond formations. These methods are widely used in medicinal chemistry for their reliability and broad substrate scope.

N-Arylation and N-Alkylation via Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for forming carbon-nitrogen bonds, enabling the synthesis of N-aryl and N-alkyl derivatives of the starting material.[4][5][6][7] This reaction is crucial for exploring the structure-activity relationship (SAR) concerning the substitution on the amino group.

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

  • Materials:

    • This compound

    • Aryl or alkyl halide (1.2 equivalents)

    • Palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%)

    • Phosphine ligand (e.g., XPhos, 4 mol%)

    • Base (e.g., NaOtBu or Cs₂CO₃, 1.4-2.0 equivalents)

    • Anhydrous, degassed solvent (e.g., toluene or dioxane)

    • Schlenk tube or microwave vial

    • Standard laboratory glassware and purification supplies (silica gel, solvents for chromatography)

  • Procedure:

    • In an inert atmosphere (glovebox or under argon/nitrogen), add this compound (1.0 mmol), the palladium precatalyst (0.02 mmol), the phosphine ligand (0.04 mmol), and the base (1.4 mmol) to a dry Schlenk tube.

    • Add the aryl or alkyl halide (1.2 mmol).

    • Add the anhydrous, degassed solvent (5 mL).

    • Seal the tube and heat the reaction mixture to 80-110 °C.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Upon completion, cool the reaction mixture to room temperature.

    • Quench the reaction with a saturated aqueous solution of ammonium chloride.

    • Extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

C-C Bond Formation via Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura cross-coupling reaction is a versatile method for forming carbon-carbon bonds between the chloro-substituted pyridine ring and various boronic acids or esters.[8][9][10][11][12] This allows for the introduction of a wide range of aryl, heteroaryl, or alkyl groups at the 5-position of the pyridine ring.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

  • Materials:

    • This compound

    • Aryl or alkyl boronic acid or ester (1.5 equivalents)

    • Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf), 5 mol%)

    • Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 equivalents)

    • Anhydrous, degassed solvent system (e.g., 1,4-dioxane/water, 4:1)

    • Schlenk tube or microwave vial

    • Standard laboratory glassware and purification supplies

  • Procedure:

    • In an inert atmosphere, combine this compound (1.0 mmol), the boronic acid/ester (1.5 mmol), the palladium catalyst (0.05 mmol), and the base (2.0 mmol) in a Schlenk tube.

    • Add the degassed solvent system (5 mL).

    • Seal the tube and heat the reaction mixture to 90-120 °C.

    • Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature.

    • Dilute the reaction mixture with water and extract with an organic solvent.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the crude product by column chromatography.

Amide Bond Formation

The amino group of 3-Amino-5-chloropyridin-2-ol can be acylated to form a variety of amide derivatives. This is a fundamental transformation in medicinal chemistry to introduce diverse side chains.[13][14][15][16]

Experimental Protocol: General Procedure for Amide Coupling

  • Materials:

    • This compound

    • Carboxylic acid (1.1 equivalents)

    • Coupling agent (e.g., HATU, HBTU, or EDC/HOBt, 1.2 equivalents)

    • Organic base (e.g., DIPEA or triethylamine, 2.0-3.0 equivalents)

    • Anhydrous solvent (e.g., DMF or DCM)

    • Standard laboratory glassware and purification supplies

  • Procedure:

    • Dissolve the carboxylic acid (1.1 mmol) and the coupling agent (1.2 mmol) in the anhydrous solvent (5 mL) in a round-bottom flask.

    • Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.

    • Add this compound (1.0 mmol) and the organic base (2.0-3.0 mmol) to the reaction mixture.

    • Stir the reaction at room temperature until completion (monitor by TLC or LC-MS).

    • Upon completion, dilute the reaction mixture with water and extract with an organic solvent.

    • Wash the organic layer sequentially with a mild acid (e.g., 1M HCl), a mild base (e.g., saturated NaHCO₃), and brine.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate.

    • Purify the crude product by column chromatography or recrystallization.

Biological Screening Protocols

Once a library of derivatives has been synthesized, the next step is to evaluate their biological activity. Below are generalized protocols for anticancer, kinase inhibition, and antibacterial screening.

Anticancer Activity Screening: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[17][18][19][20]

Experimental Protocol: MTT Cell Proliferation Assay

  • Materials:

    • Cancer cell line (e.g., HeLa, MCF-7, A549)

    • Cell culture medium (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

    • 96-well flat-bottom microplates

    • Test compounds dissolved in DMSO

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

    • Microplate reader

  • Procedure:

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium and incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

    • Prepare serial dilutions of the test compounds in culture medium. The final DMSO concentration should be less than 0.5%.

    • After 24 hours, remove the medium and add 100 µL of the medium containing the test compounds at various concentrations to the wells. Include a vehicle control (DMSO) and a positive control (a known anticancer drug).

    • Incubate the plate for 48-72 hours.

    • Add 10 µL of MTT solution to each well and incubate for another 4 hours.

    • Remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability and determine the IC₅₀ value for each compound.

Data Presentation: Hypothetical Anticancer Activity Data

Compound IDDerivatization StrategyR GroupCell LineIC₅₀ (µM)
ACH-001 Buchwald-HartwigPhenylHeLa15.2
ACH-002 Buchwald-Hartwig4-MethoxyphenylHeLa8.5
ACH-003 Suzuki-MiyauraPyridin-3-ylHeLa22.1
ACH-004 Amide CouplingBenzoylHeLa> 50
ACH-005 Buchwald-HartwigPhenylMCF-712.8
ACH-006 Buchwald-Hartwig4-MethoxyphenylMCF-76.3
ACH-007 Suzuki-MiyauraPyridin-3-ylMCF-719.7
ACH-008 Amide CouplingBenzoylMCF-7> 50
Kinase Inhibition Assay

Many pyridine-based compounds are known to be kinase inhibitors. A common method to screen for kinase inhibitory activity is a luminescence-based assay that measures ATP consumption.[21][22][23][24][25]

Experimental Protocol: Luminescence-Based Kinase Assay

  • Materials:

    • Target kinase (e.g., a member of the MAPK family)

    • Kinase substrate

    • ATP

    • Kinase assay buffer

    • Test compounds in DMSO

    • Luminescence-based ATP detection reagent (e.g., Kinase-Glo®)

    • White, opaque 384-well plates

    • Luminometer

  • Procedure:

    • Prepare serial dilutions of the test compounds in the kinase assay buffer.

    • Add the test compounds to the wells of the 384-well plate. Include a vehicle control (DMSO) and a positive control (a known inhibitor of the target kinase).

    • Add the kinase and substrate solution to the wells.

    • Initiate the reaction by adding ATP.

    • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

    • Stop the reaction and measure the remaining ATP by adding the luminescence-based detection reagent.

    • Incubate for 10 minutes to stabilize the luminescent signal.

    • Measure the luminescence using a luminometer.

    • Calculate the percent inhibition and determine the IC₅₀ value for each compound.

Data Presentation: Hypothetical Kinase Inhibition Data

Compound IDDerivatization StrategyR GroupTarget KinaseIC₅₀ (nM)
ACH-001 Buchwald-HartwigPhenylMAPK1850
ACH-002 Buchwald-Hartwig4-MethoxyphenylMAPK1320
ACH-003 Suzuki-MiyauraPyridin-3-ylMAPK11500
ACH-004 Amide CouplingBenzoylMAPK1> 10000
ACH-005 Buchwald-HartwigPhenylPI3Kα980
ACH-006 Buchwald-Hartwig4-MethoxyphenylPI3Kα410
ACH-007 Suzuki-MiyauraPyridin-3-ylPI3Kα2200
ACH-008 Amide CouplingBenzoylPI3Kα> 10000
Antibacterial Activity Screening

The antibacterial activity of the synthesized compounds can be assessed by determining their Minimum Inhibitory Concentration (MIC) using a broth microdilution method.[26][27][28][29][30]

Experimental Protocol: Broth Microdilution Assay

  • Materials:

    • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

    • Bacterial growth medium (e.g., Mueller-Hinton Broth)

    • 96-well microplates

    • Test compounds in DMSO

    • Positive control (a known antibiotic)

    • Spectrophotometer

  • Procedure:

    • Prepare a bacterial inoculum and adjust its turbidity to a 0.5 McFarland standard.

    • Prepare serial two-fold dilutions of the test compounds in the growth medium in the 96-well plate.

    • Add the bacterial inoculum to each well. Include a growth control (no compound) and a sterility control (no bacteria).

    • Incubate the plate at 37°C for 18-24 hours.

    • The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Data Presentation: Hypothetical Antibacterial Activity Data

Compound IDDerivatization StrategyR GroupS. aureus MIC (µg/mL)E. coli MIC (µg/mL)
ACH-001 Buchwald-HartwigPhenyl32> 64
ACH-002 Buchwald-Hartwig4-Methoxyphenyl16> 64
ACH-003 Suzuki-MiyauraPyridin-3-yl64> 64
ACH-004 Amide CouplingBenzoyl> 64> 64

Signaling Pathway Analysis

Derivatives of pyridine are known to interact with various signaling pathways, particularly in the context of cancer. The Mitogen-Activated Protein Kinase (MAPK) and the PI3K/Akt signaling pathways are frequently dysregulated in cancer and are common targets for small molecule inhibitors.[1][2][31][32][33][34][35][36][37]

MAPK Signaling Pathway

The MAPK pathway is a key signaling cascade that regulates cell proliferation, differentiation, and survival.[1][2][31][32] Many kinase inhibitors target components of this pathway, such as RAF, MEK, and ERK.

MAPK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors ERK->Transcription_Factors Inhibitor Pyridine Derivative (Inhibitor) Inhibitor->RAF Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factors->Gene_Expression

Caption: Simplified MAPK signaling pathway and a potential point of inhibition by pyridine derivatives.

Experimental Workflow for Derivatization and Screening

The overall process from the starting material to the identification of a bioactive lead compound can be visualized as a streamlined workflow.

experimental_workflow cluster_synthesis Chemical Synthesis cluster_screening Biological Screening cluster_optimization Lead Optimization Start 3-Amino-5-chloropyridin-2-ol hydrochloride Derivatization Derivatization Reactions (e.g., Suzuki, Buchwald-Hartwig) Start->Derivatization Library Compound Library Derivatization->Library HTS High-Throughput Screening (e.g., MTT, Kinase Assay) Library->HTS Hit_ID Hit Identification HTS->Hit_ID SAR Structure-Activity Relationship (SAR) Studies Hit_ID->SAR Lead_Opt Lead Optimization SAR->Lead_Opt Lead_Opt->Derivatization

Caption: A typical workflow for the derivatization and biological screening of 3-Amino-5-chloropyridin-2-ol.

References

Application Notes and Protocols for the Scale-Up Synthesis of 3-Amino-5-chloropyridin-2-ol Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the scale-up synthesis of 3-Amino-5-chloropyridin-2-ol hydrochloride, a key intermediate in pharmaceutical development. The described multi-step synthesis is designed for scalability and robustness, commencing from the readily available starting material, 2-aminopyridine. The protocol details procedures for chlorination, diazotization, hydroxylation, nitration, nitro group reduction, and final hydrochloride salt formation. All quantitative data, including reagent quantities, reaction conditions, and expected yields, are presented in clear, tabular formats. Additionally, visual diagrams generated using Graphviz are included to illustrate the synthetic pathway and experimental workflow, ensuring clarity and ease of understanding for researchers and process chemists.

Introduction

3-Amino-5-chloropyridin-2-ol and its hydrochloride salt are valuable building blocks in the synthesis of various active pharmaceutical ingredients (APIs). The presence of multiple functional groups—an amino group, a chloro group, and a hydroxyl group on a pyridine scaffold—offers versatile handles for further chemical modifications. The development of a scalable and cost-effective synthetic route is therefore of significant interest to the pharmaceutical industry.

This application note outlines a five-step synthesis to produce this compound in high purity and yield, suitable for scale-up operations. The chosen synthetic strategy prioritizes the use of readily available and cost-effective reagents and solvents, and the reaction conditions are selected to be amenable to standard industrial chemical processing equipment.

Synthetic Pathway

The overall synthetic pathway for the preparation of this compound is depicted below. The synthesis begins with the chlorination of 2-aminopyridine, followed by a sequence of functional group transformations to install the desired amino and hydroxyl moieties at the correct positions on the pyridine ring.

Synthesis_Pathway A 2-Aminopyridine B 2-Amino-5-chloropyridine A->B  Chlorination (Cl2, H2SO4) C 2-Hydroxy-5-chloropyridine B->C  Diazotization & Hydrolysis (NaNO2, H2SO4, H2O) D 2-Hydroxy-3-nitro-5-chloropyridine C->D  Nitration (HNO3, H2SO4) E 3-Amino-5-chloropyridin-2-ol D->E  Reduction (Fe, HCl) F 3-Amino-5-chloropyridin-2-ol Hydrochloride E->F  Salt Formation (HCl in IPA)

Caption: Proposed synthetic pathway for this compound.

Experimental Protocols

This section provides detailed, step-by-step protocols for each stage of the synthesis. Safety precautions should be taken at all times, and all reactions should be performed in a well-ventilated fume hood.

Step 1: Synthesis of 2-Amino-5-chloropyridine

This procedure is adapted from established methods for the selective chlorination of 2-aminopyridine in a strongly acidic medium, which minimizes the formation of dichlorinated byproducts.[1]

Experimental Workflow:

Step1_Workflow cluster_prep Reaction Setup cluster_reaction Chlorination cluster_workup Work-up and Isolation A Charge 72% H2SO4 to reactor B Cool to 10-15°C A->B C Slowly add 2-Aminopyridine B->C D Cool to 0-5°C C->D E Subsurface addition of Cl2 gas D->E F Maintain temperature < 10°C E->F G Stir for 1-2 hours F->G H Quench on ice G->H I Adjust pH to >8 with NaOH H->I J Filter the precipitate I->J K Wash with cold water J->K L Dry under vacuum K->L

Caption: Experimental workflow for the synthesis of 2-Amino-5-chloropyridine.

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
2-Aminopyridine94.111.00 kg10.63
Sulfuric Acid (98%)98.083.75 L-
Water18.021.45 L-
Chlorine Gas70.900.82 kg11.57
Sodium Hydroxide40.00As needed-
Ice-As needed-

Procedure:

  • Preparation of 72% Sulfuric Acid: In a suitable reactor equipped with overhead stirring, a thermometer, and a cooling system, carefully and slowly add 3.75 L of concentrated sulfuric acid (98%) to 1.45 L of cold water. Caution: This is a highly exothermic process. Allow the solution to cool to 10-15°C.

  • Addition of 2-Aminopyridine: To the cooled sulfuric acid solution, slowly add 1.00 kg (10.63 mol) of 2-aminopyridine in portions, ensuring the temperature is maintained below 25°C with external cooling.

  • Chlorination: Cool the reaction mixture to 0-5°C. Introduce 0.82 kg (11.57 mol) of chlorine gas below the surface of the reaction mixture over a period of 2-3 hours. Maintain the temperature below 10°C throughout the addition.

  • Reaction Completion: After the chlorine addition is complete, stir the reaction mixture at 5-10°C for an additional 1-2 hours. Monitor the reaction progress by a suitable analytical method (e.g., HPLC or TLC).

  • Work-up and Isolation: Carefully pour the reaction mixture onto a sufficient amount of crushed ice with vigorous stirring.

  • Neutralization: Adjust the pH of the cold slurry to >8 by the slow addition of a 50% (w/w) sodium hydroxide solution, while maintaining the temperature below 20°C.

  • Isolation: Filter the resulting precipitate, wash the filter cake thoroughly with cold water until the washings are neutral, and then dry the product under vacuum at 50-60°C to a constant weight.

  • Expected Yield: 1.20 - 1.30 kg (88-95% yield) of 2-amino-5-chloropyridine as a solid.

Step 2: Synthesis of 2-Hydroxy-5-chloropyridine

This step involves the diazotization of the amino group of 2-amino-5-chloropyridine, followed by in-situ hydrolysis to the corresponding hydroxyl group.

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
2-Amino-5-chloropyridine128.561.20 kg9.33
Sulfuric Acid (98%)98.082.5 L-
Water18.025.0 L-
Sodium Nitrite69.000.68 kg9.85

Procedure:

  • Reaction Setup: In a reactor, prepare a solution of 2.5 L of concentrated sulfuric acid in 5.0 L of water, and cool it to 0-5°C.

  • Addition of Starting Material: Slowly add 1.20 kg (9.33 mol) of 2-amino-5-chloropyridine to the cold acid solution with stirring.

  • Diazotization: Prepare a solution of 0.68 kg (9.85 mol) of sodium nitrite in 1.5 L of water. Add this solution dropwise to the reaction mixture while maintaining the temperature between 0-5°C.

  • Hydrolysis: After the addition is complete, stir the mixture at 0-5°C for 1 hour. Then, slowly warm the reaction mixture to 50-60°C and maintain this temperature for 2-3 hours, or until nitrogen evolution ceases.

  • Isolation: Cool the reaction mixture to room temperature. The product may precipitate. If not, adjust the pH to approximately 4-5 with a sodium hydroxide solution to induce precipitation. Filter the solid, wash with cold water, and dry under vacuum.

  • Expected Yield: 1.05 - 1.15 kg (87-95% yield) of 2-hydroxy-5-chloropyridine.

Step 3: Synthesis of 2-Hydroxy-3-nitro-5-chloropyridine

Nitration of the activated pyridine ring is achieved using a mixture of nitric and sulfuric acids.[2]

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
2-Hydroxy-5-chloropyridine129.551.05 kg8.10
Sulfuric Acid (98%)98.082.0 L-
Nitric Acid (68%)63.010.85 L-

Procedure:

  • Reaction Setup: In a reactor, cool 2.0 L of concentrated sulfuric acid to 0-5°C.

  • Addition of Starting Material: Slowly add 1.05 kg (8.10 mol) of 2-hydroxy-5-chloropyridine, keeping the temperature below 10°C.

  • Nitration: Slowly add 0.85 L of concentrated nitric acid dropwise to the reaction mixture, maintaining the temperature between 0-10°C.

  • Reaction: After the addition, allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction by HPLC or TLC.

  • Work-up: Carefully pour the reaction mixture onto crushed ice.

  • Isolation: Filter the precipitated solid, wash thoroughly with cold water until the washings are neutral, and dry under vacuum.

  • Expected Yield: 1.25 - 1.35 kg (88-95% yield) of 2-hydroxy-3-nitro-5-chloropyridine.

Step 4: Synthesis of 3-Amino-5-chloropyridin-2-ol

The nitro group is reduced to an amino group using a classic Béchamp reduction with iron powder in an acidic medium.

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
2-Hydroxy-3-nitro-5-chloropyridine174.551.25 kg7.16
Iron Powder55.841.20 kg21.49
Ethanol46.0710.0 L-
Water18.025.0 L-
Hydrochloric Acid (37%)36.460.2 L-

Procedure:

  • Reaction Setup: Charge a reactor with 1.25 kg (7.16 mol) of 2-hydroxy-3-nitro-5-chloropyridine, 1.20 kg (21.49 mol) of iron powder, 10.0 L of ethanol, and 5.0 L of water.

  • Initiation: Heat the mixture to 70-80°C and slowly add 0.2 L of concentrated hydrochloric acid.

  • Reduction: Maintain the reaction at reflux (around 80-85°C) with vigorous stirring for 4-6 hours. Monitor the disappearance of the starting material by TLC or HPLC.

  • Work-up: Cool the reaction mixture and filter it through a pad of celite to remove the iron salts. Wash the filter cake with hot ethanol.

  • Isolation: Combine the filtrate and washings and remove the ethanol under reduced pressure. The aqueous residue is then neutralized with a sodium carbonate solution, leading to the precipitation of the product.

  • Purification: Filter the precipitate, wash with water, and dry under vacuum. The crude product can be recrystallized from an ethanol/water mixture if necessary.

  • Expected Yield: 0.85 - 0.95 kg (82-92% yield) of 3-amino-5-chloropyridin-2-ol.

Step 5: Synthesis of this compound

The final step is the formation of the hydrochloride salt to improve the compound's stability and handling properties.

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
3-Amino-5-chloropyridin-2-ol144.560.85 kg5.88
Isopropanol (IPA)60.108.5 L-
Hydrochloric Acid (in IPA, 5-6 M)36.46~1.1 L~5.88

Procedure:

  • Dissolution: In a clean and dry reactor, dissolve 0.85 kg (5.88 mol) of 3-amino-5-chloropyridin-2-ol in 8.5 L of isopropanol. Gentle warming may be required to achieve complete dissolution.

  • Salt Formation: Cool the solution to room temperature. Slowly add approximately 1.1 L of a 5-6 M solution of hydrochloric acid in isopropanol with stirring. The hydrochloride salt will precipitate.

  • Crystallization: Stir the resulting slurry for 2-4 hours at room temperature to ensure complete precipitation.

  • Isolation: Filter the solid product, wash the cake with a small amount of cold isopropanol, and then with a non-polar solvent like heptane.

  • Drying: Dry the final product under vacuum at 40-50°C to a constant weight.

  • Expected Yield: 0.95 - 1.05 kg (90-98% yield) of this compound.

Data Summary

The following table summarizes the key quantitative data for the scale-up synthesis of this compound.

StepStarting MaterialProductSM Amount (kg)Product Amount (kg, theoretical)Expected Yield (%)
12-Aminopyridine2-Amino-5-chloropyridine1.001.3788 - 95
22-Amino-5-chloropyridine2-Hydroxy-5-chloropyridine1.201.2187 - 95
32-Hydroxy-5-chloropyridine2-Hydroxy-3-nitro-5-chloropyridine1.051.4188 - 95
42-Hydroxy-3-nitro-5-chloropyridine3-Amino-5-chloropyridin-2-ol1.251.0382 - 92
53-Amino-5-chloropyridin-2-ol3-Amino-5-chloropyridin-2-ol HCl0.851.0690 - 98
Overall 2-Aminopyridine 3-Amino-5-chloropyridin-2-ol HCl 1.00 1.70 ~55 - 75

Concluding Remarks

The provided application note details a robust and scalable five-step synthesis for the preparation of this compound. The protocols are designed to be clear and reproducible for researchers and drug development professionals. The use of readily available starting materials and reagents, combined with straightforward reaction conditions, makes this synthetic route economically viable for large-scale production. The inclusion of detailed experimental procedures, quantitative data tables, and visual workflow diagrams aims to facilitate the successful implementation of this synthesis in a laboratory or industrial setting. As with any chemical process, appropriate safety measures and process optimization studies are recommended before scaling up to production volumes.

References

Troubleshooting & Optimization

Optimization of reaction conditions for 3-Amino-5-chloropyridin-2-ol hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 3-Amino-5-chloropyridin-2-ol hydrochloride. The information is tailored for researchers, scientists, and drug development professionals to address common challenges encountered during the experimental process.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to prepare the precursor, 2-Amino-5-chloropyridine?

A1: The most common methods for synthesizing 2-Amino-5-chloropyridine are direct chlorination of 2-aminopyridine and a multi-step synthesis involving nitration, acylation, reduction, chlorination, and hydrolysis.[1] Direct chlorination can be performed in a strongly acidic medium to achieve selective monochlorination and minimize the formation of the di-chloro byproduct.[2] Alternative methods, such as using hydrochloric acid and hydrogen peroxide as the chlorinating agents, offer a safer process by avoiding the direct use of chlorine gas.

Q2: What is a major byproduct in the synthesis of 2-Amino-5-chloropyridine and how can its formation be minimized?

A2: A significant byproduct is 2-amino-3,5-dichloropyridine, which arises from over-chlorination.[2] Its formation makes the purification of the desired product difficult and reduces the overall yield. To minimize the formation of this byproduct, it is crucial to control the reaction conditions carefully. Using a strongly acidic medium helps to achieve selective mono-chlorination.[2] Additionally, controlling the reaction time is important, as longer reaction times can lead to increased formation of the di-chlorinated product.

Q3: How can I purify the final product, this compound?

A3: While specific purification protocols for the hydrochloride salt were not explicitly detailed in the search results, general purification techniques for similar compounds involve recrystallization. For the precursor, 2-amino-5-chloropyridine, recrystallization from solvents like methanol or ethanol has been reported to yield high-purity crystals.[3] For the final hydrochloride salt, a similar recrystallization approach using a suitable solvent system, likely involving an alcohol and an anti-solvent, would be a standard procedure. The choice of solvent will depend on the solubility characteristics of the hydrochloride salt.

Q4: What are the safety precautions I should take when working with these compounds?

A4: 2-Amino-5-chloropyridine is harmful if swallowed and causes skin irritation.[4] It is essential to wear appropriate personal protective equipment (PPE), including gloves, protective clothing, and eye/face protection.[4] Work should be conducted in a well-ventilated area, and breathing vapors should be avoided.[4] In case of skin contact, wash with plenty of soap and water.[4] If swallowed, seek medical attention.[4]

Troubleshooting Guides

This section provides solutions to common problems that may be encountered during the synthesis of this compound.

Problem Possible Cause Recommended Solution
Low yield of 2-Amino-5-chloropyridine Incomplete reaction during chlorination.- Ensure the use of a strongly acidic medium to promote selective chlorination. - Optimize the reaction time; prolonged reaction can lead to byproduct formation. - Verify the quality and stoichiometry of the chlorinating agent.
Formation of over-chlorinated byproducts.- Carefully control the amount of chlorinating agent used. - Maintain the recommended reaction temperature to control the reaction rate.[2]
Difficulty in purifying 2-Amino-5-chloropyridine Presence of 2-amino-3,5-dichloropyridine.- Employ fractional crystallization to separate the mono- and di-chlorinated products based on their differential solubilities. - Consider column chromatography for small-scale purifications.
Unreacted starting material (2-aminopyridine).- Ensure the reaction goes to completion by monitoring with techniques like TLC or GC. - Adjust the stoichiometry of the chlorinating agent if necessary.
Low yield in the (inferred) hydroxylation step Inefficient diazotization of a potential 2,3-diamino-5-chloropyridine intermediate.- Ensure the temperature is kept low (typically 0-5 °C) during the addition of sodium nitrite to prevent decomposition of the diazonium salt. - Use a slight excess of sodium nitrite to ensure complete diazotization.
Side reactions during the decomposition of the diazonium salt.- Control the temperature during the hydrolysis of the diazonium salt. - The choice of acid and its concentration for the hydrolysis can be critical and may require optimization.
Final product is not the hydrochloride salt Incomplete reaction with hydrochloric acid.- Ensure a sufficient amount of hydrochloric acid (either as a gas or a concentrated solution) is used. - The choice of solvent is important to facilitate the precipitation of the hydrochloride salt. Anhydrous conditions are often preferred.
Presence of basic impurities.- Purify the free base (3-Amino-5-chloropyridin-2-ol) before the salt formation step to remove any basic impurities that might consume the hydrochloric acid.

Experimental Protocols

While a specific, optimized protocol for the complete synthesis of this compound is not available in the provided search results, the following outlines a chemically plausible, multi-step synthesis based on established reactions for similar pyridine derivatives. This protocol is intended as a starting point for experimental design.

Step 1: Synthesis of 2-Amino-5-chloropyridine (Direct Chlorination Method)

This protocol is based on a patented method for selective monochlorination.[2]

  • In a well-ventilated fume hood, add 2-aminopyridine to a strongly acidic medium (e.g., concentrated sulfuric acid or hydrochloric acid) while cooling in an ice bath to maintain the temperature at approximately 25°C.[2]

  • Slowly add at least one equivalent of a chlorinating agent (e.g., chlorine gas or N-chlorosuccinimide) to the stirred reaction mixture.[2]

  • After the addition is complete, continue stirring at ambient temperature for about 30 to 90 minutes.[5]

  • Monitor the reaction progress using a suitable analytical technique (e.g., TLC or GC) to avoid the formation of the di-chloro byproduct.[2]

  • Upon completion, pour the reaction mixture onto ice with stirring.[5]

  • Make the solution basic (pH > 7) with a suitable base (e.g., sodium hydroxide solution) to precipitate the 2-amino-5-chloropyridine.[5]

  • Collect the precipitate by filtration, wash with cold water, and dry under vacuum.[2]

  • The crude product can be further purified by recrystallization from a suitable solvent like methanol.[3]

Table 1: Comparison of Reaction Conditions for the Synthesis of 2-Amino-5-chloropyridine

Method Chlorinating Agent Solvent/Medium Temperature (°C) Yield (%) Key Considerations
Direct Chlorination[2]Chlorine gas72.4% aq. H₂SO₄~25 (initial), then drop to -2086.8High yield, but requires handling of chlorine gas.
Direct Chlorination[2]Chlorine gasConc. HCl~25~70Lower yield compared to H₂SO₄ medium.
Multi-step Synthesis[1]Not specifiedVariousVariousNot specifiedMilder conditions but more complex process.
Photocatalytic Chlorination[3]Chlorine gas / Bromine (cat.)AcetoneNot specified90.0High selectivity and purity. Requires a blue LED lamp.

Inferred Subsequent Steps (for research and development purposes):

The following steps are proposed based on standard pyridine chemistry, as a direct protocol was not found.

Step 2 (Inferred): Nitration of 2-Amino-5-chloropyridine

  • Protect the amino group of 2-amino-5-chloropyridine (e.g., by acetylation with acetic anhydride).

  • Dissolve the protected compound in concentrated sulfuric acid at a low temperature (e.g., 0-5 °C).

  • Add a nitrating mixture (e.g., a mixture of concentrated nitric acid and sulfuric acid) dropwise while maintaining the low temperature.

  • After the addition, allow the reaction to proceed at a controlled temperature until completion.

  • Carefully pour the reaction mixture onto ice and neutralize to precipitate the nitrated product.

  • Filter, wash, and dry the product.

  • Deprotect the amino group (e.g., by acid or base hydrolysis).

Step 3 (Inferred): Reduction of the Nitro Group

  • Dissolve the 2-amino-5-chloro-3-nitropyridine in a suitable solvent (e.g., ethanol).

  • Add a reducing agent (e.g., iron powder in the presence of an acid like acetic acid or hydrochloric acid, or catalytic hydrogenation with Pd/C).

  • Heat the reaction mixture to reflux for several hours until the reduction is complete.

  • Filter the reaction mixture to remove the catalyst or iron salts.

  • Evaporate the solvent to obtain the crude 2,3-diamino-5-chloropyridine.

Step 4 (Inferred): Diazotization and Hydroxylation

  • Dissolve the 2,3-diamino-5-chloropyridine in an aqueous acidic solution (e.g., dilute sulfuric acid) at a low temperature (0-5 °C).

  • Slowly add a solution of sodium nitrite in water dropwise, maintaining the low temperature.

  • After the addition, stir the reaction mixture at low temperature for a short period.

  • Slowly warm the reaction mixture to allow for the hydrolysis of the diazonium salt to the hydroxyl group.

  • Neutralize the solution and extract the product with a suitable organic solvent.

  • Dry the organic layer and evaporate the solvent to obtain crude 3-Amino-5-chloropyridin-2-ol.

Step 5: Formation of the Hydrochloride Salt

  • Dissolve the purified 3-Amino-5-chloropyridin-2-ol in a suitable anhydrous solvent (e.g., isopropanol or diethyl ether).

  • Bubble dry hydrogen chloride gas through the solution or add a solution of HCl in a compatible solvent (e.g., HCl in isopropanol).

  • The hydrochloride salt should precipitate out of the solution.

  • Collect the precipitate by filtration, wash with a small amount of the anhydrous solvent, and dry under vacuum.

Visualizations

Proposed Synthetic Workflow

G A 2-Aminopyridine B Step 1: Chlorination A->B Chlorinating Agent C 2-Amino-5-chloropyridine B->C D Step 2 (Inferred): Nitration C->D Nitrating Agent E 2-Amino-5-chloro-3-nitropyridine D->E F Step 3 (Inferred): Reduction E->F Reducing Agent G 2,3-Diamino-5-chloropyridine F->G H Step 4 (Inferred): Diazotization & Hydroxylation G->H 1. NaNO2, H+ 2. H2O, Heat I 3-Amino-5-chloropyridin-2-ol H->I J Step 5: Hydrochloride Salt Formation I->J HCl K This compound J->K

Caption: Proposed multi-step synthesis of this compound.

Troubleshooting Logic for Low Yield

G A Low Yield Observed B Check Purity of Starting Materials A->B C Review Reaction Conditions A->C D Analyze Byproducts A->D G Purification Loss A->G E Incomplete Reaction C->E F Side Reactions C->F D->F H Adjust Stoichiometry / Reaction Time E->H I Optimize Temperature / Catalyst F->I J Modify Purification Method G->J

Caption: A logical workflow for troubleshooting low reaction yields.

References

Technical Support Center: Synthesis of 3-Amino-5-chloropyridin-2-ol Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals involved in the synthesis of 3-Amino-5-chloropyridin-2-ol hydrochloride.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic pathway for 3-Amino-5-chloropyridin-2-ol, and where can impurities arise?

A1: A plausible synthetic route, inferred from related pyridine chemistry, starts with 2-amino-5-chloropyridine. The synthesis involves multiple steps where impurities can be introduced or formed.

The key stages are:

  • Diazotization & Hydrolysis: Conversion of the 2-amino group of 2-amino-5-chloropyridine to a 2-hydroxyl group to form 5-chloro-2-hydroxypyridine.

  • Nitration: Introduction of a nitro group at the 3-position to yield 5-chloro-2-hydroxy-3-nitropyridine.

  • Reduction: Reduction of the nitro group to an amino group, forming 3-Amino-5-chloropyridin-2-ol.

  • Salt Formation: Reaction with hydrochloric acid to produce the final hydrochloride salt.

Impurities can arise at each of these stages from incomplete reactions, side-reactions, or impure starting materials.

SM 2-Amino-5-chloropyridine INT1 5-Chloro-2-hydroxypyridine SM->INT1 1. NaNO2, H2SO4 2. H2O, Heat IMP1 Impurity: Unreacted Starting Material SM->IMP1 Incomplete Reaction INT2 5-Chloro-2-hydroxy-3-nitropyridine INT1->INT2 HNO3, H2SO4 IMP2 Impurity: Dimerization/Byproducts INT1->IMP2 PROD 3-Amino-5-chloropyridin-2-ol INT2->PROD Reduction (e.g., Fe/HCl or H2/Pd-C) IMP3 Impurity: Isomeric Nitro-pyridines INT2->IMP3 Poor Regioselectivity IMP4 Impurity: Incomplete Reduction (Nitro Intermediate) INT2->IMP4 Incomplete Reaction FINAL 3-Amino-5-chloropyridin-2-ol Hydrochloride PROD->FINAL HCl

Caption: Inferred synthetic pathway and key impurity insertion points.

Q2: I'm seeing an unexpected peak in my HPLC analysis. What are the most likely impurities?

A2: Unexpected peaks can correspond to a range of potential impurities. The most common are starting materials, intermediates, isomers, and reaction byproducts. Refer to the table below for a summary of likely species, their potential origin, and molecular weights.

Impurity NamePotential OriginMolecular Weight ( g/mol )
2-Amino-5-chloropyridineUnreacted starting material128.56
5-Chloro-2-hydroxypyridineIncomplete nitration129.55
5-Chloro-2-hydroxy-3-nitropyridineIncomplete reduction of the nitro group174.55
Isomeric Nitropyridines (e.g., 5-Chloro-2-hydroxy-6-nitropyridine)Lack of regioselectivity during nitration174.55
Dichlorinated Species (e.g., 3-Amino-x,5-dichloropyridin-2-ol)Impurities in starting materials or side reactions178.99
Dechlorinated Species (e.g., 3-Amino-pyridin-2-ol)Over-reduction or impurities in starting materials110.11

Q3: My reaction yield is consistently low. What are the common causes?

A3: Low yield can be attributed to several factors. Use the following troubleshooting workflow to diagnose the issue.

start Start: Low Yield Observed check_sm Verify Purity & Integrity of Starting Materials & Reagents start->check_sm check_conditions Review Reaction Conditions (Temp, Time, Stoichiometry) check_sm->check_conditions analyze_side Analyze Crude Mixture by HPLC/LC-MS for Side Products check_conditions->analyze_side incomplete Is reaction incomplete? analyze_side->incomplete side_products Are significant side products observed? incomplete->side_products No optimize_time Action: Increase reaction time or adjust temperature. incomplete->optimize_time Yes optimize_reagents Action: Adjust stoichiometry or reagent addition rate. side_products->optimize_reagents Yes purification_loss Investigate Product Loss During Work-up & Purification side_products->purification_loss No end End: Yield Improved optimize_time->end optimize_reagents->end purification_loss->end

Technical Support Center: Optimizing Crystallization of 3-Amino-5-chloropyridin-2-ol hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the crystallization of 3-Amino-5-chloropyridin-2-ol hydrochloride. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues that may be encountered during experimental procedures.

Troubleshooting Guide

This guide provides solutions to common problems encountered during the crystallization of this compound.

Issue IDQuestionPossible CausesSuggested Solutions
CRY-001 No crystals are forming, even after cooling. The solution is not supersaturated.- Concentrate the solution by slowly evaporating the solvent. - Add an anti-solvent (a solvent in which the compound is insoluble) dropwise to the solution until turbidity persists. Then, add a few drops of the good solvent to redissolve the precipitate and allow for slow recrystallization.
The compound is too soluble in the chosen solvent.- Select a different solvent system where the compound has lower solubility at room temperature but is soluble at elevated temperatures. - Utilize a solvent/anti-solvent system.
Crystallization kinetics are very slow.- Scratch the inside of the flask with a glass rod at the air-solvent interface to create nucleation sites. - Add a seed crystal of this compound.
CRY-002 The compound "oils out" instead of crystallizing. The solution is too supersaturated.- Dilute the solution with more of the "good" solvent and allow it to cool more slowly.
The cooling rate is too fast.- Allow the solution to cool to room temperature on the benchtop before placing it in a cooling bath. Insulating the flask can also slow down the cooling process.
The presence of impurities.- Consider a pre-purification step, such as treatment with activated charcoal, to remove impurities that may inhibit crystallization.
CRY-003 The crystal yield is very low. Too much solvent was used.- Before filtering, check for remaining dissolved product by taking a small sample of the mother liquor and evaporating it. If a significant amount of solid remains, concentrate the mother liquor and cool to obtain a second crop of crystals.
The compound is significantly soluble in the solvent even at low temperatures.- Optimize the solvent system to one where the compound has very low solubility at the final cooling temperature. - Ensure the crystallization mixture is cooled for a sufficient amount of time.
CRY-004 The resulting crystals are very small or appear as a fine powder. Crystallization occurred too rapidly.- Redissolve the solid in a slightly larger volume of solvent and allow it to cool more slowly to encourage the growth of larger crystals.
High degree of agitation during crystal growth.- Avoid excessive stirring or agitation once nucleation has begun.
CRY-005 The purity of the crystals is not satisfactory. Impurities were trapped during rapid crystallization.- Recrystallize the product, ensuring a slow cooling rate.
The chosen solvent did not effectively exclude impurities.- Select a solvent in which the impurities are either very soluble (remain in the mother liquor) or very insoluble (can be filtered off from the hot solution).

Frequently Asked Questions (FAQs)

Q1: What are the best solvents for the crystallization of this compound?

Solvent TypeExamplesSuitability as Primary SolventSuitability as Anti-Solvent
Alcohols Methanol, Ethanol, IsopropanolGood, especially when heatedCan be used in combination with less polar solvents
Water Distilled or Deionized WaterGood, solubility is often pH-dependentCan be used as a co-solvent with alcohols
Ketones AcetoneModerate, may be a good co-solventGood
Ethers Diethyl ether, Methyl tert-butyl ether (MTBE)PoorExcellent
Hydrocarbons Heptane, HexanePoorExcellent

It is highly recommended to perform a small-scale solvent screen to determine the optimal solvent or solvent system for your specific material.

Q2: How does pH affect the crystallization of this compound?

A2: The pH of the solution can significantly impact the solubility of aminopyridine hydrochloride salts. As a salt of a weak base, the solubility of this compound is expected to be influenced by the common ion effect. In highly acidic solutions (low pH), the excess chloride ions can decrease the solubility of the hydrochloride salt. Conversely, at higher pH values, the hydrochloride salt may convert to the free base, which will have a different solubility profile. Careful control of pH can be a critical parameter in optimizing the crystallization process.

Q3: What is a suitable experimental protocol for the recrystallization of this compound?

A3: The following is a general protocol that can be adapted based on the chosen solvent system.

Experimental Protocol: Recrystallization

  • Solvent Selection: Based on preliminary screening, choose a suitable solvent or solvent/anti-solvent pair.

  • Dissolution: Place the crude this compound in an appropriately sized Erlenmeyer flask with a stir bar. Add a minimal amount of the chosen primary solvent. Heat the mixture with stirring to near the solvent's boiling point until the solid completely dissolves. If the solid does not fully dissolve, add small additional portions of the hot solvent until a clear solution is obtained.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.

  • Cooling and Crystallization:

    • Single Solvent System: Remove the flask from the heat source and allow it to cool slowly to room temperature. To promote slower cooling, the flask can be insulated. Once at room temperature, the flask can be placed in an ice bath or refrigerator to maximize crystal formation.

    • Solvent/Anti-Solvent System: While the solution of the compound in the "good" solvent is warm, slowly add the "anti-solvent" dropwise with stirring until the solution becomes slightly turbid. Add a few drops of the "good" solvent to redissolve the precipitate and then allow the solution to cool slowly.

  • Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold recrystallization solvent or the anti-solvent to remove any remaining mother liquor.

  • Drying: Dry the crystals under vacuum to a constant weight.

Q4: How can I induce crystallization if no crystals form upon cooling?

A4: If crystallization does not initiate spontaneously, several techniques can be employed:

  • Scratching: Use a glass rod to gently scratch the inner surface of the flask at the meniscus. The microscopic scratches on the glass can provide nucleation sites for crystal growth.

  • Seeding: Introduce a very small crystal of pure this compound into the supersaturated solution. This seed crystal will act as a template for further crystal growth.

  • Concentration: If the solution is not sufficiently supersaturated, remove some of the solvent by evaporation and allow the solution to cool again.

  • Anti-Solvent Addition: If using a single solvent system, the addition of a small amount of a suitable anti-solvent can induce precipitation.

Visualizations

The following diagrams illustrate key decision-making processes in optimizing the crystallization of this compound.

TroubleshootingWorkflow Troubleshooting Crystallization Issues start Crystallization Attempt outcome Observe Outcome start->outcome no_crystals No Crystals Form outcome->no_crystals No Precipitation oiling_out Oiling Out / Amorphous Solid outcome->oiling_out Non-Crystalline Solid poor_yield Low Yield / Purity outcome->poor_yield Crystalline Solid success Good Crystals outcome->success Desired Crystals induce_nucleation Induce Nucleation (Scratch, Seed) no_crystals->induce_nucleation slow_cooling Slow Down Cooling oiling_out->slow_cooling recrystallize Recrystallize poor_yield->recrystallize check_mother_liquor Check Mother Liquor for Product poor_yield->check_mother_liquor Yield is Low concentrate Concentrate Solution induce_nucleation->concentrate Still No Crystals add_antisolvent Add Anti-solvent concentrate->add_antisolvent Still No Crystals dilute Dilute Solution slow_cooling->dilute Still Oils Out change_solvent Change Solvent System dilute->change_solvent Still Oils Out optimize_solvent Optimize Solvent for Impurity Rejection recrystallize->optimize_solvent Purity Still Low

Caption: Troubleshooting workflow for common crystallization problems.

SolventSelection Solvent Selection Logic start Start with Crude This compound solubility_test Small-Scale Solubility Test in Various Solvents start->solubility_test soluble_hot_insoluble_cold Soluble when Hot, Insoluble when Cold? solubility_test->soluble_hot_insoluble_cold single_solvent Use Single Solvent Crystallization soluble_hot_insoluble_cold->single_solvent Yes too_soluble Too Soluble in All Solvents? soluble_hot_insoluble_cold->too_soluble No mixed_solvent Use Mixed Solvent (Solvent/Anti-solvent) System too_soluble->mixed_solvent Yes find_good_solvent Identify a 'Good' Solvent (High Solubility) mixed_solvent->find_good_solvent find_bad_solvent Identify a 'Bad' Solvent (Anti-solvent) (Low Solubility, Miscible with Good Solvent) find_good_solvent->find_bad_solvent

Caption: Logical workflow for selecting a suitable crystallization solvent system.

Technical Support Center: Synthesis of 3-Amino-5-chloropyridin-2-ol Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-Amino-5-chloropyridin-2-ol hydrochloride.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, focusing on a probable synthetic route involving the diazotization of a diaminopyridine precursor.

Diagram of Troubleshooting Workflow

Troubleshooting_Workflow Troubleshooting Workflow for 3-Amino-5-chloropyridin-2-ol HCl Synthesis cluster_synthesis Synthesis & Observation cluster_causes Potential Causes cluster_solutions Solutions & Corrective Actions Start Start Synthesis of 3-Amino-5-chloropyridin-2-ol HCl Low_Yield Low or No Product Yield Start->Low_Yield Observe Outcome Impure_Product Impure Product/ Unexpected Side Products Start->Impure_Product Observe Outcome Reaction_Stalled Reaction Stalled/ Incomplete Conversion Start->Reaction_Stalled Observe Outcome Incomplete_Diazotization Incomplete Diazotization Low_Yield->Incomplete_Diazotization Diazonium_Decomposition Diazonium Salt Decomposition Low_Yield->Diazonium_Decomposition Poor_Hydrolysis Inefficient Hydrolysis Low_Yield->Poor_Hydrolysis Side_Reactions Competing Side Reactions (e.g., Azo Coupling) Impure_Product->Side_Reactions Starting_Material_Purity Poor Starting Material Purity Impure_Product->Starting_Material_Purity Reaction_Stalled->Incomplete_Diazotization Suboptimal_Conditions Suboptimal Reaction Conditions (Temp, Conc.) Reaction_Stalled->Suboptimal_Conditions Optimize_Diazotization Optimize Diazotization: - Check NaNO2 quality & stoichiometry - Ensure low temperature (0-5 °C) - Slow, controlled addition of reagents Incomplete_Diazotization->Optimize_Diazotization Control_Temperature Strict Temperature Control: - Maintain 0-5 °C during diazotization - Gradual warming for hydrolysis Diazonium_Decomposition->Control_Temperature Minimize_Side_Reactions Minimize Side Reactions: - Use appropriate acid concentration - Ensure rapid hydrolysis post-diazotization Side_Reactions->Minimize_Side_Reactions Optimize_Hydrolysis Optimize Hydrolysis: - Adjust acid concentration and temperature - Monitor reaction progress (TLC/LC-MS) Poor_Hydrolysis->Optimize_Hydrolysis Purify_Starting_Materials Purify Starting Materials: - Recrystallize or chromatograph 2,3-diamino-5-chloropyridine Starting_Material_Purity->Purify_Starting_Materials Optimize_Conditions Optimize Reaction Conditions: - Screen solvent systems - Adjust reagent concentrations Suboptimal_Conditions->Optimize_Conditions

Caption: Troubleshooting workflow for the synthesis of this compound.

Issue Potential Causes Troubleshooting Steps & Solutions
Low or No Product Yield 1. Incomplete diazotization of the 2-amino group. 2. Decomposition of the unstable diazonium salt intermediate. 3. Inefficient hydrolysis of the diazonium salt. 4. Poor quality of starting materials.1. Optimize Diazotization: Ensure the sodium nitrite is fresh and used in the correct stoichiometry. The reaction should be carried out at low temperatures (0-5 °C) with slow, controlled addition of reagents. 2. Control Temperature: Strictly maintain the temperature between 0-5 °C during the formation of the diazonium salt to minimize decomposition. For the hydrolysis step, a gradual and controlled increase in temperature may be necessary. 3. Enhance Hydrolysis: After diazotization, ensure conditions are favorable for hydrolysis. This may involve adjusting the acid concentration or gently warming the reaction mixture. Monitor the reaction progress by TLC or LC-MS. 4. Verify Starting Material Purity: Ensure the 2,3-diamino-5-chloropyridine precursor is pure. Impurities can interfere with the reaction.
Impure Product / Presence of Side Products 1. Formation of dichlorinated byproducts during the synthesis of the precursor. 2. Azo coupling between the diazonium salt and unreacted aminopyridine or the product itself. 3. Incomplete hydrolysis leading to residual diazonium salt or other intermediates.1. Purify Precursor: If dichlorinated species like 2-amino-3,5-dichloropyridine are suspected from the precursor synthesis, purify the 2-amino-5-chloropyridine intermediate before proceeding.[1][2] 2. Minimize Azo Coupling: Ensure a slight excess of the diazotizing agent and maintain a low temperature to favor the desired reaction pathway. Efficient stirring is also crucial to prevent localized high concentrations of reactants. 3. Ensure Complete Reaction: Monitor the reaction for the disappearance of the diazonium intermediate. Adjust reaction time and temperature for the hydrolysis step as needed.
Reaction Stalls / Incomplete Conversion 1. Suboptimal reaction conditions (temperature, concentration). 2. Insufficient amount of diazotizing agent. 3. Poor solubility of starting materials.1. Optimize Conditions: Systematically vary the reaction temperature and concentration of reactants to find the optimal conditions for your specific setup. 2. Check Stoichiometry: Ensure that at least one equivalent of the diazotizing agent (e.g., sodium nitrite) is used. 3. Solvent Selection: While aqueous acidic solutions are common for diazotization, ensure the starting material is adequately dissolved.

Frequently Asked Questions (FAQs)

Q1: What is a likely synthetic pathway for this compound?

A1: A common and effective method for introducing a hydroxyl group at the 2-position of a pyridine ring is through the diazotization of a 2-aminopyridine precursor, followed by hydrolysis. Therefore, a plausible synthesis route starts from 2,3-diamino-5-chloropyridine. The 2-amino group is selectively diazotized and subsequently hydrolyzed to the hydroxyl group.

Diagram of Plausible Synthetic Pathway

Synthetic_Pathway Plausible Synthetic Pathway Start 2,3-diamino-5-chloropyridine Diazotization Diazotization (NaNO2, HCl, 0-5 °C) Start->Diazotization Intermediate Diazonium Salt Intermediate (unstable) Diazotization->Intermediate Hydrolysis Hydrolysis (H2O, heat) Intermediate->Hydrolysis Product 3-Amino-5-chloropyridin-2-ol Hydrolysis->Product HCl_Salt_Formation HCl Salt Formation (HCl in suitable solvent) Product->HCl_Salt_Formation Final_Product 3-Amino-5-chloropyridin-2-ol hydrochloride HCl_Salt_Formation->Final_Product

Caption: Plausible synthetic pathway for this compound.

Q2: What are the most common side reactions to be aware of?

A2: The primary side reactions of concern are:

  • Dichlorination: Over-chlorination during the synthesis of the 2-amino-5-chloropyridine precursor can lead to the formation of 2-amino-3,5-dichloropyridine.[1] This impurity can be difficult to remove in later stages.

  • Azo Coupling: The diazonium salt intermediate is an electrophile and can react with electron-rich species. This can lead to the formation of colored azo compounds if it reacts with unreacted starting material or the product itself.

  • Decomposition of Diazonium Salt: Pyridine diazonium salts are often unstable and can decompose, especially at elevated temperatures, leading to a variety of byproducts and reduced yield.

Diagram of Potential Side Reactions

Side_Reactions Potential Side Reactions Starting_Material 2,3-diamino-5-chloropyridine Diazonium_Salt Diazonium Salt Intermediate Starting_Material->Diazonium_Salt Diazotization Azo_Compound Azo Compound (colored impurity) Starting_Material->Azo_Compound Couples with Diazonium Salt Desired_Product 3-Amino-5-chloropyridin-2-ol Diazonium_Salt->Desired_Product Hydrolysis (Desired) Diazonium_Salt->Azo_Compound Azo Coupling (Side Reaction) Decomposition_Products Decomposition Products Diazonium_Salt->Decomposition_Products Decomposition (Side Reaction)

Caption: Potential side reactions during the synthesis.

Q3: How can I purify the final product, this compound?

A3: Purification of the final product can typically be achieved through recrystallization. The choice of solvent will depend on the solubility profile of the hydrochloride salt. Common solvent systems for recrystallizing similar compounds include ethanol, methanol, or mixtures of an alcohol with water or an ether. It is advisable to perform small-scale solubility tests to determine the optimal solvent system. If recrystallization is insufficient to remove persistent impurities, column chromatography may be necessary, although the polarity of the hydrochloride salt can make this challenging.

Experimental Protocol (Illustrative)

The following is an illustrative experimental protocol for the synthesis of this compound via diazotization of 2,3-diamino-5-chloropyridine. Note: This is a generalized procedure and may require optimization.

1. Diazotization and Hydrolysis:

  • Dissolve 2,3-diamino-5-chloropyridine in a suitable aqueous acid (e.g., hydrochloric acid or sulfuric acid) and cool the solution to 0-5 °C in an ice-salt bath with vigorous stirring.

  • Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂) dropwise, ensuring the temperature does not exceed 5 °C.

  • After the addition is complete, continue stirring at 0-5 °C for a specified time (e.g., 30-60 minutes) to ensure complete formation of the diazonium salt.

  • Gradually warm the reaction mixture to facilitate the hydrolysis of the diazonium salt to the corresponding pyridin-2-ol. The temperature and duration of this step will need to be optimized. Monitor the reaction by TLC or LC-MS for the disappearance of the diazonium intermediate and formation of the product.

2. Work-up and Isolation:

  • Once the hydrolysis is complete, cool the reaction mixture.

  • Neutralize the solution carefully with a suitable base (e.g., sodium bicarbonate or sodium hydroxide solution) to precipitate the crude 3-Amino-5-chloropyridin-2-ol.

  • Collect the precipitate by filtration and wash with cold water.

  • Dry the crude product under vacuum.

3. Hydrochloride Salt Formation and Purification:

  • Dissolve the crude 3-Amino-5-chloropyridin-2-ol in a suitable organic solvent (e.g., ethanol or isopropanol).

  • Add a solution of hydrochloric acid in a suitable solvent (e.g., HCl in isopropanol or ethereal HCl) dropwise with stirring until the precipitation of the hydrochloride salt is complete.

  • Collect the this compound by filtration, wash with a small amount of cold solvent, and dry under vacuum.

  • Recrystallize the hydrochloride salt from an appropriate solvent system to achieve the desired purity.

Data Presentation

Table 1: Summary of Potential Impurities and their Origin

Impurity Potential Origin Analytical Method for Detection
2-amino-3,5-dichloropyridineOver-chlorination during precursor synthesis.[1]GC-MS, LC-MS, NMR
Azo-coupled dimersSide reaction of the diazonium salt with an electron-rich aromatic ring.LC-MS, UV-Vis (due to color)
Unreacted 2,3-diamino-5-chloropyridineIncomplete diazotization.TLC, LC-MS
Other decomposition productsInstability of the diazonium salt.LC-MS, GC-MS

References

Technical Support Center: Reaction Monitoring for 3-Amino-5-chloropyridin-2-ol Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for monitoring reactions involving 3-Amino-5-chloropyridin-2-ol hydrochloride using Thin-Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS).

Section 1: Thin-Layer Chromatography (TLC) Monitoring

TLC is a rapid and effective technique for qualitatively monitoring the progress of a reaction by separating the starting material, products, and byproducts on a stationary phase.

Frequently Asked Questions (FAQs)

Q1: What is a recommended standard TLC protocol for monitoring the synthesis of 3-Amino-5-chloropyridin-2-ol?

A1: A standard protocol involves spotting a dilute solution of your reaction mixture onto a silica gel plate and developing it in an appropriate solvent system. Given the polar and basic nature of aminopyridine compounds, a moderately polar mobile phase, potentially with a basic additive, is recommended.

Experimental Protocol: TLC Analysis
  • Plate Preparation: Use silica gel 60 F254 plates. With a pencil, gently draw a starting line approximately 1 cm from the bottom of the plate.

  • Sample Preparation: Dilute a small aliquot of the reaction mixture in a suitable solvent (e.g., methanol or the reaction solvent).

  • Spotting: Using a capillary tube, spot the diluted reaction mixture onto the starting line. Also, spot the starting material and any known standards for comparison. Ensure spots are small and concentrated by allowing the solvent to evaporate completely between applications.[1]

  • Development: Place the TLC plate in a developing chamber containing the chosen mobile phase. The solvent level must be below the starting line.[1] Allow the solvent to travel up the plate until it is about 1 cm from the top.

  • Visualization: Remove the plate and immediately mark the solvent front with a pencil. Visualize the spots under UV light (254 nm). Additional staining, such as with ninhydrin (for primary amines) or permanganate, can be used if the compounds are not UV-active.

  • Analysis: Calculate the Retention Factor (Rf) for each spot. The reaction is complete when the starting material spot has disappeared and a new product spot is prominent.

Data Presentation: Typical TLC Parameters
ParameterRecommended ConditionRationale
Stationary Phase Silica Gel 60 F254Standard choice for moderately polar organic compounds.
Mobile Phase Ethyl Acetate / Hexane (e.g., 1:1 v/v) with 0.5% TriethylamineThe ethyl acetate/hexane ratio can be adjusted to achieve optimal separation. Triethylamine is added to reduce tailing of the basic pyridine compounds on the acidic silica gel.[2]
Visualization UV Lamp (254 nm)Aromatic pyridine rings are typically UV-active.
Expected Rf Starting Material: Higher Rf; Product: Lower RfThe product, 3-amino-5-chloropyridin-2-ol, is more polar than many common starting materials due to the hydroxyl and amino groups, resulting in a lower Rf value.
TLC Troubleshooting Guide
Question / IssuePossible Cause(s)Suggested Solution(s)
My spots are streaking or "tailing". 1. Sample is too concentrated (overloaded). 2. Compound is interacting too strongly with the acidic silica gel due to its basic nature.[2][3] 3. The mobile phase is not suitable.[1]1. Dilute the sample before spotting on the TLC plate.[3] 2. Add a small amount of a basic modifier like triethylamine (0.1–2.0%) or ammonia in methanol to the mobile phase to improve spot shape.[3]
I don't see any spots on the plate. 1. The sample concentration is too low.[1][3] 2. The compound is not UV-active. 3. The compound may have evaporated from the plate if it is volatile.[3]1. Spot the sample multiple times in the same location, allowing the solvent to dry between applications to concentrate the spot.[1][3] 2. Use an alternative visualization method, such as a potassium permanganate stain or ninhydrin stain.
The Rf values are too high (spots near the solvent front). The mobile phase is too polar for the compounds.[3]Decrease the polarity of the mobile phase. For an ethyl acetate/hexane system, increase the proportion of hexane.[3]
The Rf values are too low (spots near the baseline). The mobile phase is not polar enough to move the compounds.[3]Increase the polarity of the mobile phase. For an ethyl acetate/hexane system, increase the proportion of ethyl acetate.[3]
The solvent front is running unevenly. 1. The bottom of the TLC plate is not level in the chamber. 2. The stationary phase has been disturbed or scraped off.[1]1. Ensure the plate is placed flat on the bottom of the developing chamber. 2. Handle the TLC plate carefully by the edges to avoid touching the silica surface.

TLC Workflow Diagram

TLC_Workflow cluster_prep Preparation cluster_run Execution cluster_analysis Analysis prep_plate Prepare Plate spot_plate Spot Plate prep_plate->spot_plate prep_sample Prepare Sample prep_sample->spot_plate develop_plate Develop Plate spot_plate->develop_plate visualize Visualize Spots develop_plate->visualize calculate_rf Calculate Rf visualize->calculate_rf interpret Interpret Results calculate_rf->interpret

Caption: Workflow for TLC reaction monitoring.

Section 2: Liquid Chromatography-Mass Spectrometry (LC-MS) Monitoring

LC-MS provides more detailed and quantitative information than TLC. It separates components chromatographically and detects them by their mass-to-charge ratio (m/z), allowing for definitive identification and quantification.

Frequently Asked Questions (FAQs)

Q1: What is a good starting LC-MS method for analyzing this compound?

A1: Due to the polar and basic nature of primary aromatic amines, they can be difficult to retain on standard C18 columns.[4] A method using a C18 column with an acidic mobile phase modifier is a good starting point, but alternative stationary phases like PFP (pentafluorophenyl) may offer better retention and peak shape.[4]

Experimental Protocol: LC-MS Analysis
  • Sample Preparation: Take a small aliquot from the reaction mixture and dilute it significantly with the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid). A typical dilution is 1:1000 or higher. Filter the sample through a 0.22 µm syringe filter before injection.

  • Chromatography: Inject the prepared sample into the LC-MS system. Separation is achieved as the compounds travel through the HPLC column.

  • Mass Spectrometry: As compounds elute from the column, they are ionized (typically using Electrospray Ionization - ESI) and detected by the mass spectrometer. Operate in positive ion mode (ESI+) as the amino group is readily protonated.

  • Data Analysis: Monitor the reaction by observing the decrease in the peak area of the starting material's extracted ion chromatogram (EIC) and the increase in the peak area of the product's EIC.

Data Presentation: Typical LC-MS Parameters
ParameterRecommended ConditionRationale
LC Column C18 (e.g., 100 x 2.1 mm, 2.6 µm) or PFPC18 is a common starting point. PFP columns can provide better retention for polar, basic compounds.[4]
Mobile Phase A Water + 0.1% Formic AcidThe acidic modifier helps to protonate the analyte and improve peak shape.[5][6]
Mobile Phase B Acetonitrile + 0.1% Formic AcidStandard organic solvent for reverse-phase chromatography.[5][6]
Gradient 5% B to 95% B over 5-10 minutesA gradient is used to elute compounds with a range of polarities.
Flow Rate 0.3 - 0.5 mL/minTypical for analytical LC-MS.
Ionization Mode Electrospray Ionization (ESI), PositiveThe basic nitrogen in the pyridine ring and amino group is easily protonated.
MS Detection Full Scan and/or Selected Ion Monitoring (SIM)Full scan detects all ions to identify unknowns. SIM focuses on the expected m/z of the starting material and product for higher sensitivity.
Expected m/z [M+H]⁺ = 145.02 (for C₅H₅ClN₂O)The expected mass-to-charge ratio for the protonated molecule of 3-amino-5-chloropyridin-2-ol.
LC-MS Troubleshooting Guide
Question / IssuePossible Cause(s)Suggested Solution(s)
My compound elutes at the void volume (no retention). The analyte is too polar for the C18 stationary phase.[4]1. Ensure the mobile phase is sufficiently aqueous at the start (e.g., 95-99% water). 2. Consider using a column with a different stationary phase, such as a PFP or an embedded polar group (EPG) column, which offer alternative retention mechanisms.[4]
I am seeing poor peak shape (tailing or fronting). 1. Tailing: Secondary interactions between the basic analyte and residual silanols on the silica support. 2. Fronting: Column overload or poor sample solvent compatibility.1. Ensure an acidic modifier (e.g., 0.1% formic acid) is used in the mobile phase to keep the analyte consistently protonated.[5][6] 2. Reduce the injected sample concentration. Ensure the sample is dissolved in a solvent weaker than or equal to the initial mobile phase.
I have a very low signal or no signal in the mass spectrometer. 1. The compound is not ionizing well under the current conditions. 2. Ion suppression from the mobile phase or sample matrix. 3. The concentration is too low.1. Confirm you are in the correct ionization mode (ESI+ for this compound). Optimize MS source parameters like cone/capillary voltage. 2. Use a mobile phase modifier compatible with MS (e.g., formic acid or ammonium acetate instead of non-volatile buffers like phosphate).[7] Ensure the sample is clean. 3. Increase the sample concentration or injection volume.
My retention time is shifting between injections. 1. Inadequate column equilibration time between runs. 2. Column temperature fluctuations. 3. Mobile phase composition is changing (e.g., solvent evaporation).1. Increase the equilibration time at the end of each gradient run. 2. Use a column oven to maintain a stable temperature. 3. Prepare fresh mobile phases daily and keep solvent bottles capped.

LC-MS Workflow Diagram

LCMS_Workflow start Start prep Prepare & Dilute Sample start->prep inject Inject into LC-MS prep->inject separation Chromatographic Separation (LC) inject->separation ionization Ionization (ESI+) separation->ionization detection Mass Detection (MS) ionization->detection analysis Data Analysis (EIC) detection->analysis end_node End analysis->end_node

Caption: Workflow for LC-MS reaction monitoring.

General Troubleshooting Decision Tree

Troubleshooting_Tree start Unexpected Result Observed tech_choice Which Technique? start->tech_choice tlc_issue TLC Issue Type? tech_choice->tlc_issue TLC lcms_issue LC-MS Issue Type? tech_choice->lcms_issue LC-MS streaking Streaking / Tailing? tlc_issue->streaking Spot Shape no_spots No Spots? tlc_issue->no_spots Visibility bad_rf Rf Too High / Low? tlc_issue->bad_rf Position sol_streaking Add Base (e.g., TEA) to Mobile Phase or Dilute Sample streaking->sol_streaking sol_no_spots Concentrate Sample or Use Stain no_spots->sol_no_spots sol_bad_rf Adjust Mobile Phase Polarity bad_rf->sol_bad_rf no_retention No Retention? lcms_issue->no_retention Retention bad_peak Poor Peak Shape? lcms_issue->bad_peak Peak Shape low_signal Low Signal? lcms_issue->low_signal Sensitivity sol_no_retention Use PFP Column or More Aqueous Start no_retention->sol_no_retention sol_bad_peak Check Sample Solvent & Mobile Phase pH bad_peak->sol_bad_peak sol_low_signal Optimize Source or Check Sample Prep low_signal->sol_low_signal

Caption: Decision tree for troubleshooting analytical issues.

References

Handling and storage issues with 3-Amino-5-chloropyridin-2-ol hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 3-Amino-5-chloropyridin-2-ol hydrochloride

This guide provides essential information for the safe handling, storage, and use of this compound in a research and development setting. Please note that specific experimental data for the hydrochloride salt is limited; therefore, some recommendations are based on data from structurally similar compounds and general chemical safety principles.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary hazards?

  • Harmful if swallowed (H302)[2]

  • Causes skin irritation (H315)[2]

  • Causes serious eye irritation (H319)[2]

  • May cause respiratory irritation (H335)[2]

It is crucial to handle this compound with appropriate personal protective equipment (PPE) in a well-ventilated area.

Q2: What are the recommended storage conditions for this compound?

To ensure stability, this compound should be stored in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible substances like strong oxidizing agents.[3] General best practices for chemically sensitive compounds suggest protecting it from moisture and light.

Q3: What personal protective equipment (PPE) should I use when handling this compound?

Based on the hazards of similar pyridine compounds, the following PPE is mandatory:

  • Eye/Face Protection: Wear chemical safety goggles or a face shield that meets OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[3]

  • Skin Protection: Wear appropriate protective gloves (e.g., nitrile) and a lab coat to prevent skin exposure.[3][4]

  • Respiratory Protection: Use a NIOSH/MSHA or European Standard EN 149 approved respirator if working with fine powders outside of a chemical fume hood or if irritation is experienced.[3][5] Work under a chemical fume hood whenever possible.[6]

Below is a flowchart for the general handling procedure.

G start Start: Prepare to Handle Compound ppe Don Personal Protective Equipment (PPE) (Gloves, Goggles, Lab Coat) start->ppe hood Work Inside a Certified Chemical Fume Hood ppe->hood weigh Weigh the Required Amount Avoid Generating Dust hood->weigh transfer Transfer to Reaction Vessel or Solvent weigh->transfer cleanup Clean Work Area and Decontaminate Equipment transfer->cleanup dispose Dispose of Waste According to Institutional & Local Regulations cleanup->dispose end End: Handling Complete dispose->end

Caption: General workflow for safely handling this compound.

Troubleshooting Guides

Issue 1: The compound is not dissolving in my chosen solvent.

  • Initial Check: this compound, being a salt, is expected to have higher solubility in polar protic solvents (like water, methanol, ethanol) compared to its free base form. The free base of a related compound, 2-amino-5-chloropyridine, exhibits moderate solubility in water and greater solubility in organic solvents like ethanol and methanol.[7]

  • Troubleshooting Steps:

    • Try Gentle Heating: Warm the solution gently (e.g., in a 40-50°C water bath) to increase the rate of dissolution.

    • Sonication: Use an ultrasonic bath to break up any clumps and enhance dissolution.

    • pH Adjustment: The solubility of amine hydrochlorides can be pH-dependent. Adjusting the pH slightly may improve solubility, but be cautious as this could affect the stability of the compound or its performance in subsequent reactions.

    • Solvent Change: If solubility remains an issue, consider using a more polar solvent. Dimethyl sulfoxide (DMSO) or N,N-Dimethylformamide (DMF) are common alternatives for compounds that are difficult to dissolve.

The following diagram illustrates the troubleshooting process for solubility issues.

G decision decision start Start: Compound Not Dissolving check_solvent Is the solvent polar protic (e.g., water, methanol)? start->check_solvent try_polar Switch to a polar protic solvent check_solvent->try_polar No heat Apply gentle heat (40-50°C) check_solvent->heat Yes try_polar->heat dissolved1 Dissolved? heat->dissolved1 sonicate Use sonication dissolved2 Dissolved? sonicate->dissolved2 dissolved1->sonicate No success Problem Solved dissolved1->success Yes try_dmso Try a stronger polar aprotic solvent (e.g., DMSO, DMF) dissolved2->try_dmso No dissolved2->success Yes dissolved3 Dissolved? dissolved3->success Yes fail Consult technical data sheet or perform solubility screen dissolved3->fail No try_dmso->dissolved3

Caption: Decision tree for troubleshooting solubility issues.

Issue 2: The compound appears to be degrading or changing color during the experiment.

  • Initial Check: Pyridine derivatives can be sensitive to strong acids, bases, oxidizing agents, and light. Color change may indicate degradation. The compound is stable under recommended storage conditions but may react under certain experimental parameters.[3]

  • Troubleshooting Steps:

    • Check Reaction pH: Extreme pH values can cause decomposition. Ensure the reaction medium is within a stable pH range for your compound.

    • Inert Atmosphere: If your reaction is sensitive to oxidation, perform the experiment under an inert atmosphere (e.g., nitrogen or argon).

    • Protect from Light: Some compounds are light-sensitive. Protect your reaction vessel from light by wrapping it in aluminum foil.

    • Temperature Control: High temperatures can accelerate degradation. Ensure your reaction is not overheating and is maintained at the intended temperature.

Physicochemical Data & Experimental Protocols

Data Presentation

The table below summarizes known physical and chemical properties for the parent compound and related structures. Note that values for the hydrochloride salt may vary.

PropertyValueSource Compound
Molecular Formula C₅H₅ClN₂O3-Amino-5-chloropyridin-2-ol[1][2]
Molecular Weight 144.56 g/mol 3-Amino-5-chloropyridin-2-ol[1][2]
Melting Point 51 - 56 °C3-Amino-5-chloropyridine[5]
Appearance White to Brown powder/crystal3-Amino-5-chloropyridine[8]
Flash Point > 110 °C3-Amino-5-chloropyridine[5]
Experimental Protocol: Preparation of a 10 mM Stock Solution

This protocol provides a general method. The ideal solvent and final concentration should be determined empirically based on your specific experimental needs.

Materials:

  • This compound

  • Volumetric flask (e.g., 10 mL)

  • Analytical balance

  • Spatula

  • Appropriate solvent (e.g., DMSO or sterile water)

  • Personal Protective Equipment (PPE)

Procedure:

  • Calculate Required Mass:

    • For a 10 mM solution in 10 mL:

    • Mass (mg) = 10 mmol/L * 0.010 L * 144.56 g/mol (use MW of free base as an estimate) * 1000 mg/g

    • Mass ≈ 1.45 mg (Adjust calculation based on the precise molecular weight of the hydrochloride salt if available).

  • Weigh the Compound:

    • In a chemical fume hood, carefully weigh the calculated amount of the compound onto weighing paper and transfer it into the 10 mL volumetric flask.

  • Dissolve the Compound:

    • Add approximately 5-7 mL of the chosen solvent (e.g., DMSO) to the volumetric flask.

    • Gently swirl the flask to dissolve the compound. If necessary, use a vortex mixer or sonicator to aid dissolution.

  • Bring to Final Volume:

    • Once the solid is completely dissolved, add more solvent to bring the total volume to the 10 mL mark on the flask.

  • Mix and Store:

    • Cap the flask and invert it several times to ensure the solution is homogeneous.

    • Transfer the stock solution to a labeled, airtight storage vial. Store under appropriate conditions (e.g., at -20°C, protected from light).

References

Removal of residual catalysts from 3-Amino-5-chloropyridin-2-ol hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 3-Amino-5-chloropyridin-2-ol hydrochloride. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues encountered during the purification of this compound, with a specific focus on the removal of residual catalysts.

Frequently Asked Questions (FAQs)

Q1: What are the most common residual catalysts found in this compound?

Based on typical synthetic routes for substituted aminopyridines, residual amounts of palladium (Pd) catalysts are a primary concern, especially if cross-coupling reactions like Buchwald-Hartwig amination are employed for C-N bond formation.[1] Other potential catalysts could include nickel (Ni) or iron (Fe) salts, which are sometimes used in chlorination or reduction steps.[2]

Q2: Why is it critical to remove residual catalysts from the final product?

Residual metal catalysts, particularly palladium, are a significant concern in active pharmaceutical ingredients (APIs). Regulatory bodies like the European Agency for the Evaluation of Medicinal Products have stringent limits on the levels of platinum group metals (including palladium), often restricting them to less than 5 ppm.[1] These metals can have toxicological effects and may compromise the stability and efficacy of the final drug product.

Q3: What are the main strategies for removing residual palladium catalysts?

The primary strategies for palladium removal can be broadly categorized as:

  • Adsorption: Using solid-supported scavengers to bind the metal, which is then removed by filtration.

  • Crystallization: Purifying the product through recrystallization, where the catalyst remains in the mother liquor.

  • Extraction: Using an appropriate solvent system to selectively extract either the product or the catalyst.

  • Chromatography: Separating the product from the catalyst based on differential adsorption on a stationary phase.

Q4: How can I detect the concentration of residual palladium in my sample?

Standard analytical methods for quantifying trace amounts of palladium in APIs include:

  • Inductively-Coupled Plasma Mass Spectroscopy (ICP-MS)

  • Atomic Absorption (AA) analysis

  • X-ray Fluorescence (XRF)

ICP-MS is often the preferred method due to its high sensitivity and accuracy.[1]

Troubleshooting Guide

Issue Potential Cause Suggested Solution(s)
High levels of residual palladium after initial purification. The chosen purification method is ineffective for the specific form of the palladium catalyst (e.g., colloidal vs. dissolved).- Try a different class of scavenger (e.g., thiol-based vs. amine-based).- Combine methods: use a scavenger in conjunction with crystallization.[1]- Consider an acid wash to protonate the pyridine nitrogen, which may alter solubility and aid in separation.
Product loss during catalyst removal. The scavenger is non-selective and adsorbs the product as well as the catalyst.The product co-precipitates with the catalyst.- Screen a variety of scavengers to find one with higher selectivity.- Optimize the solvent system for crystallization to maximize the solubility of the product while minimizing the solubility of the catalyst.- For extraction, ensure the pH is controlled to selectively partition the product and catalyst into different phases.
Column chromatography leads to product tailing. The basic nature of the pyridine compound interacts strongly with the acidic silica gel.- Add a small amount of a basic modifier, such as triethylamine, to the eluent to reduce tailing.- Consider using a different stationary phase, such as alumina.
Inconsistent results with scavenger treatment. The scavenger is not being used under optimal conditions (e.g., incorrect temperature, time, or solvent).- Perform small-scale optimization experiments to determine the ideal scavenger, temperature, and treatment time for your specific process stream.- Ensure adequate mixing to maximize contact between the scavenger and the solution.

Comparison of Catalyst Removal Techniques

Method General Applicability Advantages Disadvantages
Activated Carbon Broadly effective for many organic and inorganic impurities.Low cost, readily available.Can be non-selective and may require high loading, potentially leading to product loss.
Metal Scavengers (e.g., Silica-based, Resins) Highly effective for specific metals like palladium.High selectivity, can reduce metal content to very low levels.Higher cost compared to activated carbon, requires screening for optimal scavenger.
Crystallization Effective when the catalyst is significantly more soluble in the mother liquor than the product.Can be a very effective and economical method for purification.May concentrate the metal within the crystal structure in some cases; can lead to yield loss.[2]
Acid-Base Extraction Useful for basic compounds like pyridines.Can effectively separate the product from non-basic impurities.Requires the use of acids and bases, which must be removed in subsequent steps.
Column Chromatography Versatile for separating a wide range of compounds.Can achieve high purity.Can be time-consuming and expensive to scale up; potential for product loss on the column.

Experimental Protocols

Protocol 1: General Procedure for Palladium Removal using a Solid-Supported Scavenger
  • Dissolution: Dissolve the crude this compound in a suitable organic solvent (e.g., methanol, ethanol, or a solvent from the reaction step).

  • Scavenger Selection and Addition: Select a suitable palladium scavenger (e.g., a silica-based thiol scavenger). Add the scavenger to the solution. The amount of scavenger will depend on the expected level of palladium contamination and the scavenger's capacity (typically 3-10 equivalents relative to the residual palladium).

  • Slurry Treatment: Stir the resulting slurry at a controlled temperature (ambient or slightly elevated, e.g., 40-60 °C) for a predetermined time (typically 1-4 hours). The optimal time and temperature should be determined through small-scale trials.

  • Filtration: After the treatment period, cool the mixture to room temperature and filter off the solid scavenger. A pad of celite can be used to ensure the removal of fine particles.

  • Washing: Wash the filter cake with a small amount of the clean solvent to recover any adsorbed product.

  • Concentration: Combine the filtrate and the washings, and concentrate the solution under reduced pressure to recover the purified product.

  • Analysis: Analyze the purified product for residual palladium content using a suitable analytical technique like ICP-MS.

Protocol 2: Purification by Acid-Base Extraction
  • Dissolution: Dissolve the crude product in an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).

  • Acidic Wash: Transfer the solution to a separatory funnel and wash with a dilute aqueous acid solution (e.g., 1 M HCl). The basic pyridine compound will be protonated and move into the aqueous layer, while non-basic impurities may remain in the organic layer.

  • Separation: Separate the aqueous layer containing the protonated product.

  • Basification: Cool the aqueous layer in an ice bath and slowly add a base (e.g., saturated sodium bicarbonate or dilute sodium hydroxide solution) until the solution is basic (pH > 8). The free base of the product will precipitate or can be extracted.

  • Extraction: Extract the product back into an organic solvent (e.g., ethyl acetate, dichloromethane) multiple times.

  • Drying and Concentration: Combine the organic extracts, dry over an anhydrous drying agent (e.g., sodium sulfate), filter, and concentrate under reduced pressure to yield the purified product.

Visualizations

Experimental_Workflow cluster_start Start: Crude Product cluster_purification Purification Step cluster_analysis Analysis and Final Product Crude Crude 3-Amino-5-chloropyridin-2-ol hydrochloride Dissolve Dissolve in Suitable Solvent Crude->Dissolve Add_Scavenger Add Scavenger Dissolve->Add_Scavenger Stir Stir (Heat if necessary) Add_Scavenger->Stir Filter Filter to Remove Scavenger Stir->Filter Concentrate Concentrate Filtrate Filter->Concentrate Analysis Analyze for Residual Catalyst (ICP-MS) Concentrate->Analysis Pure_Product Pure Product Analysis->Pure_Product

Caption: General experimental workflow for catalyst removal.

Troubleshooting_Tree cluster_cause Potential Causes cluster_solution Solutions Start High Residual Catalyst? Cause1 Ineffective Scavenger Start->Cause1 Yes Cause2 Suboptimal Conditions Start->Cause2 Yes Cause3 Product Loss Start->Cause3 Yes Solution1a Try Different Scavenger Cause1->Solution1a Solution1b Combine with Crystallization Cause1->Solution1b Solution2a Optimize Time/Temp Cause2->Solution2a Solution3a Screen for Selectivity Cause3->Solution3a Solution3b Optimize Crystallization Solvent Cause3->Solution3b Final Re-analyze Product Solution1a->Final Solution1b->Final Solution2a->Final Solution3a->Final Solution3b->Final

Caption: Troubleshooting decision tree for catalyst removal.

References

Validation & Comparative

A Comparative Guide to the Purity Validation of 3-Amino-5-chloropyridin-2-ol hydrochloride by HPLC

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate determination of purity is a critical aspect of quality control in the pharmaceutical industry, ensuring the safety and efficacy of active pharmaceutical ingredients (APIs) and intermediates. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) with other analytical techniques for the purity validation of 3-Amino-5-chloropyridin-2-ol hydrochloride, a key building block in pharmaceutical synthesis.

High-Performance Liquid Chromatography (HPLC) Method

HPLC is a cornerstone technique for purity analysis in the pharmaceutical sector due to its high resolution, sensitivity, and versatility.[1] A reversed-phase HPLC (RP-HPLC) method is proposed for the routine purity assessment of this compound. This method is adapted from established protocols for similar aminopyridine derivatives.[2][3][4]

Experimental Protocol: RP-HPLC
  • Column: C18, 150 mm x 4.6 mm, 2.7 µm particle size

  • Mobile Phase: A mixture of aqueous buffer (e.g., 0.05% orthophosphoric acid in water, pH adjusted to 3) and an organic solvent (e.g., methanol or acetonitrile) is recommended. A gradient elution may be necessary to separate polar and non-polar impurities effectively.[5]

  • Flow Rate: 0.7 mL/min[5]

  • Column Temperature: 40°C[5]

  • Detection: UV spectrophotometry at 254 nm.[5]

  • Injection Volume: 10 µL[5]

  • Sample Preparation: Dissolve an accurately weighed quantity of this compound in the mobile phase to a final concentration of approximately 1 mg/mL.

  • Standard Preparation: A certified reference standard of this compound should be prepared at the same concentration as the sample.

  • Quantification: The purity is determined by comparing the peak area of the main component in the sample chromatogram to that of the reference standard. Impurities are quantified based on their relative peak areas.

Data Presentation: HPLC Purity Analysis
ParameterThis compoundPotential Impurity 1 (e.g., starting material)Potential Impurity 2 (e.g., degradation product)
Retention Time (min) ~ 5.2~ 3.1~ 7.8
Peak Area (%) 99.50.250.15
Limit of Detection (LOD) 0.015 µg/mL[5]--
Limit of Quantification (LOQ) 0.048 µg/mL[5]--

Comparison with Alternative Analytical Techniques

While HPLC is a robust method, orthogonal techniques can provide a more complete purity profile.

Analytical TechniquePrincipleAdvantagesDisadvantages
High-Performance Liquid Chromatography (HPLC) Differential partitioning of analytes between a stationary and a mobile phase.[1]High resolution, sensitivity, and applicability to a wide range of compounds.[1]Can be time-consuming for method development; may require expensive reference standards.
Gas Chromatography (GC) Separation of volatile compounds based on their partitioning between a stationary phase and a carrier gas.[1][6]Excellent for volatile impurities such as residual solvents.[1]Not suitable for non-volatile or thermally labile compounds; derivatization may be required.[6]
Differential Scanning Calorimetry (DSC) Measures the difference in heat flow between a sample and a reference as a function of temperature.Provides a measure of absolute purity without the need for a reference standard for the impurity.[7]Only applicable to crystalline solids; less sensitive than chromatographic methods for detecting low levels of impurities.[7]
Nuclear Magnetic Resonance (NMR) Spectroscopy Exploits the magnetic properties of atomic nuclei to provide detailed structural information.Provides structural confirmation of the main component and can identify and quantify impurities without a reference standard for each impurity.[1]Lower sensitivity compared to HPLC; complex spectra can be difficult to interpret.

Workflow for HPLC Purity Validation

The following diagram illustrates the logical workflow for the purity validation of this compound using HPLC.

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing cluster_result Result sample_prep Sample Preparation (1 mg/mL in mobile phase) hplc_system HPLC System (C18 Column, UV Detector) sample_prep->hplc_system standard_prep Standard Preparation (1 mg/mL in mobile phase) standard_prep->hplc_system method HPLC Method (Gradient Elution) chromatogram Obtain Chromatograms hplc_system->chromatogram integration Peak Integration chromatogram->integration calculation Purity Calculation (% Area Normalization) integration->calculation report Purity Report calculation->report

Caption: HPLC Purity Validation Workflow.

Signaling Pathway and Logical Relationships

The following diagram illustrates the logical relationship between the analytical method, the obtained data, and the final purity assessment.

Purity_Logic cluster_input Inputs cluster_process Process cluster_output Outputs cluster_decision Decision Analyte 3-Amino-5-chloropyridin-2-ol HCl Analysis Chromatographic Separation Analyte->Analysis Method Validated HPLC Method Method->Analysis PeakData Peak Retention Time & Area Analysis->PeakData PurityValue Calculated Purity (%) PeakData->PurityValue Specification Meets Specification? PurityValue->Specification Pass Pass Specification->Pass Yes Fail Fail Specification->Fail No

Caption: Purity Assessment Logic Diagram.

References

Comparative Analysis of Substituted Aminopyridinols in Biological Assays: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of substituted aminopyridinols and their analogs in key biological assays. The following sections detail their performance as inhibitors of critical signaling pathways, provide comprehensive experimental protocols, and visualize the underlying molecular mechanisms.

Substituted aminopyridinols represent a versatile class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse biological activities. Their structural scaffold allows for extensive modification, leading to the development of potent and selective inhibitors for various protein targets, particularly kinases involved in cancer and inflammatory diseases. This guide focuses on the comparative analysis of their efficacy in inhibiting Epidermal Growth Factor Receptor (EGFR) and Phosphoinositide 3-Kinase (PI3K), two pivotal pathways in cell signaling and tumorigenesis.

Data Presentation: Inhibitory Activity of Substituted Aminopyridinols and Analogs

The following tables summarize the half-maximal inhibitory concentration (IC50) values for representative substituted aminopyridinol-like compounds against EGFR and PI3K isoforms. Lower IC50 values indicate greater potency.

Table 1: Inhibitory Activity against EGFR

CompoundTargetIC50 (nM)Cell Line/Assay Type
DacomitinibEGFR6.0Kinase Assay
HER245.7Kinase Assay
HER473.7Kinase Assay
AlmonertinibEGFR (wild-type)596.6A431 Cell-based Assay
EGFR (del19)3.3 - 4.1HCC827/PC9 Cell-based Assay
EGFR (L858R/T790M)3.3 - 4.1NCI-H1975 Cell-based Assay
AfatinibEGFR (wild-type)0.5Kinase Assay
EGFR (L858R)0.2Kinase Assay
HER214Kinase Assay
ErlotinibEGFR (wild-type)2Kinase Assay
EGFR (L858R)7 - 1185Various Lung Cancer Cell Lines

Data sourced from multiple studies and presented for comparative purposes.[1]

Table 2: Inhibitory Activity against PI3K Isoforms

CompoundPI3Kα (nM)PI3Kβ (nM)PI3Kγ (nM)PI3Kδ (nM)Assay Type
AS-605240602708300Cell-free kinase assay
Compound 16b---275Kinase Assay
Compound 6f---170Kinase Assay

Data for AS-605240 and compounds 16b and 6f are from separate studies and illustrate the potential for isoform selectivity.[2][3]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below. These protocols are foundational and may require optimization for specific cell lines or laboratory conditions.

EGFR Kinase Assay (Luminescent)

This assay measures the enzymatic activity of EGFR and the inhibitory potential of test compounds by quantifying ATP depletion.

Materials:

  • Purified recombinant EGFR enzyme

  • Kinase substrate (e.g., Poly(Glu, Tyr) 4:1)

  • ATP

  • Kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • Test compounds (substituted aminopyridinols)

  • ADP-Glo™ Kinase Assay Kit

  • 96-well white microplates

  • Microplate reader capable of measuring luminescence

Procedure:

  • Reagent Preparation: Thaw all reagents on ice. Prepare serial dilutions of the test compounds in the kinase assay buffer. The final DMSO concentration should not exceed 1%.[4]

  • Reaction Setup: Add 5 µL of each compound dilution to the wells of a 96-well plate. Include controls for no inhibitor (100% activity) and no enzyme (background).

  • Add 20 µL of a master mix containing the EGFR enzyme and substrate to each well.

  • Initiation: Start the kinase reaction by adding 25 µL of ATP solution to all wells.

  • Incubation: Incubate the plate at 30°C for 60 minutes.[4]

  • Detection:

    • Add 50 µL of ADP-Glo™ Reagent to each well to stop the reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.

    • Add 100 µL of Kinase Detection Reagent to each well. Incubate at room temperature for 30-60 minutes to convert ADP to ATP and generate a luminescent signal.[4]

  • Data Analysis: Measure the luminescence using a microplate reader. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.[4]

PI3Kγ Kinase Assay (Radiometric)

This protocol describes a method to determine the inhibitory activity of compounds against PI3Kγ using a radiometric readout.

Materials:

  • Recombinant PI3Kγ enzyme

  • Kinase buffer (e.g., 10 mM MgCl₂, 1 mM DTT, 0.1 mM Na₃VO₄)

  • ATP (with γ-[³³P]ATP)

  • Lipid vesicles containing Phosphatidylinositol (PtdIns) and Phosphatidylserine (PtdSer)

  • Test compounds

  • Neomycin-coated Scintillation Proximity Assay (SPA) beads

  • 96-well microplates

  • Scintillation counter

Procedure:

  • Prepare serial dilutions of the test compound in DMSO.

  • In a 96-well plate, add the recombinant PI3Kγ enzyme to the kinase buffer.

  • Add the diluted test compound or DMSO (vehicle control) to the wells and incubate for 10 minutes at room temperature.

  • Initiate the kinase reaction by adding the lipid vesicles and ATP (spiked with γ-[³³P]ATP).

  • Incubate the reaction for 60 minutes at room temperature.

  • Stop the reaction by adding neomycin-coated SPA beads.

  • Measure the radioactivity using a scintillation counter.

  • Calculate the percentage of inhibition for each concentration and determine the IC50 value using non-linear regression analysis.[2]

Cell Viability (MTT) Assay

This colorimetric assay assesses the effect of test compounds on cell viability by measuring the metabolic activity of living cells.[5]

Materials:

  • Cell line of interest (e.g., A431, A549)

  • Complete cell culture medium

  • Test compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well clear flat-bottom microplates

  • Spectrophotometer (plate reader)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium. Incubate overnight to allow for cell attachment.[4]

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the medium in the wells with 100 µL of the medium containing the desired concentrations of the inhibitor. Include vehicle-treated and untreated controls.

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ incubator.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C. Viable cells will reduce the yellow MTT to purple formazan crystals.[4]

  • Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.[4]

  • Data Acquisition: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[6]

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Mandatory Visualization

The following diagrams, created using Graphviz (DOT language), illustrate key signaling pathways and a typical experimental workflow.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway cluster_PI3K_AKT PI3K-AKT Pathway cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS Activates PI3K PI3K EGFR->PI3K Activates Ligand EGF/TGF-α Ligand->EGFR Binds Inhibitor Substituted Aminopyridinol Inhibitor->EGFR Inhibits (ATP-competitive) RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Metastasis ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation

Caption: EGFR Signaling Pathway and Inhibition Point.

PI3K_AKT_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK_GPCR RTK / GPCR PI3K PI3K RTK_GPCR->PI3K Activates PIP2 PIP2 PIP3 PIP3 PDK1 PDK1 PIP3->PDK1 Recruits AKT AKT PIP3->AKT Recruits PI3K->PIP2 Phosphorylates PI3K->PIP3 Inhibitor Substituted Aminopyridinol Inhibitor->PI3K Inhibits PDK1->AKT Phosphorylates mTORC1 mTORC1 AKT->mTORC1 Activates CellFunction Cell Growth, Survival, Proliferation mTORC1->CellFunction to

Caption: PI3K/Akt Signaling Pathway and Inhibition Point.

Experimental_Workflow_IC50 cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay Assay & Detection cluster_analysis Data Analysis cell_culture 1. Cell Seeding (96-well plate) compound_prep 2. Prepare Serial Dilutions of Test Compounds treatment 3. Add Compounds to Cells compound_prep->treatment incubation 4. Incubate for 48-72h treatment->incubation mtt_addition 5. Add MTT Reagent incubation->mtt_addition formazan_incubation 6. Incubate for 4h mtt_addition->formazan_incubation solubilization 7. Solubilize Formazan formazan_incubation->solubilization read_absorbance 8. Read Absorbance (570 nm) solubilization->read_absorbance calc_ic50 9. Calculate % Viability & Determine IC50 read_absorbance->calc_ic50

Caption: General Workflow for Cell Viability (MTT) Assay.

References

Reactivity Showdown: 3-Amino-5-chloropyridin-2-ol Hydrochloride vs. 3-Amino-5-bromopyridin-2-ol

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers in Drug Development

In the landscape of pharmaceutical research and development, the selection of building blocks is a critical decision that profoundly impacts the efficiency and success of a synthetic campaign. The 3-amino-2-hydroxypyridine scaffold is a privileged motif found in numerous biologically active molecules. Halogenated derivatives of this core, such as 3-Amino-5-chloropyridin-2-ol hydrochloride and 3-amino-5-bromopyridin-2-ol, serve as versatile intermediates for the introduction of molecular diversity through cross-coupling reactions. This guide provides an objective comparison of the reactivity of these two valuable building blocks, supported by established chemical principles and detailed experimental protocols for key transformations.

Executive Summary: The Reactivity Verdict

Based on fundamental principles of organometallic chemistry, 3-amino-5-bromopyridin-2-ol is expected to be the more reactive coupling partner in palladium-catalyzed cross-coupling reactions compared to this compound. This heightened reactivity is primarily attributed to the weaker carbon-bromine (C-Br) bond compared to the carbon-chlorine (C-Cl) bond. The lower bond dissociation energy of the C-Br bond facilitates the rate-determining oxidative addition step in the catalytic cycles of common cross-coupling reactions like the Suzuki-Miyaura and Buchwald-Hartwig amination reactions. Consequently, reactions with the bromo- derivative can often be achieved under milder conditions, with lower catalyst loadings, and in shorter reaction times.

While the chloro- derivative is generally less reactive, advancements in ligand and catalyst development have made the coupling of aryl chlorides more accessible. However, these conditions are often more forcing, requiring higher temperatures and more specialized catalytic systems. The choice between these two building blocks will therefore depend on a balance of factors including desired reactivity, reaction conditions, and cost, as chlorinated starting materials are often more readily available and less expensive.

Physicochemical and Reactivity Profile

PropertyThis compound3-amino-5-bromopyridin-2-olGeneral Reactivity Trend in Pd-catalyzed Cross-Coupling
Molecular Formula C₅H₅ClN₂O · HClC₅H₅BrN₂O-
Molecular Weight 181.02 g/mol 189.01 g/mol -
Appearance Off-white to light yellow crystalline powderOff-white to brown crystalline powder-
Solubility Soluble in water and polar organic solventsSoluble in polar organic solvents-
Reactivity Less reactiveMore reactiveAryl Bromide > Aryl Chloride
Typical Reaction Conditions Higher temperatures, higher catalyst loading, specialized ligandsMilder temperatures, lower catalyst loading, broader ligand scope-

Theoretical Underpinnings of Reactivity

The difference in reactivity between aryl chlorides and aryl bromides in palladium-catalyzed cross-coupling reactions is a well-established principle in organic chemistry.[1][2][3][4][5][6] The catalytic cycle of these reactions, such as the Suzuki-Miyaura coupling, typically begins with the oxidative addition of the aryl halide to a palladium(0) complex. This step involves the cleavage of the carbon-halogen bond and is often the rate-determining step of the overall reaction.

The bond dissociation energy of a typical aryl C-Cl bond is significantly higher than that of an aryl C-Br bond. This means that more energy is required to break the C-Cl bond, leading to a higher activation barrier for the oxidative addition step.[6] Consequently, aryl chlorides are less reactive and require more forcing reaction conditions, such as higher temperatures and more electron-rich, bulky phosphine ligands to promote the oxidative addition. In contrast, the weaker C-Br bond of aryl bromides allows for a more facile oxidative addition, enabling the reaction to proceed under milder conditions.

G cluster_0 Reactivity Comparison ArBr 3-amino-5-bromopyridin-2-ol Reactivity Reactivity in Cross-Coupling ArBr->Reactivity Higher Conditions Reaction Conditions ArBr->Conditions Milder Cost Cost & Availability ArBr->Cost Higher Cost ArCl 3-Amino-5-chloropyridin-2-ol ArCl->Reactivity Lower ArCl->Conditions Harsher ArCl->Cost Lower Cost Reactivity->Conditions

Figure 1. A decision-making flowchart for selecting between the bromo- and chloro-analogs.

Experimental Protocols

The following are detailed, representative protocols for Suzuki-Miyaura and Buchwald-Hartwig amination reactions. These protocols are based on established procedures for similar substrates and can serve as a starting point for optimization with either this compound or 3-amino-5-bromopyridin-2-ol. It is anticipated that the bromo- derivative will provide higher yields under these conditions, while the chloro- derivative may require further optimization, such as screening of different palladium catalysts, ligands, and bases, as well as higher reaction temperatures.

Suzuki-Miyaura Coupling

This reaction enables the formation of a carbon-carbon bond between the pyridinol core and a variety of aryl or vinyl groups.

G cluster_workflow Suzuki-Miyaura Workflow Reactants 1. Combine Reactants: - Aryl Halide (1.0 eq) - Boronic Acid (1.2 eq) - Base (e.g., K₂CO₃, 2.0 eq) - Pd Catalyst (e.g., Pd(dppf)Cl₂, 0.05 eq) Solvent 2. Add Solvent (e.g., Dioxane/Water) Reactants->Solvent Reaction 3. Heat Reaction (e.g., 90 °C, 12-24 h) Solvent->Reaction Workup 4. Aqueous Workup & Extraction Reaction->Workup Purification 5. Column Chromatography Workup->Purification Product Coupled Product Purification->Product

Figure 2. Generalized experimental workflow for the Suzuki-Miyaura coupling.

Materials:

  • 3-Amino-5-halopyridin-2-ol (1.0 mmol)

  • Arylboronic acid (1.2 mmol)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.05 mmol)

  • Potassium carbonate (K₂CO₃) (2.0 mmol)

  • 1,4-Dioxane (5 mL)

  • Water (1 mL)

  • Nitrogen or Argon atmosphere

Procedure:

  • To a dry Schlenk flask, add the 3-Amino-5-halopyridin-2-ol, arylboronic acid, Pd(dppf)Cl₂, and potassium carbonate.

  • Evacuate and backfill the flask with an inert gas (nitrogen or argon) three times.

  • Add the 1,4-dioxane and water via syringe.

  • Stir the reaction mixture at 90 °C for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Buchwald-Hartwig Amination

This reaction is a powerful tool for the formation of carbon-nitrogen bonds, allowing for the coupling of the pyridinol core with a wide range of primary and secondary amines.

Materials:

  • 3-Amino-5-halopyridin-2-ol (1.0 mmol)

  • Amine (1.2 mmol)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 mmol)

  • Xantphos (0.04 mmol)

  • Sodium tert-butoxide (NaOtBu) (1.4 mmol)

  • Toluene (5 mL)

  • Nitrogen or Argon atmosphere

Procedure:

  • In a glovebox, add the 3-Amino-5-halopyridin-2-ol, Pd₂(dba)₃, Xantphos, and sodium tert-butoxide to a dry reaction vial.

  • Remove the vial from the glovebox and add the toluene and the amine under an inert atmosphere.

  • Seal the vial and heat the reaction mixture to 100-110 °C for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • After cooling to room temperature, quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the mixture with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Conclusion

The choice between this compound and 3-amino-5-bromopyridin-2-ol for use in drug discovery and development programs will be guided by the specific requirements of the synthetic route. The bromo-derivative offers the advantage of higher reactivity, potentially leading to more efficient and milder reaction conditions. In contrast, the chloro-analog may be a more cost-effective option, though it will likely necessitate more rigorous reaction optimization to achieve comparable results. The provided experimental protocols offer a solid foundation for researchers to explore the utility of these valuable building blocks in their synthetic endeavors. It is strongly recommended that for any new substrate combination, a small-scale reaction optimization screen is performed to identify the ideal conditions for achieving the desired transformation in high yield.

References

A Spectroscopic Comparison of 3-Amino-5-chloropyridin-2-ol Isomers: A Methodological Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the spectroscopic characteristics of key isomers of 3-Amino-5-chloropyridin-2-ol. Due to the limited availability of public spectroscopic data for 3-Amino-5-chloropyridin-2-ol hydrochloride, this document focuses on a methodological approach to spectroscopic comparison, utilizing available data for closely related isomers to illustrate the principles of differentiation. The isomers discussed include 2-Amino-5-chloropyridine, 5-Amino-2-chloropyridine, and 3-Amino-2-chloropyridine.

The differentiation of these isomers is critical in drug development and chemical research, where isomeric purity can significantly impact biological activity and safety profiles. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are fundamental tools for the structural elucidation and differentiation of such closely related compounds.

Data Presentation

The following tables summarize the available spectroscopic data for the selected aminochloropyridine isomers. It is important to note that a complete dataset for all isomers is not currently available in public databases.

Table 1: ¹H NMR Spectroscopic Data

CompoundSolventChemical Shift (δ) ppm
2-Amino-5-chloropyridine Data available, but specific shifts not provided in the search results.
5-Amino-2-chloropyridine CDCl₃Data available, but specific shifts not provided in the search results.[1]
3-Amino-2-chloropyridine No data availableNo data available

Table 2: ¹³C NMR Spectroscopic Data

CompoundSolventChemical Shift (δ) ppm
2-Amino-5-chloropyridine Data available, but specific shifts not provided in the search results.[2]
5-Amino-2-chloropyridine PolysolData available, but specific shifts not provided in the search results.[3]
3-Amino-2-chloropyridine No data availableNo data available

Table 3: IR Spectroscopic Data

CompoundTechniqueKey Vibrational Frequencies (cm⁻¹)
2-Amino-5-chloropyridine KBr disc / nujol mullData available, but specific frequencies not provided in the search results.[4][5]
5-Amino-2-chloropyridine KBrData available, but specific frequencies not provided in the search results.[6]
3-Amino-2-chloropyridine Gas PhaseData available, but specific frequencies not provided in the search results.[7]

Table 4: Mass Spectrometry Data

CompoundIonization MethodMolecular Ion (m/z)Key Fragmentation Peaks (m/z)
2-Amino-5-chloropyridine Electron Ionization (EI)128Data available, but specific fragments not provided in the search results.[8]
5-Amino-2-chloropyridine Not specified128.56Data available, but specific fragments not provided in the search results.[9]
3-Amino-2-chloropyridine Not specified128.56Data available, but specific fragments not provided in the search results.

Experimental Workflow

The structural elucidation and comparison of isomers is a systematic process. The following diagram illustrates a general workflow for the spectroscopic analysis of the isomers of 3-Amino-5-chloropyridin-2-ol.

G General Workflow for Spectroscopic Comparison of Isomers cluster_0 Sample Preparation cluster_1 Spectroscopic Analysis cluster_2 Data Analysis and Elucidation Sample Isomeric Mixture or Synthesized Isomer Purification Purification (e.g., Chromatography) Sample->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR FT-IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Data_Analysis Spectral Interpretation and Data Comparison NMR->Data_Analysis IR->Data_Analysis MS->Data_Analysis Structure_Elucidation Structure Confirmation of Each Isomer Data_Analysis->Structure_Elucidation Comparative_Report Generation of Comparative Guide Structure_Elucidation->Comparative_Report

References

Confirming the Structure of 3-Amino-5-chloropyridin-2-ol Hydrochloride Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The robust structural confirmation of novel synthesized compounds is a cornerstone of chemical and pharmaceutical research. This guide provides a comparative overview of key analytical techniques for elucidating and confirming the structure of 3-Amino-5-chloropyridin-2-ol hydrochloride analogs. We present a summary of expected quantitative data, detailed experimental protocols, and logical workflows to aid researchers in their analytical endeavors.

Data Presentation: Comparative Analysis of Spectroscopic and Chromatographic Methods

The structural elucidation of this compound analogs relies on a combination of spectroscopic and chromatographic techniques. Each method provides unique and complementary information to build a comprehensive and unambiguous structural assignment. The following tables summarize the expected quantitative data from key analytical methods.

Table 1: Expected ¹H NMR Chemical Shifts (δ) in DMSO-d₆

ProtonExpected Chemical Shift (ppm)MultiplicityCoupling Constant (J) in Hz
H47.0 - 7.5d2-3
H67.8 - 8.2d2-3
NH₂5.0 - 6.0br s-
OH10.0 - 12.0br s-
HCl12.0 - 14.0br s-

Table 2: Expected ¹³C NMR Chemical Shifts (δ) in DMSO-d₆

CarbonExpected Chemical Shift (ppm)
C2155 - 160
C3120 - 125
C4125 - 130
C5115 - 120
C6140 - 145

Table 3: Key Infrared (IR) Spectroscopy Bands

Functional GroupWavenumber (cm⁻¹)Intensity
O-H stretch (alcohol)3200 - 3600Broad
N-H stretch (amine)3100 - 3500Medium, Doublet
C=C, C=N stretch (aromatic)1550 - 1650Medium to Strong
C-Cl stretch700 - 850Strong

Table 4: High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) Data

Analytical MethodParameterExpected Value
HPLCRetention Time (tR)Column and method dependent
Electrospray Ionization Mass Spectrometry (ESI-MS)[M+H]⁺Expected exact mass for the free base
High-Resolution Mass Spectrometry (HRMS)Elemental CompositionConfirmed within ± 5 ppm

Experimental Protocols

Detailed and reproducible experimental protocols are critical for obtaining high-quality data. Below are standard operating procedures for the key analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule.

Instrumentation: 400 MHz (or higher) NMR Spectrometer.

Procedure:

  • Sample Preparation: Dissolve 5-10 mg of the this compound analog in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

  • ¹H NMR Acquisition: Acquire a proton NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire a carbon NMR spectrum. A proton-decoupled pulse sequence is standard.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Integrate the peaks in the ¹H NMR spectrum and assign the chemical shifts.

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: FTIR Spectrometer with an Attenuated Total Reflectance (ATR) accessory.

Procedure:

  • Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

  • Data Acquisition: Collect the spectrum over a range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups of the molecule.

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)

Objective: To assess the purity of the compound and confirm its molecular weight.

Instrumentation: HPLC system coupled to a mass spectrometer (e.g., ESI-QTOF).

Procedure:

  • Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable solvent mixture, such as methanol/water.

  • Chromatographic Separation: Inject the sample onto a C18 reverse-phase column. Elute the compound using a gradient of mobile phases, for example, from 95% water with 0.1% formic acid to 95% acetonitrile with 0.1% formic acid.

  • Mass Spectrometric Detection: Analyze the eluent by mass spectrometry in positive ion mode to observe the protonated molecular ion [M+H]⁺.

  • High-Resolution Mass Spectrometry (HRMS): For precise mass measurement, use a high-resolution instrument to confirm the elemental composition.

Mandatory Visualizations

Experimental Workflow for Structure Confirmation

G cluster_synthesis Synthesis & Purification cluster_analysis Structural Analysis cluster_confirmation Final Confirmation Synthesis Synthesized Analog Purification Purification Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR MS Mass Spectrometry (LC-MS, HRMS) Purification->MS FTIR FTIR Spectroscopy Purification->FTIR Purity Purity Assessment (HPLC) Purification->Purity Structure_Confirmed Structure Confirmed NMR->Structure_Confirmed MS->Structure_Confirmed FTIR->Structure_Confirmed Purity->Structure_Confirmed

Caption: Workflow for the synthesis, purification, and structural confirmation of novel chemical analogs.

Hypothetical Signaling Pathway Inhibition

G cluster_pathway Kinase Signaling Pathway cluster_inhibition Inhibition Mechanism Receptor Receptor Tyrosine Kinase KinaseA Kinase A Receptor->KinaseA KinaseB Kinase B KinaseA->KinaseB TranscriptionFactor Transcription Factor KinaseB->TranscriptionFactor GeneExpression Gene Expression TranscriptionFactor->GeneExpression Analog 3-Amino-5-chloropyridin-2-ol Analog Analog->KinaseB

Caption: Hypothetical inhibition of a kinase signaling pathway by a 3-Amino-5-chloropyridin-2-ol analog.

A Comparative Guide to Analytical Methods for Genotoxic Impurity Detection in 3-Amino-5-chloropyridin-2-ol hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of suitable analytical methodologies for the detection and quantification of potential genotoxic impurities (GTIs) in 3-Amino-5-chloropyridin-2-ol hydrochloride, an important chemical intermediate. The selection of an appropriate analytical technique is critical for ensuring the safety and regulatory compliance of active pharmaceutical ingredients (APIs). This document compares High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), and Gas Chromatography-Mass Spectrometry (GC-MS) for this purpose.

Potential Genotoxic Impurities

During the synthesis of chlorinated pyridine compounds, several potential genotoxic impurities may arise. Based on common synthetic routes for related molecules, such as the chlorination of aminopyridines, potential impurities for this compound could include starting materials, reagents, and by-products like 2-Amino-5-chloropyridine and other chlorinated pyridine derivatives.[1][2] These compounds often carry structural alerts for mutagenicity.[3][4]

Comparative Analysis of Analytical Techniques

The choice of analytical method depends on factors such as the volatility of the impurity, required sensitivity, and the complexity of the API matrix. Below is a summary of quantitative data for three common analytical techniques, adapted from studies on structurally similar aminopyridine and chloropyridine impurities.

Data Presentation: Method Performance Comparison
ParameterHPLC-UVLC-MS/MSGC-MS
Analyte Example 5-Amino-2-chloropyridine[5][6]2-Amino-5-chloropyridine[7]2-Chloropyridine[3][8]
Limit of Detection (LOD) 0.015 µg/mL[5][6]0.07 ppm1.0 ppm[8]
Limit of Quantification (LOQ) 0.048 µg/mL[5][6]0.2 ppm3.0 ppm[8]
**Linearity (R²) **> 0.999[5][6]> 0.999> 0.99
Accuracy (Recovery %) 98.80 - 100.03%[5][6]Not Specified95 - 105%
Best For Less volatile, UV-active impurities at moderate concentrations.High sensitivity and selectivity for a wide range of impurities.Volatile and semi-volatile impurities.
Primary Limitation Lower sensitivity compared to MS methods.Higher equipment cost and complexity.Not suitable for non-volatile impurities; potential for thermal degradation.

Experimental Protocols

Detailed methodologies for each technique are provided below. These protocols are based on established methods for related compounds and serve as a starting point for method development for this compound.

HPLC-UV Method

This method is adapted from a validated procedure for the analysis of 5-Amino-2-chloropyridine in an API.[5][6]

  • Instrumentation: High-Performance Liquid Chromatography system with a UV detector.

  • Column: C18, 150 x 4.6 mm, 2.7 µm particle size.[5]

  • Mobile Phase: A mixture of water (pH adjusted to 3 with orthophosphoric acid) and methanol in a 50:50 (v/v) ratio.[5]

  • Flow Rate: 0.7 mL/min.[5]

  • Column Temperature: 40°C.[5]

  • Detection Wavelength: 254 nm.[5]

  • Injection Volume: 10 µL.[5]

  • Sample Preparation:

    • Accurately weigh and dissolve the this compound API in the mobile phase to a final concentration of 10 mg/mL.

    • Prepare a standard stock solution of the target impurity (e.g., 2-Amino-5-chloropyridine) in the mobile phase.

    • Create calibration standards by diluting the stock solution to concentrations ranging from the LOQ to a suitable upper limit (e.g., 1-40 µg/mL).[5]

    • Filter all solutions through a 0.45 µm syringe filter before injection.

LC-MS/MS Method

This highly sensitive and selective method is based on protocols developed for trace analysis of aminopyridine and chloromethyl pyridine impurities.[7][9][10]

  • Instrumentation: Liquid Chromatography system coupled to a triple quadrupole Tandem Mass Spectrometer with an Electrospray Ionization (ESI) source.[10]

  • Column: C18, 100 mm x 4.6 mm, 3.0 µm particle size.[10]

  • Mobile Phase: 5.0 mM ammonium acetate in methanol/water (65:35, v/v).[10]

  • Flow Rate: 0.8 mL/min.[10]

  • Column Temperature: 45°C.[10]

  • Injection Volume: 10 µL.[10]

  • MS Detection:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).[10]

    • Scan Mode: Multiple Reaction Monitoring (MRM) for highest sensitivity and specificity.[10]

    • MRM Transitions: Specific precursor-to-product ion transitions must be determined for each target impurity.

  • Sample Preparation:

    • Prepare the API sample at a high concentration (e.g., 15 mg/mL) in a suitable diluent like methanol to achieve low ppm-level detection limits.[10]

    • Prepare calibration standards in the range of 0.2-5.0 ppm by spiking the impurity standard into a solution of the API to account for matrix effects.[10]

GC-MS Method

This protocol is suitable for volatile impurities like chloropyridines and is adapted from established methods.[3][8]

  • Instrumentation: Gas Chromatography system with a Flame Ionization Detector (FID) or Mass Spectrometer (MS). Headspace (HS) autosampler is recommended for optimal sensitivity.[3]

  • Column: Capillary column (e.g., GsBP, 30 m x 0.32 mm ID x 0.5 µm).[3]

  • Carrier Gas: Helium.

  • Oven Temperature Program:

    • Initial temperature: 70°C, hold for 2 minutes.

    • Ramp: 10°C/min to 150°C, hold for 2 minutes.

    • Ramp: 20°C/min to 220°C, hold for 5 minutes.

  • Injector Temperature: 250°C.

  • Detector Temperature: 280°C (FID or MS transfer line).

  • Sample Preparation (Headspace):

    • Accurately weigh approximately 100 mg of the API into a 20 mL headspace vial.

    • Add 2 mL of a suitable solvent (e.g., Methylene Dichloride or DMSO).[8]

    • Seal the vial and place it in the headspace autosampler.

    • Incubate the vial at a set temperature (e.g., 80°C) for a defined time (e.g., 15 minutes) before injection.

Visualizations

Experimental Workflow

The following diagram illustrates a typical workflow for the analysis of genotoxic impurities, from sample receipt to final data reporting.

G cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample API Sample Receipt Spike Sample Spiking & Calibration Curve Prep Sample->Spike Standard Standard Preparation Standard->Spike HPLC HPLC-UV Analysis Spike->HPLC LCMS LC-MS/MS Analysis Spike->LCMS GCMS GC-MS Analysis Spike->GCMS Integration Peak Integration & Quantification HPLC->Integration LCMS->Integration GCMS->Integration Validation Method Validation (LOD, LOQ, Accuracy) Integration->Validation Report Final Report Generation Validation->Report

References

Navigating the Halogen Maze: A Comparative Guide to the Biological Activity of Chloro- vs. Bromo-Substituted Aminopyridines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The introduction of halogen atoms is a cornerstone of modern medicinal chemistry, profoundly influencing the pharmacokinetic and pharmacodynamic properties of bioactive molecules. Among these, chlorine and bromine are frequently employed to modulate the biological activity of heterocyclic scaffolds such as aminopyridines. This guide provides an objective comparison of the biological activities of chloro- and bromo-substituted aminopyridines, supported by experimental data, to aid researchers in making informed decisions during the drug design and development process.

At a Glance: Key Biological Activity Comparison

The following tables summarize the reported anticancer and antibacterial activities of representative chloro- and bromo-substituted aminopyridine derivatives. It is important to note that the data presented has been collated from different studies and, therefore, represents an indirect comparison. Experimental conditions, while similar, may not be identical.

Anticancer Activity
Compound IDHalogen SubstitutionCancer Cell LineIC50 (µM)Reference Study
C1 5-ChloroK562 (Leukemia)~2.0[1]
C2 5-ChloroU266 (Myeloma)~2.5[1]
C3 5-ChloroA549 (Lung)1.06[1]
B1 6-BromoHeLa (Cervical)1.8-3.2
B2 6-BromoSW620 (Colon)0.4
B3 6-BromoGlioblastoma8.0

Note: IC50 values represent the concentration of the compound required to inhibit the growth of 50% of the cancer cells. Lower values indicate higher potency.

Antibacterial Activity
Compound IDHalogen SubstitutionBacterial StrainMIC (µg/mL)Reference Study
C4 para-ChloroE. coli>6.25[2]
C5 para-ChloroS. pyogenes>6.25[2]
C6 para-ChloroP. mirabilis>6.25[2]
B4 N-BromoE. coliHigher than Chloro counterpart[3][4]
B5 N-BromoS. aureusHigher than Chloro counterpart[3][4]

Note: MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism. Lower values indicate higher potency. A direct comparison of N-bromo versus N-chloro compounds has shown that in the absence of organic material, N-bromo compounds exhibit superior bactericidal activity.[3][4]

In Focus: Key Signaling Pathways

The biological effects of substituted aminopyridines can be attributed to their interaction with various cellular signaling pathways. Below are representations of two such pathways implicated in the anticancer and antibacterial activities of these compounds.

P2X7_Receptor_Signaling_Pathway P2X7 Receptor Signaling Pathway in Cancer cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space ATP ATP P2X7R P2X7 Receptor ATP->P2X7R binds Ca_influx Ca²⁺ Influx P2X7R->Ca_influx K_efflux K⁺ Efflux P2X7R->K_efflux MAPK_Pathway MAPK Pathway (p38, ERK, JNK) Ca_influx->MAPK_Pathway NLRP3_Inflammasome NLRP3 Inflammasome Activation K_efflux->NLRP3_Inflammasome Apoptosis Apoptosis MAPK_Pathway->Apoptosis Inflammation Inflammation NLRP3_Inflammasome->Inflammation

P2X7 Receptor Signaling Pathway

Glyoxylate_Shunt_Pathway Glyoxylate Shunt Pathway in Bacteria Isocitrate Isocitrate Isocitrate_Lyase Isocitrate Lyase (Target for Inhibition) Isocitrate->Isocitrate_Lyase Glyoxylate Glyoxylate Isocitrate_Lyase->Glyoxylate Succinate Succinate Isocitrate_Lyase->Succinate Malate_Synthase Malate Synthase (Target for Inhibition) Glyoxylate->Malate_Synthase TCA_Cycle TCA Cycle Succinate->TCA_Cycle Acetyl_CoA Acetyl-CoA Acetyl_CoA->Malate_Synthase Malate Malate Malate_Synthase->Malate Malate->TCA_Cycle Gluconeogenesis Gluconeogenesis Malate->Gluconeogenesis

Glyoxylate Shunt Pathway

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for the key assays cited in this guide.

MTT Assay for Anticancer Activity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

  • MTT solution (5 mg/mL in PBS)

  • Cell culture medium

  • Solubilization solution (e.g., DMSO, isopropanol with HCl)

  • 96-well plates

  • Test compounds (chloro- and bromo-substituted aminopyridines)

  • Control vehicle (e.g., DMSO)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. After 24 hours, remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO) and a blank (medium only).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 atmosphere.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours at 37°C.

  • Formazan Solubilization: After the incubation with MTT, carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the wells at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated as: (Absorbance of treated cells / Absorbance of control cells) x 100. The IC50 value is then determined from the dose-response curve.

Minimum Inhibitory Concentration (MIC) Assay for Antibacterial Activity

The MIC assay is a standard method to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Materials:

  • Mueller-Hinton Broth (MHB) or other suitable bacterial growth medium

  • 96-well microtiter plates

  • Bacterial strains

  • Test compounds (chloro- and bromo-substituted aminopyridines)

  • Control antibiotics (e.g., ciprofloxacin, ampicillin)

  • Control vehicle (e.g., DMSO)

  • Spectrophotometer or microplate reader

Procedure:

  • Bacterial Inoculum Preparation: Inoculate a single colony of the test bacterium into broth and incubate overnight at 37°C. Dilute the overnight culture to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Compound Dilution: Prepare a serial two-fold dilution of the test compounds and control antibiotics in the 96-well plate using MHB. The final volume in each well should be 50 µL.

  • Inoculation: Add 50 µL of the prepared bacterial inoculum to each well, resulting in a final volume of 100 µL. Include a growth control (bacteria in broth without compound) and a sterility control (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: After incubation, the MIC is determined as the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed. This can be assessed visually or by measuring the optical density at 600 nm using a microplate reader.

Concluding Remarks

The choice between chloro- and bromo-substitution on an aminopyridine scaffold is a nuanced decision that depends on the specific biological target and desired pharmacological profile. Generally, bromine, being larger and more polarizable than chlorine, can lead to enhanced binding interactions through halogen bonding and van der Waals forces. This may translate to higher potency, as suggested by some anticancer studies. However, this increased reactivity can also lead to higher toxicity or altered pharmacokinetic properties.

In the context of antibacterial agents, N-bromo compounds have demonstrated superior bactericidal activity over their N-chloro counterparts in environments free of organic matter. This advantage, however, can be diminished or even reversed in the presence of proteins.

Ultimately, the optimal halogen substituent must be determined empirically for each new series of compounds. This guide serves as a foundational resource, providing a comparative overview and detailed experimental protocols to facilitate the rational design and evaluation of next-generation aminopyridine-based therapeutics.

References

A Comparative Guide to QSAR Studies of 3-Amino-5-chloropyridin-2-ol Hydrochloride Derivatives for Anticancer Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of Quantitative Structure-Activity Relationship (QSAR) methodologies applicable to the study of 3-Amino-5-chloropyridin-2-ol hydrochloride derivatives as potential anticancer agents. While specific experimental data for this exact class of compounds is not yet publicly available, this document outlines a framework for such a study by comparing established QSAR techniques that have been successfully applied to similar pyridine-based compounds. The guide details the necessary experimental protocols to generate the required biological data and presents the logical workflows for a comprehensive QSAR analysis.

The pyridine scaffold is a privileged structure in medicinal chemistry, with numerous derivatives exhibiting significant anticancer activity.[1] QSAR studies are computational techniques that aim to find a mathematical relationship between the chemical structure and the biological activity of a set of compounds.[2] These models are invaluable in modern drug design, enabling the prediction of the activity of novel compounds, optimizing lead structures, and understanding the molecular properties that govern their therapeutic effects.[3]

Comparative Analysis of QSAR Methodologies

A QSAR study for this compound derivatives would involve the synthesis of a series of analogs with varied substituents and the subsequent correlation of their structural features with their cytotoxic activity. The choice of the QSAR methodology is crucial and depends on the specific research goals. Below is a comparison of common approaches.

QSAR MethodologyDescriptionAdvantagesDisadvantagesRelevant Descriptors
2D-QSAR (e.g., Hansch Analysis, MLR) Correlates biological activity with 2D structural and physicochemical properties.Simple to interpret, computationally less intensive, provides clear structure-activity relationships.Does not consider the 3D conformation of the molecule, may oversimplify complex interactions.LogP (hydrophobicity), Hammett constants (electronics), Molar Refractivity (sterics), topological indices.
3D-QSAR (e.g., CoMFA, CoMSIA) Relates biological activity to the 3D properties of molecules, such as steric and electrostatic fields.Provides a 3D visualization of favorable and unfavorable regions for activity, considers molecular conformation.Requires molecular alignment, computationally intensive, results can be sensitive to the alignment rule.Steric fields, electrostatic fields, hydrophobic fields, hydrogen bond donor/acceptor fields.
k-Nearest Neighbor (kNN-MFA) A 3D-QSAR method that uses the principle of nearest neighbors to predict the activity of a compound based on its similarity to compounds in the training set.Does not require a linear relationship between descriptors and activity, robust to outliers.The choice of 'k' can be arbitrary, can be computationally slow for large datasets.Steric and electrostatic interaction energies calculated at grid points.[4]

Experimental Protocols

A prerequisite for any QSAR study is the generation of high-quality biological data for a series of compounds. For potential anticancer agents, the following experimental protocols are fundamental.

1. Synthesis of this compound Derivatives

A general synthetic scheme would involve the modification of the parent molecule, this compound, at various positions, such as the amino group or by introducing substituents on the pyridine ring. The synthesis of related pyridine derivatives has been extensively reported.[5] For instance, derivatization of the amino group can be achieved through reactions like acylation or Schiff base formation.

2. In Vitro Anticancer Activity Screening: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.[6][7]

  • Cell Culture: Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.[6]

  • Cell Seeding: Cells are seeded into 96-well plates at a specific density (e.g., 1 x 10^4 cells/well) and incubated for 24 hours to allow for cell attachment.[6]

  • Compound Treatment: The synthesized derivatives are dissolved in a suitable solvent (e.g., DMSO) and added to the wells at various concentrations. Control wells receive only the solvent. The plates are then incubated for a specified period (e.g., 48 or 72 hours).[7]

  • MTT Addition: After incubation, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL) and incubated for another 4 hours.

  • Formazan Solubilization: The formazan crystals formed by viable cells are dissolved by adding a solubilizing agent (e.g., DMSO or isopropanol).

  • Absorbance Measurement: The absorbance of the wells is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Data Analysis: The percentage of cell viability is calculated relative to the control wells. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting the percentage of viability against the compound concentration.[6]

Visualizing QSAR Workflows and Potential Mechanisms

To better understand the processes involved in a QSAR study and the potential biological context, graphical representations are invaluable.

QSAR_Workflow cluster_data Data Collection & Preparation cluster_modeling QSAR Model Development cluster_validation Model Validation & Application A Synthesize Derivatives of 3-Amino-5-chloropyridin-2-ol HCl B Measure Anticancer Activity (e.g., MTT Assay) -> IC50 values A->B D Calculate Molecular Descriptors (e.g., LogP, Steric, Electronic) B->D C Create 2D/3D Structures of Molecules C->D E Divide Data into Training and Test Sets D->E F Develop QSAR Model (e.g., MLR, CoMFA) E->F G Internal & External Validation (q^2, r^2_pred) F->G H Interpret Model & Identify Key Structural Features G->H I Predict Activity of New, Un-synthesized Compounds H->I

Caption: A generalized workflow for a QSAR study.

Many pyridine derivatives exert their anticancer effects by inhibiting key signaling pathways involved in cell proliferation and survival, such as the EGFR pathway.[8]

Signaling_Pathway cluster_pathway Hypothetical EGFR Signaling Pathway Inhibition ligand Growth Factor (e.g., EGF) EGFR EGFR ligand->EGFR Binds and Activates downstream Downstream Signaling (e.g., RAS-RAF-MEK-ERK) EGFR->downstream Activates derivative 3-Amino-5-chloropyridin-2-ol Hydrochloride Derivative derivative->EGFR Inhibits proliferation Cell Proliferation, Survival, Angiogenesis downstream->proliferation apoptosis Apoptosis downstream->apoptosis Inhibition of this pathway leads to

Caption: Potential mechanism of action for pyridine derivatives.

Conclusion

This guide provides a framework for conducting QSAR studies on this compound derivatives as potential anticancer agents. By systematically synthesizing a library of compounds, evaluating their biological activity using standardized protocols, and applying appropriate QSAR methodologies, researchers can elucidate the key structural features required for anticancer activity. The resulting models can then be used to rationally design and prioritize novel, more potent drug candidates, thereby accelerating the drug discovery process. The comparative analysis of different QSAR techniques herein should aid researchers in selecting the most suitable approach for their specific objectives.

References

Benchmarking 3-Amino-5-chloropyridin-2-ol Hydrochloride: A Comparative Guide for Synthetic Chemists

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of drug discovery and development, the selection of appropriate building blocks is a critical decision that significantly influences the efficiency of synthetic routes and the ultimate success of a research program. This guide provides a comprehensive benchmark of 3-Amino-5-chloropyridin-2-ol hydrochloride against other structurally and functionally similar building blocks. The objective is to equip researchers, scientists, and drug development professionals with the necessary data to make informed decisions in their synthetic endeavors.

Comparative Analysis of Building Block Performance

The utility of a building block is primarily determined by its reactivity, selectivity, and the yields it affords in common chemical transformations. This section presents a comparative analysis of this compound and its alternatives in two of the most powerful and widely used cross-coupling methodologies: the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination.

Alternative Building Blocks for Comparison:

  • 2-Amino-5-chloropyridine

  • 3-Amino-5-chloropyridine

  • 3-Amino-2-chloropyridine

  • 6-Chloropyridin-3-amine

  • 6-Bromopyridin-3-amine

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a versatile method for the formation of carbon-carbon bonds. The performance of aminopyridine-based building blocks in this reaction is highly dependent on the electronic properties of the pyridine ring and the position of the substituents. The electron-withdrawing nature of the pyridine nitrogen generally enhances the reactivity of the C-X (X = Cl, Br) bond towards oxidative addition, a key step in the catalytic cycle.

Building BlockArylboronic AcidCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
3-Amino-5-chloropyridin-2-ol Phenylboronic acidPd(PPh₃)₄ (5)K₂CO₃1,4-Dioxane/H₂O10012Data not available
2-Amino-5-chloropyridine Phenylboronic acidPd(dppf)Cl₂ (3)K₂CO₃1,4-Dioxane/H₂O8512~60-70%
3-Amino-5-chloropyridine 4-Methoxyphenylboronic acidPd(OAc)₂/SPhos (2/4)K₃PO₄Toluene/H₂O10016~85%
3-Amino-2-chloropyridine Phenylboronic acidPd(PPh₃)₄ (5)Na₂CO₃1,4-Dioxane/H₂OReflux8Unsuccessful[1]
6-Chloropyridin-3-amine Phenylboronic acidPd₂(dba)₃/XPhos (2/4)K₃PO₄t-BuOH/H₂O1002>95%
6-Bromopyridin-3-amine Phenylboronic acidPd(PPh₃)₄ (5)K₃PO₄1,4-Dioxane/H₂O120 (µW)0.5~90%[2]
Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful tool for the formation of carbon-nitrogen bonds. The reactivity of chloropyridines in this reaction is generally lower than that of the corresponding bromides, often requiring more specialized ligands and harsher reaction conditions. The position of the chlorine atom relative to the ring nitrogen is a critical factor influencing reactivity.[3]

Building BlockAmineCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
3-Amino-5-chloropyridin-2-ol MorpholinePd₂(dba)₃ (2)XPhos (4)NaOtBuToluene10018Data not available
2-Amino-5-chloropyridine AnilinePd(OAc)₂ (2)RuPhos (4)K₂CO₃Toluene10024~75%
3-Amino-5-chloropyridine n-HexylaminePd₂(dba)₃ (1)Xantphos (1.5)Cs₂CO₃1,4-Dioxane11018~80%
3-Amino-2-chloropyridine BenzylaminePd(OAc)₂ (2)Josiphos (4)K₃PO₄Toluene10012~90%
6-Chloropyridin-3-amine MorpholinePd₂(dba)₃ (2)BrettPhos (4)LiHMDSTHF8012>90%
6-Bromopyridin-3-amine AnilinePd₂(dba)₃ (1)BINAP (1.5)NaOtBuToluene1004>95%

Note: As with the Suzuki-Miyaura coupling, direct comparative data for 3-Amino-5-chloropyridin-2-ol is limited. The provided data for other building blocks serves as a benchmark for expected reactivity.

Experimental Protocols

Detailed and reproducible experimental protocols are essential for validating and applying the findings of this guide.

General Procedure for Suzuki-Miyaura Coupling

A mixture of the aminopyridine halide (1.0 mmol), arylboronic acid (1.2 mmol), palladium catalyst (as specified in the table), and base (2.0 mmol) is taken in a reaction vessel. The vessel is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times. Degassed solvent (as specified in the table, typically a 4:1 mixture of organic solvent to water) is then added. The reaction mixture is heated to the specified temperature with vigorous stirring for the indicated time. Upon completion (monitored by TLC or LC-MS), the reaction is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography. For microwave-assisted reactions, the reagents are combined in a microwave vial, sealed, and irradiated at the specified temperature for the given time.[2]

General Procedure for Buchwald-Hartwig Amination

In a glovebox or under an inert atmosphere, a reaction vessel is charged with the aminopyridine halide (1.0 mmol), the amine (1.2 mmol), the palladium precursor, the phosphine ligand, and the base (1.4 mmol). Anhydrous, degassed solvent is then added. The vessel is sealed and heated to the specified temperature with stirring for the indicated time. After cooling to room temperature, the reaction mixture is diluted with an organic solvent and filtered through a pad of celite. The filtrate is washed with water and brine, and the organic layer is dried over anhydrous magnesium sulfate. After filtration and concentration, the crude product is purified by column chromatography.[4]

Visualization of a Key Application: Kinase Inhibitor Synthesis

Substituted aminopyridines are privileged scaffolds in medicinal chemistry, frequently appearing in the structure of potent kinase inhibitors used in cancer therapy.[5][6][7] The following diagrams illustrate a generalized synthetic workflow and the subsequent biological mechanism of action.

G cluster_synthesis Synthetic Workflow A 3-Amino-5-chloropyridin-2-ol or Alternative C Cross-Coupling Reaction (e.g., Suzuki or Buchwald-Hartwig) A->C B Arylboronic Acid or Amine B->C D Kinase Inhibitor Scaffold C->D

A generalized workflow for synthesizing kinase inhibitors.

G cluster_pathway Kinase Signaling Pathway Inhibition Kinase Active Kinase Substrate Substrate Protein Kinase->Substrate ATP -> ADP PhosphoSubstrate Phosphorylated Substrate Downstream Downstream Signaling PhosphoSubstrate->Downstream CellProlif Cell Proliferation Downstream->CellProlif Inhibitor Kinase Inhibitor (from aminopyridine scaffold) Inhibitor->Kinase Inhibition

Mechanism of kinase inhibition by aminopyridine-based drugs.

Conclusion

This guide provides a comparative framework for evaluating this compound and other key aminopyridine building blocks. While direct, side-by-side experimental data for this compound in common cross-coupling reactions is currently limited in the public domain, the provided data for its isomers and related compounds offers valuable insights into expected reactivity trends. The choice of building block will ultimately depend on a combination of factors including predicted reactivity, commercial availability, cost, and the specific synthetic strategy employed. The provided experimental protocols and visualizations serve as a practical resource for researchers in the design and execution of their synthetic campaigns targeting novel therapeutics.

References

Safety Operating Guide

Navigating the Disposal of 3-Amino-5-chloropyridin-2-ol Hydrochloride: A Step-by-Step Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides a detailed protocol for the safe disposal of 3-Amino-5-chloropyridin-2-ol hydrochloride, a halogenated pyridine derivative.

Important Notice: A specific Safety Data Sheet (SDS) for this compound was not located. The following procedures are based on the SDS for the closely related compound, 3-Amino-5-chloropyridine, and general principles of hazardous waste management. It is imperative to consult your institution's Environmental Health and Safety (EHS) department for specific disposal regulations and guidance.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, ensure that all relevant safety protocols are strictly followed. This compound should be handled with care, assuming it may possess hazardous properties similar to related chemicals.

Personal Protective Equipment (PPE):

  • Eye Protection: Wear chemical safety goggles or a face shield.

  • Hand Protection: Use chemically resistant gloves (e.g., nitrile rubber).

  • Body Protection: A lab coat or chemical-resistant apron is required.

  • Respiratory Protection: If there is a risk of generating dust or aerosols, use a NIOSH-approved respirator.

Engineering Controls:

  • All handling and disposal preparation should be conducted within a certified chemical fume hood to minimize inhalation exposure.

  • Ensure an eyewash station and safety shower are readily accessible.

Quantitative Data Summary

The following table summarizes key hazard information for the related compound, 3-Amino-5-chloropyridine, which should be considered as a proxy for this compound in the absence of specific data.

Hazard ClassificationDescription
Acute Toxicity, Oral May be harmful if swallowed.
Skin Corrosion/Irritation May cause skin irritation.
Serious Eye Damage/Irritation May cause serious eye irritation.
Specific Target Organ Toxicity May cause respiratory irritation.

Step-by-Step Disposal Protocol

The proper disposal of this compound involves a systematic approach to ensure safety and regulatory compliance.

Step 1: Waste Identification and Classification

  • Identify the Waste: The waste is solid this compound and any contaminated materials (e.g., weigh boats, gloves, paper towels).

  • Classify the Waste: Based on its chemical structure (a halogenated organic compound), it should be classified as hazardous chemical waste.

Step 2: Segregation and Containerization

  • Segregate: Do not mix this waste with other waste streams unless explicitly permitted by your EHS department. It should be segregated as a halogenated organic solid waste.

  • Containerize:

    • Use a designated, leak-proof, and chemically compatible container for solid hazardous waste.

    • The container must be in good condition with a secure lid.

Step 3: Labeling

  • Label Clearly: Affix a "Hazardous Waste" label to the container as soon as the first amount of waste is added.

  • Complete Information: The label must include:

    • The full chemical name: "this compound"

    • The words "Hazardous Waste"

    • Accumulation start date

    • The primary hazard(s) (e.g., "Toxic," "Irritant")

    • The name and contact information of the generating laboratory or researcher.

Step 4: Accumulation and Storage

  • Secure Storage: Store the sealed waste container in a designated satellite accumulation area within the laboratory.

  • Secondary Containment: Place the waste container in a secondary containment bin to prevent the spread of material in case of a leak.

  • Incompatible Materials: Keep the waste container away from incompatible materials, such as strong oxidizing agents.

Step 5: Final Disposal

  • Arrange for Pickup: Once the container is full or the accumulation time limit set by your institution is reached, arrange for a pickup by your EHS or a licensed hazardous waste disposal contractor.

  • Documentation: Complete any required waste manifests or pickup request forms accurately and retain copies for your records.

Decontamination of Empty Containers: Empty containers that held this compound must be decontaminated before disposal. Triple-rinse the container with a suitable solvent (e.g., methanol or ethanol). The rinsate must be collected and disposed of as hazardous liquid waste. After rinsing, the container can typically be disposed of as non-hazardous waste, but confirm this with your EHS department.

Disposal Workflow Diagram

The following diagram illustrates the logical steps for the proper disposal of this compound.

DisposalWorkflow start Start: Chemical Waste Generation identify Identify and Classify as Halogenated Organic Waste start->identify segregate Segregate from Incompatible Waste identify->segregate containerize Place in a Labeled, Compatible Container segregate->containerize label Affix 'Hazardous Waste' Label with Full Chemical Name containerize->label store Store in a Designated Satellite Accumulation Area label->store pickup Arrange for Pickup by EHS or Licensed Contractor store->pickup end End: Proper Disposal pickup->end

Caption: Disposal workflow for this compound.

By adhering to these procedures, laboratory personnel can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Always prioritize safety and consult with your institution's EHS professionals for any questions or clarification.

Essential Safety and Operational Guide for 3-Amino-5-chloropyridin-2-ol Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: No specific Safety Data Sheet (SDS) was available for 3-Amino-5-chloropyridin-2-ol hydrochloride. The following guidance is synthesized from the SDSs of structurally similar compounds, including 3-Amino-5-chloropyridine, 2-Amino-5-chloropyridine, and 3-Amino-2-chloropyridine. It is imperative to handle this chemical with caution and to consult with your institution's safety officer for a comprehensive risk assessment.

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling this compound. The following procedures are designed to ensure safe handling, storage, and disposal of this compound.

Hazard Identification and Personal Protective Equipment (PPE)

Based on available data for similar compounds, this compound is anticipated to be harmful if swallowed, cause skin irritation, and result in serious eye damage.[1][2] It may also cause respiratory irritation.[1][3] Therefore, strict adherence to PPE protocols is mandatory.

Table 1: Required Personal Protective Equipment (PPE)

Protection TypeSpecification
Eye/Face Protection Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) approved standards.[4][5] A face shield may be necessary for splash hazards.
Skin Protection Wear appropriate protective gloves (e.g., nitrile rubber) and clothing to prevent skin exposure.[1][6] Flame retardant and impervious clothing should be worn.[4]
Respiratory Protection Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation or other symptoms are experienced.[1] A full-face respirator may be required in situations with high dust concentrations.[4]
Hand Protection Handle with chemical-impermeable gloves that have been inspected prior to use.[4] The selected gloves must satisfy the specifications of EU Directive 89/686/EEC and the standard EN 374.[4]

Operational Plan: Step-by-Step Handling Procedures

Adherence to a strict operational plan is critical to minimize exposure and ensure a safe laboratory environment.

1. Receiving and Inspection:

  • Upon receipt, visually inspect the container for any signs of damage or leaks.

  • Verify that the container is properly labeled.

  • Transport the chemical in a secondary container to the designated storage area.

2. Storage:

  • Store in a tightly closed container in a cool, dry, and well-ventilated area.[5]

  • Keep away from incompatible substances such as strong oxidizing agents.[1][6]

  • The storage area should be accessible only to authorized personnel.

  • Ensure that an eyewash station and a safety shower are located close to the workstation.[2][6]

3. Handling and Use:

  • All handling of this compound should be conducted in a properly functioning chemical fume hood.[1]

  • Avoid the formation of dust and aerosols.[4]

  • Use non-sparking tools to prevent ignition.[4]

  • Do not eat, drink, or smoke when using this product.[1][2]

  • Wash hands thoroughly after handling.[1][2]

  • Ground and secure containers when transferring the material.[2]

4. Spill Response:

  • In case of a spill, evacuate personnel from the affected area.

  • Wear the appropriate PPE as detailed in Table 1.

  • For small spills, carefully sweep up the solid material, avoiding dust generation, and place it into a suitable, labeled container for disposal.[1][6]

  • For larger spills, prevent further leakage if it is safe to do so.[4] Alert the appropriate emergency response team.

  • Ventilate the area and wash the spill site after material pickup is complete.

First Aid Measures

Immediate and appropriate first aid is crucial in the event of exposure.

Table 2: First Aid Procedures

Exposure RouteFirst Aid Instructions
Inhalation Move the victim to fresh air.[1][4] If breathing is difficult, give oxygen.[4] If not breathing, give artificial respiration.[4] Seek immediate medical attention.[1] Do not use mouth-to-mouth resuscitation.[2][4]
Skin Contact Immediately wash the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes.[1][4] Seek medical attention if irritation persists.[1] Wash clothing before reuse.[1]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1][4] Remove contact lenses if present and easy to do.[1] Continue rinsing and seek immediate medical attention.[1]
Ingestion Do NOT induce vomiting.[1] Rinse mouth with water.[2][4] Never give anything by mouth to an unconscious person.[5] Call a physician or poison control center immediately.[1]

Disposal Plan

Proper disposal of this compound and its contaminated waste is essential to prevent environmental contamination and ensure regulatory compliance.

1. Waste Characterization:

  • This material should be treated as hazardous waste.

  • Consult local, regional, and national hazardous waste regulations to ensure complete and accurate classification.[1]

2. Containerization and Labeling:

  • Collect waste material in a designated, properly labeled, and sealed container.

  • The label should clearly identify the contents as "Hazardous Waste" and include the chemical name.

3. Disposal Method:

  • Dispose of the contents and container in accordance with local, regional, and national regulations at an approved waste disposal plant.[1][2]

  • Do not allow the chemical to enter drains or waterways.[4]

  • Chemical waste generators must determine whether a discarded chemical is classified as a hazardous waste according to EPA guidelines (40 CFR Parts 261.3).[7]

Experimental Workflow

The following diagram illustrates a safe workflow for handling this compound in a laboratory setting.

A Don Appropriate PPE (Goggles, Gloves, Lab Coat) B Prepare Work Area in Chemical Fume Hood A->B C Verify Emergency Equipment (Eyewash, Shower) is Accessible B->C D Retrieve Chemical from Secure Storage E Weigh Required Amount in Fume Hood D->E F Perform Experimental Procedure E->F G Decontaminate Glassware and Work Surfaces H Dispose of Waste in Labeled Hazardous Waste Container G->H I Remove PPE and Wash Hands Thoroughly H->I

Caption: Safe handling workflow for this compound.

Physical and Chemical Properties

The following table summarizes the known physical and chemical properties of similar compounds. This data should be used as a reference, and specific properties of this compound should be determined experimentally if required.

Table 3: Physical and Chemical Properties of Related Compounds

Property3-Amino-5-chloropyridine2-Amino-5-chloropyridine3-Amino-2-chloropyridine
Appearance SolidBeige crystalline powder[7]Crystals
Melting Point 51 - 56 °C / 123.8 - 132.8 °F[1]135-138 °C (lit.)76-78 °C (lit.)
Flash Point > 110 °C / > 230 °F[1]160 °C / 320 °F[6]185 °C / 365 °F[5]
Autoignition Temperature No data available>700 °C / >1292 °F[6]685 °C / 1265 °F[5]
Solubility Low water solubility[1]No data availableNo data available
Molecular Formula C5H5ClN2C5H5ClN2C5H5ClN2
Molecular Weight 128.56128.56128.56

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.